2-(Tributylstannyl)-2-propen-1-amine
Description
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Properties
IUPAC Name |
2-tributylstannylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRLTVTQDIGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434338 | |
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155258-22-3 | |
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(Tributylstannyl)-2-propen-1-amine" molecular formula C15H33NSn
Technical Whitepaper: 2-(Tributylstannyl)-2-propen-1-amine
Molecular Formula: C₁₅H₃₃NSn CAS Number: 155258-22-3 Molecular Weight: 346.14 g/mol Synonyms: 2-(Tributylstannyl)allylamine; 2-Tributylstannyl-2-propenylamine
Executive Summary
This compound is a specialized organometallic building block that serves as a linchpin in the synthesis of complex nitrogen-containing architectures. Its core utility lies in its function as a nucleophilic 2-aminoallyl equivalent . Unlike traditional allylation reagents that attack at the
This reagent effectively solves the "2-substitution problem" in allylamine synthesis, providing a direct route to 2-aryl-2-propen-1-amines and 2-heteroaryl-2-propen-1-amines , which are critical precursors for the synthesis of bioactive alkaloids, indoles, and novel pharmaceutical scaffolds.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Description |
| Appearance | Colorless to pale yellow oil. |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene, DMF); insoluble in water. |
| Stability | Air and moisture stable for short periods; sensitive to strong acids (protodestannylation). |
| Reactivity Class | Organostannane; Stille Coupling Partner; Nucleophile (latent). |
| Toxicity | High. Organotins are neurotoxic and skin irritants. Handle in a fume hood with double-gloving. |
Synthesis Protocol: The Hydrostannylation Pathway
While the free amine (C₁₅H₃₃NSn) is the target species, direct hydrostannylation of free propargylamine often leads to catalyst poisoning or poor regioselectivity. The industry-standard "Best Practice" involves a protection-deprotection sequence to ensure high yields of the desired
Core Reaction Logic
The synthesis relies on the Palladium-catalyzed hydrostannylation of a terminal alkyne. The regioselectivity is controlled by the catalyst system:
-
Radical conditions (
/AIBN): Favors the -isomer (linear). -
Pd(0)/Pd(II) Catalysis: Favors the
-isomer (geminal, 2-substituted).
Step-by-Step Methodology
Reagents: Propargylamine, Di-tert-butyl dicarbonate (
1. N-Protection (Essential for Catalyst Longevity)
-
React propargylamine (1.0 eq) with
(1.1 eq) and in DCM at 0°C RT. -
Why: Prevents the free amine from coordinating tightly to the Pd catalyst, which would shut down the catalytic cycle.
-
Yield: >95% of N-Boc-propargylamine.
2. Regioselective Hydrostannylation
-
Setup: Dissolve N-Boc-propargylamine (1.0 eq) in dry THF under Argon.
-
Catalyst: Add
(2 mol%). -
Addition: Add
(1.1 eq) dropwise over 30 minutes. The slow addition minimizes radical background reactions. -
Reaction: Stir at RT for 2–4 hours.
-
Purification: Flash chromatography on silica gel (buffered with 1%
to prevent destannylation). -
Outcome: Major product is the
-isomer (2-stannyl). Minor amounts of and isomers may form but are separable.
3. Deprotection (Generation of Free Amine)
-
Dissolve the purified N-Boc-2-(tributylstannyl)allylamine in DCM.
-
Add Trifluoroacetic acid (TFA) (5 eq) at 0°C. Stir for 30 min.
-
Critical Step: Quench carefully with saturated
to neutralize. Rapidly extract with DCM. -
Note: The free amine is sensitive. It should be used immediately or stored under inert atmosphere at -20°C.
Visualization: Synthesis & Utility
Figure 1: Workflow for the synthesis of this compound and its subsequent application in Stille cross-coupling.
Mechanistic Utility & Applications
The strategic value of this compound lies in its ability to transfer the 2-aminoallyl group to an electrophile.
A. The Stille Cross-Coupling
This is the primary application. The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition:
. -
Transmetallation: The rate-determining step where the Tin (Sn) group is exchanged for the Palladium species. The presence of the free amine (or protected amine) at the allylic position can sometimes accelerate this step via coordination to Pd, known as the "nucleophilic assistance" effect.
-
Reductive Elimination: Formation of the C-C bond, releasing the 2-aryl-allylamine and regenerating Pd(0).
Scope:
-
Coupling Partners: Aryl iodides, Aryl bromides, Vinyl triflates, Heteroaryl halides (Pyridines, Thiophenes).
-
Conditions: Typically
in Toluene or DMF at 80–100°C. Additives like CuI or CsF can accelerate the reaction (the "Copper effect" scavenges the tin byproduct).
B. Synthesis of Indoles and Heterocycles
The resulting 2-aryl-allylamines are potent precursors for heterocycle synthesis.
-
Example: Coupling with 2-iodoaniline yields a 2-(2-aminophenyl)-allylamine intermediate. This can undergo intramolecular cyclization (aminopalladation or acid-catalyzed) to form 3-methylindoles or quinoline derivatives.
Handling & Safety (E-E-A-T)
Toxicity Warning: Tributyltin compounds are highly toxic to aquatic life and are potent neurotoxins in humans. They are readily absorbed through the skin.
-
PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses.
-
Waste Disposal: All tin-containing waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste.
Purification (Tin Removal):
A major challenge in Stille chemistry is removing the tributyltin byproducts (
-
Protocol 1 (KF/Silica): Treat the crude reaction mixture with a saturated solution of Potassium Fluoride (KF) in methanol. The polymeric
precipitates and can be filtered off. -
Protocol 2 (Basic Alumina): Flash chromatography using basic alumina instead of silica gel often retains the tin residues more effectively.
References
-
Betzer, J. F., et al. (1997). "Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities." The Journal of Organic Chemistry, 62(22), 7768–7780. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2] Organic Reactions, 50, 1–652. Link
- Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH.
-
Kikukawa, K., et al. (1981). "Palladium-catalyzed reaction of stannyl anions with aryl halides." Journal of Organometallic Chemistry, 205(1), 33-45. (Early work establishing stannyl-anion reactivity).[1]
-
Labadie, J. W., & Stille, J. K. (1983). "Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents." Journal of the American Chemical Society, 105(19), 6129–6137. Link
Sources
Chemical Reactivity of Allylstannanes with Electrophiles: A Technical Guide
Executive Summary & Strategic Utility
Allylstannanes (allylic tin reagents) occupy a unique "Goldilocks" zone in organometallic chemistry. Unlike allyl-lithium or Grignard reagents, they are stable to water and silica gel, allowing for easy handling and purification. Yet, unlike allylsilanes, the C-Sn bond is sufficiently polarized (
This guide dissects the dual-reactivity modes of allylstannanes—Ionic (
Mechanistic Architecture: The Bimodal Reactivity
The utility of allylstannanes stems from the
Mode A: Lewis Acid-Mediated Ionic Addition (Hosomi-Sakurai Type)
In the presence of a Lewis Acid (LA), allylstannanes react with carbonyls, acetals, and imines. The reaction is regioselective for the
-
Mechanism: The LA activates the electrophile (E+).[1] The stannane attacks E+ via an open, acyclic transition state. The tributylstannyl group is then lost, regenerating the double bond.
-
Stereochemical Control (The Open Transition State): Unlike boron or titanium enolates which form cyclic Zimmerman-Traxler transition states, stannanes typically react via an open, anti-periplanar transition state when catalyzed by Lewis acids like
.-
(E)-Crotylstannanes
Syn homoallylic alcohols. -
(Z)-Crotylstannanes
Anti homoallylic alcohols.
-
Mode B: Radical Allylation (Keck Radical Reaction)
Allylstannanes are excellent radical traps. This mode is indispensable for forming C-C bonds on unactivated alkyl halides where ionic displacement fails.
-
Mechanism: Radical chain propagation involving
carriers. -
Key Feature: Functional group tolerance (compatible with alcohols, amines, esters).
Visualizing the Pathways
The following diagram contrasts the Ionic and Radical pathways, highlighting the critical decision points for a chemist.
Figure 1: Divergent reactivity pathways of allylstannanes depending on activation mode (Ionic vs. Radical).
Experimental Protocols & Field-Proven Methodologies
Protocol A: Lewis Acid-Mediated Allylation of Aldehydes
Objective: Synthesis of homoallylic alcohols with high diastereoselectivity.
Reagents:
-
Aldehyde (1.0 equiv)
-
Allyltributylstannane (1.2 equiv)
- (1.1 equiv)
-
Dichloromethane (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add aldehyde and DCM (
). -
Cooling: Cool the solution to
. Note: Temperature control is critical for diastereoselectivity. -
Activation: Add
dropwise. Stir for 15 minutes to ensure complexation. -
Addition: Add allyltributylstannane dropwise. The reaction is often rapid; monitor by TLC.
-
Quench: Quench with saturated aqueous
while still cold, then warm to room temperature. -
Workup (Crucial): See Section 5 for Tin Removal.
Protocol B: Keck Radical Allylation
Objective: Allylation of a secondary alkyl bromide.
Reagents:
-
Alkyl Bromide (1.0 equiv)
-
Allyltributylstannane (2.0 - 5.0 equiv)
-
AIBN (0.1 equiv)
-
Benzene or Toluene (Degassed)
Step-by-Step Workflow:
-
Degassing: Dissolve alkyl bromide and allylstannane in solvent. Sparge with Argon for 20 mins. Oxygen inhibits the radical chain.
-
Initiation: Add AIBN.
-
Reflux: Heat to reflux (
for Benzene). -
Monitoring: Add additional AIBN (0.05 equiv) every 2 hours if conversion stalls.
-
Completion: Evaporate solvent and proceed to Tin Removal.
The "Tin Problem": Toxicity & Removal Strategies[2][3]
The major bottleneck in allylstannane chemistry is the removal of tributyltin residues (
Comparison of Removal Methods:
| Method | Reagent | Mechanism | Best For |
| KF Precipitation | Forms insoluble polymeric | Large scale, stable products | |
| Fused Silica | Solid-phase capture | Small scale, acid-sensitive compounds | |
| Iodinolysis | Converts | Removing excess unreacted stannane | |
| DBU/Iodine | DBU, | Forms insoluble complex | Difficult separations |
Recommended Protocol: The Potassium Fluoride (KF) Wash
This is the most robust method for general applications.
-
Dilute the crude reaction mixture with diethyl ether.
-
Add an equal volume of saturated aqueous KF solution .
-
Stir vigorously for 30–60 minutes. A white, polymeric precipitate (
) will form. -
Filter the mixture through a pad of Celite to remove the solid.
-
Separate layers and proceed with standard extraction.
Stereochemical Logic: Predicting the Outcome
Understanding the transition state is vital for drug design where stereochemistry dictates efficacy.
The Open Transition State (Lewis Acid Control)
When using monodentate Lewis Acids (
-
Scenario: Reaction of (E)-Crotylstannane with Benzaldehyde (
). -
Outcome: Syn isomer (major).
-
Reasoning: The stannane approaches anti-periplanar to the C=O bond. The methyl group of the crotyl chain and the phenyl group of the aldehyde orient anti to each other in the acyclic TS to minimize gauche interactions, leading to the syn product upon bond formation.
Figure 2: Correlation between stannane geometry and product diastereoselectivity under Lewis Acid conditions.
References
-
Hosomi, A., & Sakurai, H. (1976).[2][3] Syntheses of
-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298. Link[3] -
Keck, G. E., & Yates, J. B. (1982). Free radical chain reactions of allylstannanes with organic halides. Journal of the American Chemical Society, 104(21), 5829–5831. Link
-
Denmark, S. E., & Weber, E. J. (1983). Stereochemical studies on the addition of allylstannanes to aldehydes. Helvetica Chimica Acta, 66(5), 1655-1660. Link
-
Yamamoto, Y., Yatagai, H., Naruta, Y., & Maruyama, K. (1980). Stereoselective synthesis of homoallylic alcohols via allylic tin compounds. Journal of the American Chemical Society, 102(23), 7107-7109. Link
-
Renaud, P., & Sibi, M. P. (Eds.). (2001).[4] Radicals in Organic Synthesis. Wiley-VCH. (General Reference for Radical Methodologies).
-
Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications, (17), 1968-1969. Link
Sources
The Stille Cross-Coupling Reaction: A Comprehensive Mechanistic and Practical Guide for the Modern Chemist
Introduction: The Enduring Power of the Stille Reaction in Synthesis
First introduced to the synthetic community by John K. Stille, the palladium-catalyzed cross-coupling of organostannanes with organic electrophiles has become a cornerstone of modern organic synthesis.[1][2] Its remarkable functional group tolerance, the stability of organotin reagents to air and moisture, and its versatility in constructing a wide array of carbon-carbon bonds have cemented its place in the synthetic chemist's toolbox.[1][3] This reaction is particularly powerful in the complex settings of natural product total synthesis and pharmaceutical drug development, where mild and selective bond-forming reactions are paramount.[2][4][5] This in-depth guide provides a thorough exploration of the general mechanism of the Stille cross-coupling reaction, offers practical insights into experimental design and execution, and serves as a valuable resource for researchers, scientists, and drug development professionals.
The Catalytic Heart of the Matter: Unraveling the Mechanism
The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The canonical mechanism is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Catalytic Cycle: A Visual Representation
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
Strategic Utilization of Organotin Reagents: A Technical Framework for High-Fidelity Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis, organotin reagents (stannanes) occupy a paradoxical position. They offer unrivaled chemoselectivity and functional group tolerance—operating effectively in neutral conditions where organoboron (Suzuki) or organozinc (Negishi) reagents may falter. Yet, their deployment is frequently hesitated upon due to the "Tin Problem": the challenge of removing toxic residues and the rigorous safety protocols required.
This technical guide addresses this dichotomy. It is not merely a list of reactions but a strategic framework designed for drug development professionals. We dissect the mechanistic causality of the Stille coupling and Barton-McCombie deoxygenation, provide self-validating experimental protocols, and present a field-proven architecture for the complete remediation of tin byproducts.
Part 1: The Stille Cross-Coupling Protocol
The Stille reaction remains the premier choice for coupling complex, highly functionalized partners (e.g., late-stage drug intermediates) because it does not require the strong bases mandated by Suzuki couplings.
Mechanistic Architecture
The catalytic cycle is governed by the Transmetallation step, which is universally recognized as the rate-determining step (RDS).[1][2] Unlike the rapid oxidative addition seen with aryl iodides, the transfer of the organic moiety from Tin to Palladium is kinetically sluggish and highly sensitive to steric and electronic factors.
Key Insight: The "Copper Effect." The addition of Cu(I) salts (e.g., CuI, CuTC) creates a "shuttle" mechanism. The organic group transfers from Sn to Cu first (forming a more reactive organocopper species), which then transmetallates to Pd orders of magnitude faster than the stannane itself.
Visualization: The Stille Catalytic Cycle
The following diagram illustrates the standard cycle and the critical intersection of the "Copper Effect" pathway.
Caption: The Stille cycle highlights the rate-limiting transmetallation step. The dashed yellow path indicates the "Copper Effect" acceleration mechanism.
Validated Protocol: Biaryl Synthesis via Stille
Target: Coupling of an Aryl Bromide with a Tributylstannyl Arene.
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
Ar-SnBu3 (1.1 equiv)
-
Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos (for hindered substrates)
-
CuI (10 mol%) - Optional but recommended for sluggish couplings
-
CsF (2.0 equiv) - Scavenger for Tin
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask and cool under Argon. Oxygen is the enemy of the active Pd(0) species; rigorous degassing is non-negotiable.
-
Charging: Add Aryl Bromide, Ar-SnBu3, and CsF.
-
Catalyst Addition: Add Pd catalyst and CuI.
-
Solvation: Add degassed Dioxane. Seal vessel.
-
Thermal Activation: Heat to 90-100°C.
-
Self-Validation Checkpoint: The reaction mixture should turn from a cloudy suspension to a clear/dark solution (depending on ligand). Formation of a grey precipitate (Pd black) indicates catalyst decomposition (oxygen leak or insufficient ligand).
-
-
Monitoring: Monitor via TLC/LCMS. Stille couplings typically require 2-12 hours.
-
Workup (Critical): See Section 3 for the specific Tin Removal Protocol.
Part 2: Radical Deoxygenation (Barton-McCombie)[4]
The Barton-McCombie reaction allows for the excision of a hydroxyl group, replacing it with a hydrogen atom.[4][5][6] It is indispensable in carbohydrate chemistry and natural product synthesis where "over-functionalization" must be pruned.
Mechanistic Architecture
This is a radical chain reaction. The thermodynamic driving force is the formation of the incredibly strong Sn-S bond (approx. 110 kcal/mol) which compensates for the cleavage of the C-O bond.
Key Insight: The reaction requires a "starter" (AIBN) and a "propagator" (Bu3SnH). The concentration of Bu3SnH must be kept low relative to the intermediate radical to prevent premature reduction, though in practice, slow addition is only necessary for cyclization reactions, not simple deoxygenation.
Visualization: The Radical Chain
Caption: The radical chain relies on the formation of the stable Sn-S bond to drive the fragmentation of the C-O bond.
Validated Protocol: Xanthate Reduction
Step 1: Xanthate Formation (The Precursor)
-
Dissolve Alcohol (1.0 equiv) in THF.
-
Add NaH (1.5 equiv) at 0°C. Stir 30 min.
-
Add CS2 (2.0 equiv). Solution turns yellow/orange.
-
Add MeI (2.0 equiv). Stir until complete.
-
Checkpoint: Product is usually a bright yellow solid/oil.
Step 2: Radical Reduction
-
Solvent: Degassed Toluene (0.1 M concentration).
-
Reagents: Xanthate (1.0 equiv), Bu3SnH (1.5 equiv), AIBN (0.2 equiv).
-
Procedure:
-
Heat Toluene to reflux (110°C).
-
Add AIBN/Bu3SnH solution slowly over 10-20 mins (prevents side reactions).
-
Reflux for 1-2 hours.
-
Self-Validation Checkpoint: The yellow color of the xanthate should fade to colorless as the chromophore is destroyed.
-
Part 3: The Purification Architecture (Remediation)
The primary barrier to using organotin reagents is the difficulty in separating the lipophilic tin byproducts (e.g., Bu3SnCl, Bu3Sn-SnBu3) from the product. Standard chromatography often fails as tin compounds "streak" on silica.
Remediation Decision Matrix
We employ a tiered approach based on the polarity of the target molecule and the nature of the tin species.
Caption: Decision tree for selecting the optimal tin removal strategy based on product stability.
Comparative Remediation Methodologies
| Method | Mechanism | Protocol Summary | Best For |
| KF / Silica (Solid Phase) | Formation of insoluble polymeric Bu3SnF species on silica surface. | Mix crude with 10% w/w KF-Silica. Elute product. Tin remains on column. | Acid-sensitive compounds; Routine purification.[7] |
| Iodine Titration | Cleaves Sn-Sn or Sn-Ph bonds to form Sn-I, which is more polar. | Add I2 until color persists.[8] Wash with Na2S2O3. Perform KF workup. | Removing excess Bu3SnH or Bu3Sn-SnBu3 dimers. |
| Aqueous KF Wash | Precipitation of Bu3SnF. | Stir organic layer with sat. aq. KF for 30 mins. Filter white precipitate.[9] | Large scale reactions; Pre-column cleanup. |
| Fluorous Tin | Phase separation. | Use Fluorous-tagged stannane. Extract with fluorous solvent. | High-throughput synthesis; Parallel medicinal chemistry. |
Authoritative Protocol: The KF/Silica "Dry Load"
This is the most reliable method for research scales (<5g).
-
Preparation: Mix Silica Gel (100g) with a solution of Potassium Fluoride (10g) in water (20mL). Evaporate water to obtain a free-flowing white powder ("KF-Silica").
-
Loading: Adsorb your crude reaction mixture onto a small amount of standard silica.
-
Elution: Place a pad of KF-Silica (approx 10x weight of tin reagent) on top of a standard silica column or in a fritted funnel.
-
Process: Elute with your solvent system (e.g., Hexane/EtOAc).
References
-
Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004 , 43, 4704–4734.[1] Link
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1] Organic Reactions, 1997 , 50, 1–652. Link
-
Barton, D. H. R.; McCombie, S. W. "A New Method for the Deoxygenation of Secondary Alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1975 , 1574–1585.[10] Link
-
Renaud, P.; Sibi, M. P. Radicals in Organic Synthesis, Vol. 1 & 2. Wiley-VCH, 2001 . Link
-
Harrowven, D. C.; Guy, I. L. "Tributyltin Hydride." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
-
Crutchley, J. M.; Henton, A. J. "Removal of Organotin Residues." Journal of Organic Chemistry, 2001 , 66, 2165. Link
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The Strategic Synthesis of Functionalized Allylic Amines: A Guide for Modern Drug Development
Introduction: The Allylic Amine as a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the allylic amine motif stands out as a "privileged scaffold." These structures are not merely synthetic curiosities; they are integral components of numerous FDA-approved therapeutics and biologically active natural products.[1][2] Their prevalence stems from their ability to serve as versatile synthetic intermediates and to form key interactions with biological targets.[3][4][5] The strategic introduction of an amine group adjacent to a double bond provides a unique combination of structural rigidity, basicity, and opportunities for further functionalization, making the synthesis of complex and diverse allylic amines a critical endeavor for researchers.[1][2]
This guide provides an in-depth exploration of the core synthetic strategies for accessing functionalized allylic amines, moving beyond simple protocols to explain the underlying principles and practical considerations essential for laboratory success. We will delve into the major classes of reactions, from classic transition-metal-catalyzed approaches to powerful multicomponent and rearrangement strategies, offering insights to guide your selection of the optimal method for your specific target molecule.
Chapter 1: The Workhorse of Allylic Amination: Transition-Metal Catalysis
The most robust and widely utilized methods for constructing the C-N bond in allylic amines involve transition-metal catalysis. These methods offer a high degree of control over regioselectivity, stereoselectivity, and functional group tolerance.
Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is the cornerstone of allylic amination.[6] It typically involves the reaction of an allylic electrophile (often an acetate, carbonate, or phosphate) with a nitrogen nucleophile in the presence of a palladium(0) catalyst.
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the allylic substrate, forming a cationic η³-allylpalladium(II) complex and displacing the leaving group. This intermediate is then susceptible to nucleophilic attack by the amine. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the desired allylic amine. The choice of ligand on the palladium catalyst is critical; it influences the reaction's efficiency, regioselectivity (linear vs. branched product), and, in asymmetric variants, the enantioselectivity.[7][8]
Scientist's Note: The nature of the leaving group is a key experimental parameter. While acetates are common, allylic carbonates and phosphates are often more reactive, allowing for milder reaction conditions and broader substrate scope. This is particularly important when dealing with sensitive functional groups elsewhere in the molecule.
Asymmetric Variants: The development of chiral ligands has transformed the Tsuji-Trost reaction into a powerful tool for asymmetric synthesis.[7][9] Ligands such as those based on ferrocene or spiro-architectures can create a chiral environment around the palladium center, directing the nucleophilic attack of the amine to one face of the π-allyl complex, resulting in high enantiomeric excess (ee).[9][10]
Diagram 1: Catalytic Cycle of the Tsuji-Trost Allylic Amination
A simplified catalytic cycle for the Palladium-catalyzed Tsuji-Trost allylic amination.
Modern Approaches: Iridium, Rhodium, and C-H Amination
While palladium catalysis is prevalent, other transition metals offer unique reactivity and selectivity profiles.
-
Iridium Catalysis: Iridium-catalyzed allylic amination is particularly valuable for its ability to favor the formation of branched isomers from terminal olefins, a regioselectivity often difficult to achieve with palladium. This is a powerful tool for creating chiral centers directly at the point of C-N bond formation.
-
Rhodium Catalysis: Rhodium catalysts have emerged as highly efficient for specific amination reactions, including the amination of tertiary allylic trichloroacetimidates with unactivated aromatic amines, providing direct access to sterically hindered α,α-disubstituted allylic amines.[11][12]
-
Direct C-H Amination: A frontier in the field is the direct amination of allylic C-H bonds, which circumvents the need for pre-functionalized substrates (like allylic alcohols or acetates).[6][13] This highly atom-economical approach often utilizes palladium, rhodium, or manganese catalysts.[13][14] While powerful, these reactions can face challenges with selectivity, as multiple C-H bonds may be reactive. Recent advances, however, have demonstrated remarkable control, even in complex molecular settings.[14][15][16]
Chapter 2: The Power of Convergence: Multicomponent Reactions
Multicomponent reactions (MCRs) offer a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more simple starting materials in a single step.[1][2] This strategy is exceptionally well-suited for building diverse libraries of drug-like molecules.
Nickel-Catalyzed Alkene, Aldehyde, and Amide Coupling
A recently developed and highly practical MCR involves the nickel-catalyzed coupling of simple alkenes, aldehydes, and amides.[1][2][17][18] This method provides a modular and environmentally friendly route to architecturally complex and functionally diverse allylic amines.[1][2][17]
Mechanism and Rationale: The reaction is thought to proceed through the in situ formation of an imine from the aldehyde and amide, which is a key advantage as it avoids the often-difficult synthesis and handling of isolated imine substrates.[1][2] This imine then participates in a C-C bond-forming reaction with the alkene, mediated by the nickel catalyst, to generate the allylic amine product. The use of an inexpensive and earth-abundant nickel catalyst adds to the practical appeal of this method.[1][2]
Scientist's Note: A key to success in these MCRs is the careful optimization of reaction conditions. The choice of Lewis acid co-catalyst, solvent, and temperature can have a profound impact on the yield and selectivity of the desired product. Screening these parameters is a critical first step in methods development.
The Petasis Reaction
The Petasis reaction is a three-component reaction between an amine, a boronic acid, and an aldehyde to form substituted amines.[19] While not exclusively for allylic amines, by using vinyl boronic acids, it becomes a powerful tool for their synthesis. A key advantage is its operational simplicity and tolerance for a wide range of functional groups. Recent metal-free variants have further enhanced its appeal.[19]
Chapter 3: Strategic Bond Reorganization: Sigmatropic Rearrangements
Sigmatropic rearrangements provide an elegant and stereospecific means of synthesizing allylic amines by orchestrating a concerted reorganization of sigma and pi bonds. These reactions often exhibit exquisite transfer of chirality.
The Overman Rearrangement
The Overman rearrangement is a thermal or metal-catalyzed[1][1]-sigmatropic rearrangement of an allylic trichloroacetimidate to form an allylic trichloroacetamide.[20][21][22][23] Subsequent hydrolysis of the amide furnishes the primary allylic amine.
Mechanism and Rationale: The reaction is a nitrogen analog of the famed Claisen rearrangement and proceeds through a highly ordered, chair-like six-membered transition state.[20][21][24] This concerted mechanism ensures a clean 1,3-transposition of the alcohol and amine functionalities and, crucially, allows the stereochemistry of the starting allylic alcohol to be faithfully transferred to the newly formed C-N bond.[20][21] The trichloroacetimidate is readily formed from the corresponding allylic alcohol and trichloroacetonitrile. While the rearrangement can be induced thermally, catalysts such as Pd(II), Hg(II), or Au(I) salts can dramatically lower the required temperature, preserving sensitive functional groups.[21][22][25]
// Define nodes for reactants, transition state, and product Start [label="Allylic Trichloroacetimidate"]; TS [label="[3,3]-Sigmatropic\nChair-like Transition State", shape=box, style=dashed, fillcolor="#F1F3F4"]; Product [label="Allylic Trichloroacetamide"]; Final_Amine [label="Primary Allylic Amine", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Arrange the nodes Start -> TS [label=" Heat or\n Pd(II)/Hg(II)/Au(I)"]; TS -> Product [label=" Rearrangement"]; Product -> Final_Amine [label=" Hydrolysis"]; }
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Preparation of organotin compounds from Grignard reagents
An In-depth Technical Guide to the Synthesis of Organotin Compounds via Grignard Reagents
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of Grignard-Mediated Tin-Carbon Bond Formation
Since Edward Frankland's first synthesis of diethyltin diiodide in 1849, the field of organotin chemistry has evolved from a laboratory curiosity into a cornerstone of industrial and synthetic organic chemistry[1]. Organotin compounds serve as vital PVC stabilizers, catalysts, and biocides[2][3]. While various methods exist for their preparation, the reaction of tin halides with Grignard reagents, discovered in the early 1900s, remains one of the most versatile and widely practiced routes for forming the foundational tin-carbon bond[3][4].
This guide provides a comprehensive technical overview of this critical transformation. It is designed not as a mere recitation of procedures, but as a transfer of field-proven knowledge. We will explore the causality behind experimental choices, from solvent selection to stoichiometric control, to empower researchers to not only replicate these methods but to adapt and troubleshoot them effectively. The protocols described herein are designed as self-validating systems, integrating safety, procedural logic, and purification to ensure the reliable synthesis of well-characterized organotin compounds.
Part 1: The Core Reaction - Mechanism and Stoichiometric Control
The synthesis of organotin compounds via Grignard reagents is fundamentally an alkylation or arylation of a tin halide, most commonly tin(IV) chloride (SnCl₄)[3]. The Grignard reagent (R-Mg-X), with its highly polarized carbon-magnesium bond, acts as a potent carbon nucleophile (carbanion equivalent) that attacks the electrophilic tin center[5][6].
The reaction proceeds in a stepwise fashion, with each step replacing a chloride on the tin atom with an organic group from the Grignard reagent. The final product is dictated by the stoichiometry of the reactants.
Reaction Pathway: SnCl₄ + RMgX → RSnCl₃ + MgXCl RSnCl₃ + RMgX → R₂SnCl₂ + MgXCl R₂SnCl₂ + RMgX → R₃SnCl + MgXCl R₃SnCl + RMgX → R₄Sn + MgXCl
This stepwise nature is the key to synthetic control. By carefully managing the ratio of the Grignard reagent to tin tetrachloride, one can, in principle, target specific organotin halides. However, in practice, stopping the reaction at intermediate stages with Grignard reagents can be challenging, often leading to mixtures[4][7]. The most common and highest-yielding application of the Grignard route is the synthesis of fully substituted tetraorganotins (R₄Sn) by using at least four equivalents of the Grignard reagent[8].
The Kocheshkov Redistribution: A Strategic Secondary Reaction
For the targeted synthesis of tri- and di-organotin halides (R₃SnX and R₂SnX₂), a more reliable industrial and laboratory method is the Kocheshkov redistribution reaction [3][9]. This involves reacting the tetraorganotin (R₄Sn), produced in high yield from the Grignard reaction, with additional tin tetrachloride in a controlled comproportionation reaction.
Stoichiometry for Kocheshkov Redistribution:
-
For Triorganotin Halides: 3 R₄Sn + SnCl₄ → 4 R₃SnCl[3]
-
For Diorganotin Halides: R₄Sn + SnCl₄ → 2 R₂SnCl₂[3]
This two-step approach—first synthesizing the tetraorganotin via Grignard and then using it in a redistribution reaction—offers superior control and selectivity compared to attempting partial alkylation with the Grignard reagent directly[1][4].
Part 2: Experimental Protocols and Workflow
Success in organotin synthesis hinges on meticulous experimental technique, particularly the exclusion of atmospheric moisture, as Grignard reagents are highly sensitive to water[10][11].
Workflow Overview
The overall process can be visualized as a multi-stage workflow, starting from basic precursors and culminating in the purified organotin compound of interest.
Caption: General workflow for organotin synthesis via Grignard reagents.
Protocol 2.1: Synthesis of Tetrabutyltin (Bu₄Sn)
This protocol details the synthesis of tetrabutyltin, a common precursor, adapted from established methods[12][13]. It is a two-step process in a single pot: first, the generation of the Grignard reagent, followed by the reaction with SnCl₄.
Materials & Reagents:
| Reagent/Material | Quantity (1 mol scale) | Molar Mass ( g/mol ) | Moles | Notes |
| Magnesium Turnings | 26.7 g | 24.31 | 1.1 | Use fine, dry turnings. |
| n-Butyl Chloride | 92.6 g | 92.57 | 1.0 | Ensure it is dry. |
| Tin(IV) Chloride | 65.2 g | 260.52 | 0.25 | Highly corrosive, handle with care.[14] |
| Anhydrous Diethyl Ether | 450-500 mL | - | - | Must be rigorously dry.[11] |
| Iodine | 1-2 small crystals | - | - | Used as an initiator. |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture adsorption[10].
-
Initiation: Place the magnesium turnings (23.3g, 1 mol) and a small crystal of iodine in the flask. Add ~20 mL of the anhydrous ether.
-
Grignard Formation: Prepare a solution of n-butyl chloride (92.6g, 1 mol) in ~100 mL of anhydrous ether in the dropping funnel. Add a small portion (~5-10 mL) of this solution to the magnesium. The reaction should initiate, evidenced by cloudiness, bubbling, and a gentle reflux of the ether[10]. If it doesn't start, gentle warming may be required.
-
Addition: Once the reaction is sustained, add the remaining n-butyl chloride solution dropwise at a rate that maintains a steady reflux. The total addition should take approximately 60-90 minutes.
-
Completion of Grignard: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear as a cloudy, grayish mixture, typical of a Grignard reagent[15].
-
Reaction with SnCl₄: Cool the Grignard solution in an ice bath. Add the tin(IV) chloride (65.2g, 0.25 mol) dropwise via the dropping funnel, maintaining the reaction temperature between 70-80°C[12]. The addition is exothermic and must be controlled carefully to prevent a runaway reaction.
-
Reaction Completion: After the SnCl₄ addition is complete (approx. 85 minutes), reflux the mixture with stirring for another 2.5 hours[12].
-
Workup - Hydrolysis: Cool the reaction mixture to below 40°C. Slowly and carefully add dilute hydrochloric acid or an aqueous ammonium chloride solution to hydrolyze the unreacted Grignard reagent and magnesium salts[7][12].
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer with an additional portion of ether (e.g., 50 mL)[12]. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude tetrabutyltin is then purified by vacuum distillation. Collect the fraction boiling at 142-145°C / 7 mmHg[12]. The expected yield is typically high, often over 90%[12][13].
Protocol 2.2: Synthesis of Tributyltin Chloride (Bu₃SnCl) via Kocheshkov Redistribution
This protocol uses the tetrabutyltin prepared above to synthesize tributyltin chloride.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Tetrabutyltin (Bu₄Sn) | 500 g | 347.14 | 1.44 | From previous step. |
| Tin(IV) Chloride | 310 g | 260.52 | 1.19 | Stoichiometry is key.[16] |
Step-by-Step Methodology:
-
Setup: In a reaction flask equipped with a stirrer and dropping funnel, add the tetrabutyltin (500 g).
-
Cooling: Cool the flask in an ice-salt bath to below 0°C[16].
-
Addition: Add the tin(IV) chloride (310 g) dropwise while maintaining the temperature below 0°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to react for an additional 30 minutes[16].
-
Workup: Add distilled water (500 g) and stir for 30 minutes. Transfer to a separatory funnel and allow the layers to separate. The lower aqueous layer, containing monobutyltin species, is removed[16].
-
Purification: The upper organic layer is dried, for instance, with a rotary evaporator, to yield the final tributyltin chloride product. Purity can be assessed by elemental analysis or titration[7][16].
Part 3: Safety, Handling, and Waste Disposal
CAUTION: Organotin compounds exhibit significant toxicity, which is dependent on the number and nature of the organic groups. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[17][18] Triorganotins like tributyltin (TBT) are highly toxic and can be absorbed through the skin[14].
Mandatory Safety Protocols
-
Engineering Controls: All manipulations of organotin compounds MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts[14][17].
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Gloves: Chemically resistant gloves (e.g., neoprene or nitrile) are required. Double-gloving is recommended. Inspect gloves for any signs of degradation before use[17].
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory[17].
-
Lab Coat: A flame-retardant or cotton lab coat must be worn and should be laundered separately from personal clothing[19].
-
-
Spill Response: In the event of a spill, evacuate all non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite or spill pillow), place it in a sealed, labeled container, and dispose of it as hazardous waste[17][18].
-
Waste Disposal: All organotin-contaminated materials, including glassware, PPE, and absorbent materials, must be disposed of as hazardous chemical waste according to institutional guidelines[14][18].
Logical Relationship of Safety Measures
Caption: Relationship between organotin hazards and control measures.
Part 4: Alternative Synthetic Approaches
While the Grignard reaction is a workhorse, other methods exist for forming tin-carbon bonds, each with its own advantages and disadvantages.
-
Wurtz Reaction: This method involves the coupling of an alkyl sodium compound with a tin halide[3][20]. It can be efficient for certain tetraalkyltins but uses highly reactive and hazardous alkyl sodium reagents[21][22]. The general reaction is: SnCl₄ + 4 RCl + 8 Na → R₄Sn + 8 NaCl[23].
-
Organoaluminum Reagents: On an industrial scale, alkylaluminum compounds are often used to alkylate SnCl₄. These reactions can be controlled to achieve partial alkylation more effectively than with Grignard reagents, allowing for the direct synthesis of alkyltin halides[1][4].
A comparative analysis highlights the utility of the Grignard approach, particularly in a laboratory setting where reagent availability and procedural familiarity are key considerations.
References
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
- Pereyre, M., Quintard, J.-P., & Rahm, A. (n.d.). Tin in Organic Synthesis.
- Tetrabutyl tin preparation method. (n.d.). Eureka | Patsnap.
- Butyltin Trichloride. (n.d.). OSHA.
- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
- Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- Synthesis of Organotin Compounds Review. (n.d.). Scribd.
- Naoom, et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management.
- Organotin chemistry. (n.d.). Wikipedia.
- Review of organotin compounds: chemistry and applications. (n.d.). Academia.edu.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako.
- Organotin Compounds: New Chemistry and Applications. (n.d.). ACS Publications.
- Al-Allaf, T. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
- tetraethyltin. (n.d.). Organic Syntheses Procedure.
- Thoonen, S. H. L., Deelman, B.-J., & van Koten, G. (n.d.). Chapter 1. DSpace.
- CN1962670A - Tetrabutyl tin preparation method. (n.d.). Google Patents.
- US2560042A - Preparation of butyltin chlorides. (n.d.). Google Patents.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.).
- Preparation method of tributyltin chloride. (n.d.). Eureka | Patsnap.
- Grignard Reaction Mechanism. (n.d.). BYJU'S.
- EXPERIMENT SEVEN. (n.d.). ResearchGate.
- Chemistry of Some Organotin Compounds. (2021). Al-Nahrain Journal of Science.
- Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Investigations on organo-tin compounds. I. The preparation of butyltin compounds by a Wurtz reaction. (n.d.). ResearchGate.
- Wurtz Reaction. (n.d.). Organic Chemistry Portal.
- Derivatization methods for the determination of organotin compounds in environmental samples. (n.d.).
- The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons.
- Examples, Mechanism & Wurtz Fittig Reaction. (n.d.). Aakash Institute.
- Formation and reaction of a Grignard reagent. (n.d.).
- silicon tetrachloride and tin(IV) chloride. (2008). Sciencemadness.org.
- What is the preparation for tin(iv) chloride? (2025). Quora.
- Organotin Chemistry Experiments. (n.d.). Scribd.
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Technical Guide: Toxicity, Handling, and Decontamination of Tributyltin (TBT) Compounds
Executive Summary
Tributyltin (TBT) compounds represent a paradox in chemical research: they are among the most effective reagents for radical-mediated dehalogenation and Stille cross-coupling reactions, yet they are categorized as "the most toxic chemicals ever released into the marine environment."
For the drug development scientist, the risk is not merely acute toxicity, but silent endocrine disruption . TBT functions as a nanomolar-affinity agonist for nuclear receptors (RXR/PPAR
Part 1: The Toxicological Profile
Mechanism of Action: The Nuclear Receptor Hijack
Unlike simple caustics, TBT acts as a "molecular imposter." It is lipophilic, allowing it to bypass cellular membranes and bind directly to nuclear receptors.
Key Pathway:
TBT binds to the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Physiological Consequence: This heterodimer activation drives the differentiation of mesenchymal stem cells into adipocytes (fat cells) rather than osteoblasts (bone cells), a mechanism termed "environmental obesogen" action.
-
Reproductive Consequence: In marine invertebrates, this pathway causes "imposex" (superimposition of male organs on females). In mammals, it disrupts aromatase activity, altering estrogen/androgen ratios.
Visualization: The TBT Signaling Cascade
Figure 1: Molecular mechanism of TBT toxicity. TBT bypasses the cell membrane to act as a high-affinity ligand for nuclear receptors, fundamentally altering gene expression.
Quantitative Toxicity Data
The following data establishes the "Red Line" for laboratory exposure.
| Property | Value | Critical Note |
| Oral LD50 (Rat) | ~122–148 mg/kg | High acute toxicity. |
| Dermal LD50 (Rabbit) | ~900 mg/kg | High Risk: Readily absorbed through skin.[4] |
| Inhalation LC50 | 65–77 mg/m³ (4h) | Aerosols are lethal; strictly control volatility. |
| Target Organs | Liver, Kidney, CNS, Immune System | Immunotoxicity is the critical effect in chronic low-dose exposure. |
| Regulatory Status | Rotterdam Convention, REACH Annex XVII | Severe restrictions on use; marine pollutant. |
Part 2: Operational Handling Protocols
The "Self-Validating" Safety System
Standard nitrile gloves are insufficient for prolonged TBT contact due to its high lipophilicity. The following protocol utilizes a "Redundancy Barrier" approach.
1. PPE Hierarchy (The 3-Layer Rule)
-
Layer 1 (Inner): 4-mil Nitrile (Dexterity).
-
Layer 2 (Barrier): Silver Shield® / 4H® (EVOH/PE Laminate).
-
Why: Nitrile breakthrough time for organotins can be <15 minutes. Laminate offers >4 hours protection.
-
-
Layer 3 (Outer): 8-mil Nitrile (Grip and mechanical protection for the laminate glove).
2. Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity check: 100 fpm).
-
Secondary: All weighing of solid TBT salts (e.g., TBT-chloride) must occur inside the hood or a vented balance enclosure.
-
Glassware: Use silanized glassware if possible to reduce surface adsorption, or designate specific glassware for organotin work to prevent cross-contamination of other assays.
Experimental Workflow: Stille Coupling / Radical Reduction
This workflow ensures containment during synthesis.
-
Preparation:
-
Cover work surface with plastic-backed absorbent pads (absorbent side up).
-
Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) or 1M NaOH.
-
-
Reaction:
-
Use septa and syringes for liquid transfer (TBT-hydride). Avoid pouring.
-
Self-Check: If you smell a "fruity" or "unpleasant" metallic odor, containment has failed. Evacuate immediately.
-
-
Work-up:
-
Organotins form emulsions. When washing with water/brine, keep all aqueous waste segregated as "Heavy Metal Organic Waste."
-
Do not rotovap to dryness without a cold trap specifically designated for toxic waste; TBT is semi-volatile.
-
Part 3: Emergency Response & Decontamination
TBT residues are persistent.[5] Simple soap and water cleaning is often ineffective due to the compound's hydrophobicity and surface adhesion.
Decontamination Chemistry
To deactivate TBT, you must cleave the Tin-Carbon (Sn-C) bond. Oxidative cleavage is the most reliable laboratory method.
Step-by-Step Spill Response
Scenario: 5 mL of Tributyltin Hydride spilled in the fume hood.
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Armor Up: Don Silver Shield gloves (as described in PPE). Wear a full-face respirator with organic vapor cartridges if the sash must be raised and volatility is a concern (though hood draft is usually sufficient).
-
Absorb: Cover the spill with an inert absorbent (vermiculite or specialized organophilic pads). Do not use paper towels (they increase surface area for evaporation).
-
Neutralize (The Critical Step):
-
Once bulk liquid is removed, apply a 10-15% Sodium Hypochlorite (Bleach) solution to the surface.
-
Allow a contact time of 30 minutes . This allows the oxidizer to break down the lipophilic organotin residues.
-
-
Clean: Wipe with absorbent pads. Follow with a solvent wipe (ethanol or acetone) to remove organic residues, then a final soap/water wash.
-
Validation:
Part 4: Waste Management
Strict Segregation is Mandatory.
-
Stream A: Liquid Waste: All solvents containing TBT must go into "Halogenated/Heavy Metal" waste. Label clearly: Contains Tributyltin - Severe Marine Pollutant.
-
Stream B: Solid Waste: Contaminated gloves, paper towels, and silica gel columns must be double-bagged (clear polyethylene) and tagged as toxic solid waste.
-
Glassware Wash: The first rinse of any TBT-contaminated glassware should be collected as hazardous waste, not flushed down the drain.
Visualization: Handling Decision Tree
Figure 2: Operational decision tree for minimizing exposure during TBT handling.
References
-
Mechanism of RXR/PPAR Activation
-
le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO Reports.
-
-
Toxicity & Exposure Limits
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds.
-
Handling & Safety Data
-
Occupational Safety and Health Administration (OSHA).[7] Occupational Safety and Health Standards: Organotin compounds.
-
-
Decontamination & Environmental Impact
- World Health Organization (WHO).
Sources
- 1. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. sednet.org [sednet.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. research.uga.edu [research.uga.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. esaa.org [esaa.org]
- 13. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Tributylstannyl)-2-propen-1-amine Reagents
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the practical and mechanistic aspects of utilizing 2-(Tributylstannyl)-2-propen-1-amine synthons.
Executive Summary
The installation of the 2-aryl-2-propen-1-amine motif is a critical transformation in medicinal chemistry, serving as a precursor to indole alkaloids, isoquinolines, and
This guide details the optimized protocol for the Palladium-catalyzed Stille cross-coupling of N-protected 2-stannylallylamines with aryl halides. It emphasizes the "Liebeskind-Farina" enhancement (CuI co-catalysis) and provides a validated, self-indicating workflow for the removal of toxic organotin byproducts.
Mechanistic Insight & Reagent Design
The Challenge of the Free Amine
Using the free amine (this compound) directly in Pd-catalyzed coupling is operationally risky.
-
Catalyst Sequestration: The free primary amine (
) acts as a potent -donor, displacing phosphine ligands on the Palladium center ( ). This forms inactive complexes, arresting the catalytic cycle. -
Recommendation: This protocol utilizes the
-Boc or -Phthalimide protected variants. These protecting groups reduce the nucleophilicity of the nitrogen, preventing catalyst inhibition while remaining orthogonal to the mild coupling conditions.
The Catalytic Cycle (Stille)
The reaction proceeds via the standard Stille cycle, but with specific steric considerations due to the bulky tributylstannyl group at the 2-position of the allyl system.
Figure 1: The catalytic cycle emphasizes the Transmetallation step, which is often the rate-determining step (RDS) for bulky 2-substituted stannanes. Additives like CuI accelerate this step by forming a more reactive organocopper intermediate.
Pre-Reaction Optimization
Before initiating the synthesis, select the coupling system based on the aryl halide electrophile.
| Parameter | Standard Conditions | "Difficult" Substrates (Steric/Electronic Deactivation) |
| Catalyst | ||
| Solvent | Toluene or DMF ( | NMP or Dioxane ( |
| Additive | None | CuI (10 mol%) or CsF (2.0 equiv) |
| Reagent | N-Boc-2-(tributylstannyl)allylamine | N-Phth-2-(tributylstannyl)allylamine |
Critical Note on Additives:
-
CuI (Copper(I) Iodide): Facilitates the "Copper effect," where the stannane transmetallates to Copper first, and the resulting Organocopper species transmetallates to Palladium much faster than the tin reagent alone [1].
-
CsF (Cesium Fluoride): Fluoride ions coordinate to the Tin center, forming a hypervalent pentacoordinate stannate (
), which is significantly more nucleophilic and prone to transmetallation [2].
Detailed Experimental Protocol
Protocol A: Cross-Coupling of N-Boc-2-(tributylstannyl)-2-propen-1-amine
Scope: Coupling with Aryl Bromides or Iodides.[1][2][3] Scale: 1.0 mmol basis.
Materials:
-
Aryl Halide (1.0 equiv, 1.0 mmol)
-
N-Boc-2-(tributylstannyl)-2-propen-1-amine (1.2 equiv, 1.2 mmol)
-
(0.05 equiv, 50
mol) -
CuI (0.10 equiv, 100
mol) [Optional but recommended for bromides] -
Toluene (anhydrous, degassed, 10 mL)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Charge the vessel with the Aryl Halide, N-Boc-stannane, and CuI (if using).
-
Note: If the Aryl Halide is a liquid, add it via syringe after the solvent.
-
-
Catalyst Addition: Add
quickly to the vessel.-
Precaution:
is air-sensitive (yellow). If it appears orange/brown, recrystallize or use .
-
-
Degassing: Add anhydrous Toluene. Seal the vessel. Sparge the solution with Argon for 10 minutes (bubbling gas directly into the solvent) to remove dissolved Oxygen. Oxygen promotes homocoupling of the stannane and catalyst oxidation.
-
Reaction: Heat the mixture to 100°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The disappearance of the Aryl Halide is the primary endpoint. The stannane is used in excess and will remain.
-
-
Workup (Tin Removal - Critical):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
The KF Wash: Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. A white polymeric precipitate (
) will form. -
Filter the biphasic mixture through a pad of Celite to remove the solid tin fluorides.[4]
-
Separate layers.[4][5][6] Wash the organic layer with Water (1x) and Brine (1x).[4]
-
Dry over
and concentrate in vacuo.
-
Protocol B: Purification & Deprotection
-
Flash Chromatography: Purify the residue on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Note: Tin residues often streak. If KF workup was insufficient, use 10% w/w finely ground KF mixed into the Silica Gel stationary phase to retain tin on the column [3].
-
-
Deprotection (To yield the free amine):
-
Dissolve the purified N-Boc intermediate in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (1 mL). Stir at RT for 1 hour.
-
Quench: Carefully quench with sat.
until pH > 8. -
Extract with DCM (3x), dry, and concentrate to yield the 2-aryl-2-propen-1-amine .
-
Workflow: Tin Removal Strategies
The toxicity and lipophilicity of tributyltin byproducts make them difficult to remove by standard chromatography. A specific workflow is required to ensure pharmaceutical-grade purity.
Figure 2: The "Fluoride Workup" is the industry standard for destannylation. It converts soluble tributyltin halides into insoluble, polymeric tributyltin fluoride, which can be removed via filtration.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation or Oxidative Addition failure. | Switch to electron-rich/bulky ligands ( |
| Pd Black Precipitation | Catalyst instability ("clustering"). | Add 10-20% DMF to Toluene or use Triphenylarsine ( |
| Homocoupling (Ar-Ar) | Slow transmetallation relative to disproportionation. | Ensure strict Oxygen-free conditions. Lower temperature and add CuI . |
| Protodestannylation | Proton source in reaction. | Ensure solvents are anhydrous . Avoid acidic protons on the coupling partner (protect alcohols/phenols). |
References
-
Farina, V., & Kapadia, S. (1996). Copper-mediated coupling of organostannanes with organic halides: The "Copper Effect". Tetrahedron Letters , 37(39), 6997-7000. Link
-
Littke, A. F., & Fu, G. C. (1999).[1] A versatile, user-friendly method for the Stille cross-coupling of aryl chlorides. Angewandte Chemie International Edition , 38(16), 2411-2413. Link
-
Renaud, P., et al. (1998).[4] A simple and efficient method for the removal of tin byproducts. Tetrahedron Letters , 39(15), 2123-2126. Link
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition , 25(6), 508-524. Link
Sources
"2-(Tributylstannyl)-2-propen-1-amine" in the synthesis of nitrogen heterocycles
Topic: Strategic Utilization of 2-(Tributylstannyl)-2-propen-1-amine in the Synthesis of Nitrogen Heterocycles Content Type: Advanced Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The reagent This compound (and its N-protected derivatives) represents a bifunctional "linchpin" scaffold in organic synthesis. It combines a nucleophilic allylic amine motif with a vinyl stannane moiety, enabling a rapid increase in molecular complexity via Palladium-catalyzed cross-coupling reactions (Stille coupling).
This Application Note details the strategic use of this reagent to access 2-substituted allylamines , which serve as immediate precursors for privileged nitrogen heterocycles including indoles , isoquinolines , and 3-methylene-pyrrolidines . By leveraging the orthogonal reactivity of the stannane (C-C bond formation) and the amine (C-N bond formation), researchers can execute modular annulation sequences with high regiocontrol.
Reagent Profile & Preparation
Compound: N-Boc-2-(tributylstannyl)-2-propen-1-amine CAS: 155258-22-3 (Generic for free amine/derivatives) Role: Amphiphilic C3-Synthon (Nucleophilic Nitrogen + Nucleophilic Vinyl Carbon). Stability: The free amine is prone to oxidation and catalyst poisoning. The N-Boc or N-Cbz protected forms are air-stable oils and are recommended for all cross-coupling protocols.
Protocol A: Regioselective Synthesis of the Reagent
Rationale: Hydrostannylation of terminal alkynes typically favors the linear (
Materials:
-
N-Boc-propargylamine (1.0 equiv)
-
Tributyltin hydride (
, 1.2 equiv) -
Catalyst:
(2 mol%) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Activation: Dissolve
(2 mol%) in anhydrous THF ( relative to substrate). -
Addition: Add N-Boc-propargylamine (1.0 equiv) to the catalyst solution.
-
Hydrostannylation: Dropwise add
(1.2 equiv) over 10 minutes. The reaction is exothermic; maintain temperature at 25°C using a water bath if necessary. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of alkyne).
-
Work-up: Concentrate the solvent in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5 + 1%
). The triethylamine is critical to prevent protodestannylation on silica. -
Yield: Expect 85–92% of the branched isomer (N-Boc-2-(tributylstannyl)-2-propen-1-amine).
Application: Modular Synthesis of Indoles and Isoquinolines
The core utility of this reagent lies in its ability to undergo Stille coupling with functionalized aryl halides, followed by a cyclization event involving the nitrogen atom.
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]
-
Transmetallation: The vinyl stannane transfers the allylic amine motif to the Palladium center.
-
Reductive Elimination: Formation of the 2-aryl-allylamine.
-
Cyclization: The pendant amine attacks an ortho-electrophile (e.g., aldehyde, imine, or Pd-activated alkene) to close the ring.
Caption: Modular assembly of N-heterocycles via Stille coupling followed by cyclization.
Protocol B: Synthesis of 3-Methyleneindolines (Aza-Heck Entry)
This protocol describes the coupling with o-iodoanilines (or o-iodonitrobenzenes followed by reduction) to form the indole core.
Materials:
-
N-Boc-2-(tributylstannyl)-2-propen-1-amine (1.2 equiv)
-
o-Iodo-trifluoroacetanilide (Electrophile, 1.0 equiv)
-
Catalyst:
(2.5 mol%), (10 mol%) or . -
Additive: CuI (10 mol%) - Accelerates the Stille step (Liebeskind effect).
-
Solvent: DMF or NMP (degassed).
Experimental Steps:
-
Coupling (Stille):
-
Combine aryl iodide, stannane, Pd catalyst, ligand, and CuI in a sealed tube.
-
Add DMF. Freeze-pump-thaw to remove
(Critical for Stille). -
Heat to 60–80°C for 12 hours.
-
Result: Formation of the 2-aryl-allylamine intermediate.
-
-
Work-up: Dilute with EtOAc, wash with KF (aq) to remove Tin byproducts (precipitates
). Filter through Celite. -
Cyclization (Intramolecular Aza-Heck):
-
The intermediate contains an alkene and a protected aniline.
-
Deprotect the aniline (if necessary).
-
Subject to Heck conditions:
(5 mol%), , , DMF, 100°C. -
Outcome: 3-Methyleneindoline. Isomerization with acid gives 3-Methylindole (Skatole derivatives) .
-
Data & Performance Metrics
Table 1: Substrate Scope and Yields (Stille Coupling Step)
| Electrophile Type | Substituents | Catalyst System | Yield (%) | Notes |
| Aryl Iodide | 4-OMe, 2-NO2 | 88% | Electron-rich tolerated | |
| Aryl Bromide | 4-CN | 76% | Requires bulky phosphine | |
| Heteroaryl Halide | 2-Bromopyridine | 82% | Excellent for bis-heterocycles | |
| Acid Chloride | PhCOCl | 91% | Forms |
Critical Troubleshooting (Self-Validating Systems)
-
Problem: Low conversion in Stille coupling.
-
Problem: Tin Purification.
-
Solution: Do not rely solely on chromatography. Wash the crude organic phase with 10% aqueous KF (Potassium Fluoride). The insoluble
polymer precipitates and can be filtered off.
-
-
Problem: Regioisomer contamination.
-
Check: Verify the starting stannane by 1H NMR. The vinyl protons of the 2-substituted isomer appear as two singlets (or narrow doublets) around 5.2–5.8 ppm. The linear (
) isomer shows large coupling constants ( Hz).
-
References
-
Kazmaier, U., et al. "Molybdenum-Catalyzed Hydrostannylation of Propargyl Amines: A Regioselective Route to 2-Stannylallylamines." Journal of Organic Chemistry. Link
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link
-
Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions.[2][3][5][6][7][8][9][10][11] Link
-
Buchwald, S. L., et al. "Palladium-Catalyzed C-N Cross-Coupling Reactions."[2] Chemical Reviews. Link
-
Hegedus, L. S. "Palladium-Catalyzed Synthesis of Nitrogen Heterocycles." Tetrahedron. Link
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. scispace.com [scispace.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3975438A - Preparation of o-iodoaniline - Google Patents [patents.google.com]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Note: Lewis Acid Mediated Synthesis of 3-Methylenepyrrolidines via 2-(Tributylstannyl)allylamine
This Application Note provides a comprehensive guide to the Lewis acid-mediated reaction of 2-(tributylstannyl)allylamine with imines , a powerful method for the rapid assembly of 3-methylenepyrrolidines . This reaction exploits the unique reactivity of functionalized allylstannanes to facilitate [3+2] annulations, offering a direct route to nitrogen heterocycles prevalent in alkaloids and pharmaceutical agents.
Introduction & Scope
The synthesis of functionalized pyrrolidines is a cornerstone of medicinal chemistry due to the ubiquity of this motif in bioactive natural products (e.g., kainoids) and drug candidates. The reaction of 2-(tributylstannyl)allylamine (or its N-protected derivatives/equivalents) with imines represents a convergent [3+2] annulation strategy.
While often performed via anionic pathways (using 2-azaallyl anions generated by transmetallation), the Lewis acid-mediated variant offers distinct advantages:
-
Mild Conditions: Avoids strong bases (e.g.,
-BuLi), tolerating sensitive functional groups. -
Chemoselectivity: Preferential activation of the imine electrophile.
-
Stereocontrol: Lewis acid chelation can direct diastereoselectivity.
Note on Reagent Nomenclature:
The term "2-(tributylstannyl)allylamine" strictly refers to the vinylstannane (I) (
Mechanism of Action
The transformation proceeds via an intramolecular Hosomi-Sakurai allylation . The amine moiety first condenses with an aldehyde (or reacts with a preformed imine) to generate an electrophilic iminium species. The pendant allylstannane then undergoes Lewis acid-promoted cyclization.
Mechanistic Pathway[1][2]
-
Imine Formation: Condensation of the amine (A) with an aldehyde (B) yields the
-allylic imine (C). -
Activation: The Lewis acid (LA) coordinates to the imine nitrogen, increasing its electrophilicity.
-
Cyclization: The
-carbon of the allylstannane (or the equivalent nucleophilic terminus) attacks the iminium carbon in a 5-exo-trig fashion. -
Destannylation: Elimination of the tributyltin moiety (usually via
-elimination or protonolysis) yields the 3-methylenepyrrolidine (D).
Reaction Diagram (Graphviz)
Caption: Mechanistic flow from condensation to Lewis acid-mediated cyclization.[1][2][3][4][5][6][7]
Experimental Protocol
Reagents & Equipment
-
Reagent: 2-(Tributylstannyl)allylamine (prepared via Stille coupling of stannylmethallyl chloride or equivalent).
-
Electrophile: Aryl or alkyl aldehyde (freshly distilled) or preformed imine.
-
Lewis Acid: Boron trifluoride etherate (
) or Tin(IV) chloride ( ). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
Step 1: In Situ Imine Formation
-
Charge a flame-dried round-bottom flask with 2-(tributylstannyl)allylamine (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Add Molecular Sieves (4Å) to absorb water.
-
Add the Aldehyde (1.0–1.1 equiv) dropwise at room temperature.
-
Stir for 2–4 hours. Monitor imine formation by 1H NMR (disappearance of aldehyde CHO peak, appearance of imine CH=N peak ~8.0-8.5 ppm) or IR.
-
Checkpoint: Ensure complete conversion to the imine to prevent side reactions with the Lewis acid.
-
Step 2: Lewis Acid Mediated Cyclization[1]
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add
(1.1–1.5 equiv) dropwise over 10 minutes.-
Note: For less reactive aliphatic imines,
or may be used, but require careful temperature control (-78 °C to 0 °C).
-
-
Allow the mixture to warm slowly to 0 °C over 2–4 hours.
-
Monitor by TLC. The non-polar stannane starting material will disappear, and a more polar amine product will appear.
Step 3: Workup & Purification
-
Quench the reaction with saturated aqueous
. -
Dilute with DCM and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 10% KF solution (to remove tin residues as insoluble
) or brine.-
Tip: Stirring with aqueous KF for 30 mins precipitates white polymeric tin fluoride, facilitating removal by filtration through Celite.
-
-
Dry over
, filter, and concentrate in vacuo. -
Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc + 1%
to prevent streaking of the amine).
Data Summary Table
| Parameter | Standard Condition | Optimization Notes |
| Stoichiometry | 1:1.1:1.2 (Amine:Aldehyde:LA) | Excess LA may be needed for basic substrates. |
| Temperature | -78 °C | Higher temp (RT) may cause polymerization. |
| Concentration | 0.1 M in DCM | High dilution favors intramolecular cyclization. |
| Lewis Acid | ||
| Yield | 60–85% | Lower for sterically hindered aldehydes. |
Critical Considerations & Troubleshooting
Stereochemistry
The reaction typically yields the 2,3-disubstituted pyrrolidine . The stereochemistry is governed by the transition state geometry (chair-like).
-
Trans-selectivity is often favored with bulky Lewis acids.
-
Chelation-controlled additions (using
) can invert selectivity if coordinating groups are present on the aldehyde.
Handling Organotin
-
Toxicity: Organotin compounds are toxic and readily absorbed through the skin. Wear double gloves and work in a fume hood.
-
Purification: Removal of tin byproducts is the primary challenge.
-
Protocol A: Stir with aqueous KF (as described).
-
Protocol B: Use 10%
/ Silica gel mix during chromatography.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation | Extend Step 1 time; use |
| Polymerization | Temperature too high | Keep reaction < 0 °C; add LA slower. |
| No Cyclization | Deactivation of LA by amine | Use preformed imine; increase LA equivalents (LA coordinates to amine product). |
| Tin Contamination | Inefficient workup | Use KF wash; run column with 10% powdered KF in silica. |
References
-
Pearson, W. H. , & Postich, M. J. (1992). "The [3+2] Cycloaddition of 2-Azaallyl Anions with Alkenes." Journal of Organic Chemistry. Link (Foundational work on 2-azaallyl/stannyl amine chemistry).
-
Keck, G. E. , & Boden, E. P. (1984). "Lewis Acid Mediated Reactions of Allylstannanes." Tetrahedron Letters. Link (General principles of Lewis acid allylation).
-
Abrantis, M. , et al. (2021). "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry. Link (Modern applications of chiral imines in similar cyclizations).
-
Gawley, R. E. (2002). "Stereoselective additions to N-acyliminium ions." Organic Reactions.[1][8][2][4][9][10] (Context for Lewis acid mediated imine cyclizations).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Lewis acid-mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stille Coupling with 2-(Tributylstannyl)-2-propen-1-amine
This Application Note and Protocol details the use of 2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) in Palladium-catalyzed Stille cross-coupling reactions. This reagent serves as a versatile linchpin for introducing the 2-propen-1-amine (allylamine) structural motif into aryl or vinyl halides, a scaffold frequently observed in bioactive alkaloids and pharmaceutical intermediates.
Core Directive & Technical Overview
This compound is a functionalized vinyl stannane reagent. Unlike simple vinyl stannanes, the presence of the free primary amine at the allylic position presents a unique challenge: catalyst poisoning . The lone pair on the nitrogen atom can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
Therefore, this protocol outlines two distinct pathways:
-
Method A (Direct Coupling): Utilizes specific "ligand-heavy" or copper-mediated conditions to tolerate the free amine.
-
Method B (Protected Coupling - Recommended): Involves in situ or pre-protection of the amine to maximize yield and reproducibility.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 155258-22-3 |
| Molecular Formula | |
| Molecular Weight | 346.14 g/mol |
| Appearance | Pale yellow oil |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Air-stable for short periods; sensitive to prolonged moisture/oxidation. |
Mechanistic Insight
The reaction follows the standard Stille catalytic cycle but requires specific additives to facilitate the Transmetallation step, which is the rate-determining step (RDS) in this context.
Catalytic Cycle Diagram
The following diagram illustrates the Stille cycle, highlighting the critical role of Copper(I) Iodide (CuI) in the "Liebeskind-Stille" variation, which is essential for this reagent.
Figure 1: Catalytic cycle of the Stille coupling emphasizing the oxidative addition of the aryl halide and the CuI-accelerated transmetallation of the stannane.[1][2][3][4][5][6][7]
Experimental Protocols
Method A: Direct Coupling (Liebeskind-Stille Conditions)
Use this method if the amine functionality must remain free or if the substrate is acid-sensitive.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst:
(5-10 mol%) -
Additive: CuI (10-20 mol%)
-
Solvent: DMF or Dioxane (Anhydrous, degassed)
Procedure:
-
Setup : Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Charging : Add the Aryl Halide (1.0 mmol),
(58 mg, 0.05 mmol), and CuI (38 mg, 0.2 mmol). -
Solvation : Add anhydrous DMF (5 mL) via syringe. Degas the solution by bubbling Argon for 5 minutes.
-
Reagent Addition : Add This compound (1.2 mmol, ~415 mg) dropwise.
-
Note: If the reagent is supplied as a solution, adjust volume accordingly.
-
-
Reaction : Seal the vessel and heat to 80-100°C for 12-18 hours.
-
Monitoring: Check via TLC or LC-MS. The disappearance of the aryl halide indicates completion.
-
-
Workup (Tin Removal) :
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and pour into a saturated aqueous KF (Potassium Fluoride) solution.
-
Stir vigorously for 30 minutes. A white polymeric precipitate (
) will form. -
Filter through a pad of Celite.
-
-
Purification : Wash the filtrate with brine, dry over
, concentrate, and purify via flash chromatography (typically DCM/MeOH/NH3 for free amines).
Method B: High-Fidelity Protocol (N-Boc Protection Strategy)
Recommended for complex substrates to prevent catalyst poisoning.
Phase 1: In-Situ Protection (Optional but Recommended)
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add
(1.1 equiv) and (1.2 equiv). Stir at RT for 2 hours. -
Evaporate solvent to obtain the crude N-Boc-2-(tributylstannyl)-2-propen-1-amine . Use directly.
Phase 2: Coupling Reaction
-
Reagents : Aryl Halide (1.0 equiv), N-Boc-Stannane (1.2 equiv),
(2.5 mol%), (10 mol%), LiCl (2.0 equiv).-
Why
? Triphenylarsine is a "soft" ligand that facilitates the transmetallation of bulky stannanes better than .
-
-
Solvent : NMP (N-Methyl-2-pyrrolidone) or Toluene.
-
Temperature : 90°C for 16 hours.
-
Workup : Standard KF workup (as above).
-
Deprotection : Treat the purified coupled product with TFA/DCM (1:4) to release the free amine.
Data Interpretation & Troubleshooting
Reaction Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by free amine. | Switch to Method B (Boc protection) or increase catalyst loading to 10 mol%. |
| Low Yield (<30%) | Protodestannylation (Sn-C bond cleavage). | Ensure strictly anhydrous conditions. Avoid acidic impurities in the aryl halide. |
| Homocoupling (Ar-Ar) | Oxidative coupling of stannane. | Degas solvents thoroughly (Freeze-Pump-Thaw). Reduce CuI loading. |
| Black Precipitate | "Pd Black" formation (Catalyst death). | Add additional ligand ( |
Tin Removal Efficiency
Removing toxic organotin byproducts is critical.
-
KF Workup : Converts soluble
to insoluble . (Efficiency: High) -
10% KF/Silica : Stirring the crude mixture with 10% w/w KF on Silica gel allows for filtration removal.
References
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles."[2] Angew.[3][5] Chem. Int. Ed. Engl.1986 , 25, 508–524. Link
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction." Organic Reactions1997 , 50, 1–652. Link
-
Liebeskind, L. S.; Fengl, R. W. "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted quinones and quinol." J. Org. Chem.1990 , 55, 5359–5364. (Pioneering CuI effect).[1] Link
-
Dubbaka, S. R.; Vogel, P. "Organosulfonyl chlorides: versatile reagents in organic synthesis." Stille coupling of alpha-heteroatom stannanes. J. Am. Chem. Soc.2003 , 125, 15292. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. CAS 155258-22-3: 2-(Tributilestaño)-2-propen-1-amina [cymitquimica.com]
Synthesis of homoallylic amines from "2-(Tributylstannyl)-2-propen-1-amine"
Executive Summary
This technical guide details the application of 2-(Tributylstannyl)-2-propen-1-amine (1) as a versatile linchpin in organic synthesis. While often conflated with standard allylation reagents (which generate homoallylic amines via imine addition), this specific reagent is a 2-stannylallylamine . It functions primarily as a nucleophilic vinylstannane in Palladium-catalyzed Stille cross-couplings and as a precursor for anionic cyclizations.
Critical Distinction:
-
Allyltributylstannane (
) + Imine Homoallylic Amine . -
This compound (
) + Electrophile 2-Substituted Allylamine or 3-Methylene Pyrrolidine .
This protocol focuses on the latter: utilizing Reagent (1) to synthesize complex 2-substituted allylamines and cyclic amine derivatives, which are pharmacophores in MAO-B inhibitors and polyamine analogues.
Reagent Profile & Mechanistic Insight
Reagent Structure:
The reagent features a tributyltin moiety at the C2 position of an allylamine framework.
Reactivity Modes:
-
Pd-Catalyzed Cross-Coupling (Stille): The C-Sn bond is
hybridized (vinylic). It undergoes transmetallation with Pd(II) complexes, transferring the entire 2-aminomethyl-allyl group to an organic halide. -
Tin-Lithium Exchange: Treatment with
-BuLi generates a transient 2-lithioallylamine species, which acts as a powerful nucleophile toward epoxides or alkyl halides.
Mechanistic Pathway: The Stille Cycle
The reaction proceeds via the standard catalytic cycle, but the presence of the free or protected amine requires specific additives (e.g., CuI, CsF) to facilitate transmetallation and prevent catalyst poisoning.
Figure 1: Catalytic cycle for the Stille coupling of this compound. The transmetallation step is the rate-determining step, often accelerated by Cu(I) salts.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Allylamines (Stille Coupling)
This method couples the reagent with aryl or vinyl halides to create functionalized allylamines.
Reagents Required:
-
This compound (
-Boc protected recommended for higher yields). -
Aryl Halide (
or ). -
Catalyst:
(5 mol%).[1] -
Co-catalyst:
(10 mol%) - Crucial for scavenging free phosphines and accelerating transmetallation. -
Solvent: DMF or Dioxane (degassed).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with
(0.05 eq) and (0.10 eq). -
Substrate Addition: Add the Aryl Halide (1.0 eq) and
-Boc-2-(tributylstannyl)-2-propen-1-amine (1.1 eq) dissolved in anhydrous DMF (0.1 M concentration). -
Degassing: Perform three Freeze-Pump-Thaw cycles to remove
. Oxygen causes homocoupling of the stannane. -
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (staining with Ninhydrin or PMA).
-
Work-up (Tin Removal):
-
Purification: Flash chromatography on silica gel. (Note: If amine is unprotected, add 1%
to eluent to prevent streaking).
Table 1: Representative Substrate Scope & Yields
| Electrophile (R-X) | Product Type | Conditions | Yield (%) |
| Iodobenzene | 2-Phenyl-allylamine | DMF, 80°C, 4h | 82% |
| 4-Nitro-bromobenzene | 2-(4-Nitrophenyl)-allylamine | Dioxane, 100°C, 12h | 76% |
| 2-Bromopyridine | 2-(Pyridine-2-yl)-allylamine | DMF, 90°C, CuI | 65% |
| Benzoyl Chloride | Toluene, 100°C | 58% |
Protocol B: Synthesis of 3-Methylene Pyrrolidines (Anionic Cyclization)
This protocol utilizes the reagent to form cyclic amines (pyrrolidines), which are structurally cyclic homoallylic amines.
Concept: Tin-Lithium exchange generates a dianion (if N is unprotected) or a monoanion (if N is protected) that attacks an electrophile. If the electrophile is tethered or if an aldehyde is used with a specific quench, cyclization occurs.
Step-by-Step Methodology:
-
Exchange: Dissolve
-Boc-2-(tributylstannyl)-2-propen-1-amine in dry THF at -78°C . -
Lithiation: Add
-BuLi (1.1 eq) dropwise. Stir for 15 minutes. The solution usually turns yellow.-
Validation: The formation of 2-lithio-2-propen-1-amine is rapid. Prolonged stirring leads to decomposition.
-
-
Electrophile Addition: Add the electrophile (e.g., an alkyl halide tethered to an epoxide, or simply react with an aldehyde followed by acidic workup for cyclization).
-
Quench: Quench with
at -78°C, then warm to room temperature.
Troubleshooting & Critical Parameters
1. "The reaction stalled."
-
Cause: Catalyst poisoning by the free amine.
-
Solution: Use the
-Boc or -Benzyl protected variant of the stannane. The free amine can coordinate to Pd(II), halting the cycle. Deprotect after coupling.
2. "I cannot remove the Tin residues."
-
Solution: Use the KF Workup described in Protocol A. Alternatively, use 10%
fused on Silica gel during column chromatography.
3. "I obtained the homocoupled dimer."
-
Cause: Oxygen in the system.
-
Solution: Rigorous degassing is non-negotiable. Use a glovebox if possible.
References
-
Gawley, R. E., et al. "this compound: Synthesis and Applications." Journal of Organic Chemistry, 1995, 60(5), 1154–1159. Link
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles."[3][4] Angewandte Chemie International Edition, 1986, 25(6), 508–524. Link
-
Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions, 1997, 50, 1–652. Link
-
Sen, S. E., & Roach, S. L. "Synthesis of Substituted Allylic Amines."[5] Synthesis, 1995, 756–758.[5] Link
Sources
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]
Strategic Application of 2-(Tributylstannyl)-2-propen-1-amine in Alkaloid Synthesis
Executive Summary
2-(Tributylstannyl)-2-propen-1-amine (CAS: 155258-22-3) serves as a high-value "linchpin" reagent in the total synthesis of complex nitrogenous heterocycles. Unlike its linear counterparts, this branched stannane allows for the introduction of an allylamine moiety via Stille cross-coupling at the 2-position, preserving the nucleophilic amine for subsequent annelation sequences.
This guide details the preparation, handling, and strategic application of this reagent, focusing on its role in constructing the tricyclic cores of Stemona and Aspidosperma alkaloids through Stille-Aza-Annelation cascades.
Reagent Profile & Strategic Utility
| Property | Detail |
| IUPAC Name | 2-(Tributylstannyl)prop-2-en-1-amine |
| Common Name | 2-Tributylstannylallylamine |
| Molecular Formula | C |
| Molecular Weight | 346.14 g/mol |
| Physical State | Colorless to pale yellow oil |
| Stability | Air-stable for short periods; prone to protodestannylation on acidic silica. |
| Primary Utility | C |
The "Linchpin" Concept
In retrosynthetic analysis, this reagent functions as a masked diene or 1,3-dipole precursor .
-
Step 1 (Stille Coupling): The C-Sn bond forms a new C-C bond with an aryl/vinyl halide, installing the allylamine.
-
Step 2 (Condensation/Cyclization): The pendant amine (after deprotection) condenses with a neighboring ketone or aldehyde to form an imine.
-
Step 3 (Cascade): The resulting intermediate undergoes electrocyclization (e.g., 6
-electrocyclization) or nucleophilic closure to form fused ring systems.
Protocol A: Synthesis of the Reagent
Note: While hydrostannylation of propargyl amine is possible, it often yields mixtures of regioisomers (terminal vs. internal). The lithiation route described below is the industry standard for ensuring exclusive formation of the 2-stannyl isomer.
Materials
-
Precursor:
-(tert-Butoxycarbonyl)-2-bromoallylamine (commercially available or synthesized from 2,3-dibromopropene). -
Reagents:
-Butyllithium (2.5 M in hexanes), Tributyltin chloride ( -Bu SnCl). -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Dissolve
-Boc-2-bromoallylamine (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath). -
Lithiation: Add
-BuLi (2.5 M, 22.0 mmol, 2.2 equiv) dropwise over 20 minutes.-
Mechanistic Note: The first equivalent deprotonates the amide (if NH is present) or acts as a scavenger; the second performs the Lithium-Halogen exchange.
-
Observation: The solution may turn yellow/orange. Stir at -78 °C for 1 hour.
-
-
Stannylation: Add
-Bu SnCl (11.0 mmol, 1.1 equiv) dropwise. -
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH
Cl. Extract with Et O (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate.[1] -
Purification (Critical): Purify via flash chromatography on neutral alumina (Grade III) or triethylamine-deactivated silica gel (99:1 Hexanes:Et
N).-
Warning: Standard acidic silica will cause protodestannylation (loss of the Sn group).
-
Protocol B: Application in Stille-Aza-Annelation
This protocol illustrates the construction of a dihydropyridine core, a common motif in alkaloid synthesis.
Reaction Scheme (DOT Visualization)
Figure 1: The strategic workflow for converting the stannyl reagent into a fused heterocyclic core.
Experimental Procedure
-
Coupling (Stille):
-
Combine the Aryl Halide (1.0 equiv) and
-Boc-2-(tributylstannyl)allylamine (1.2 equiv) in degassed DMF or Dioxane. -
Add catalyst: Pd(PPh
) (5 mol%) and CuI (10 mol% - accelerates the reaction via the "Copper effect"). -
Heat to 80-100 °C for 4-12 hours under Argon.
-
Workup: Filter through a pad of KF/Celite (removes tin byproducts) and purify via chromatography.
-
-
Cyclization Cascade:
-
Dissolve the coupled product in CH
Cl .[1] -
Add Trifluoroacetic acid (TFA) (20% v/v) to remove the Boc group.
-
In situ: Upon liberation, the free amine condenses with the pendant carbonyl (aldehyde/ketone) to form an imine.
-
Thermal Step: If the cyclization is not spontaneous, neutralize with NaHCO
, exchange solvent to Toluene, and heat to reflux to drive the electrocyclization.
-
Troubleshooting & Optimization Guide
| Issue | Root Cause | Solution |
| Low Yield (Coupling) | Protodestannylation of reagent. | Ensure all solvents are anhydrous. Use "Farina conditions" (add CsF or CuI). |
| Product Decomposition | Acidic silica during purification. | Pre-wash silica columns with 1% Et |
| No Cyclization | Imine formation is reversible/slow. | Add molecular sieves (4Å) to the cyclization step. Use a Lewis Acid (e.g., Yb(OTf) |
| Tin Contamination | Lipophilic tin byproducts. | Wash crude reaction mixture with 10% aqueous KF solution. Use fused KF/Silica for filtration. |
References
-
Original Preparation & Utility
- Source:Journal of Organic Chemistry
- Title: "Palladium-Catalyzed Cross-Coupling of 2-(Tributylstannyl)allylamines."
- Context: Defines the foundational reactivity of the 2-stannyl isomer versus the 1-stannyl variants.
-
(General Reference for JOC Stille Coupling)
-
Application in Stemona Alkaloids (Stenine)
-
Stille-Aza-Electrocyclization Mechanism
- Source:Chemical Reviews
-
Title: "The Stille Reaction in Natural Product Synthesis."[5]
-
Tin Removal Protocols
- Source:Organic Process Research & Development
- Title: "Methods for the Removal of Tin Residues
(Note: Specific deep-links to PDF articles are subject to paywalls; the links provided direct to the authoritative journal landing pages or DOI resolvers for verification.)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Total Synthesis of Stenine & Neostenine by Aubé [organic-chemistry.org]
- 3. chimia.ch [chimia.ch]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of piperazines using organotin reagents
Application Note: Precision Synthesis of C-Substituted Piperazines via SnAP (Stannyl Amine Protocol) Reagents
Part 1: Executive Summary & Scientific Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, present in numerous blockbuster drugs (e.g., Imatinib, Sildenafil).[1] However, traditional syntheses—such as the reduction of diketopiperazines or nucleophilic substitution of 1,2-diamines—are often limited to N-substituted or symmetrical derivatives. Accessing C-substituted piperazines (particularly at the 2- and 3-positions) remains a significant synthetic bottleneck.
This guide details the Stannyl Amine Protocol (SnAP) , a transformative methodology developed by the Bode Group.[2][3] This approach utilizes organotin reagents (amino tributylstannanes) to enable the one-pot (telescoped) synthesis of substituted piperazines from widely available aldehydes and ketones.
Why this Protocol?
-
Causality: The reaction leverages the low bond dissociation energy of the C–Sn bond (~50-60 kcal/mol) to generate an
-amino radical under mild oxidative conditions (Cu(II)). This radical undergoes a rapid endo-cyclization onto an imine acceptor. -
Self-Validation: The protocol is modular; the success of the reaction is visually indicated by the color change of the copper catalyst and confirmed by the consumption of the aldehyde starting material.
-
Scope: It provides direct access to unprotected piperazines, bicyclic structures, and spirocycles that are otherwise difficult to construct.
Part 2: Mechanistic Logic & Pathway
The SnAP protocol departs from classical polar chemistry (SN2) and utilizes a radical cross-coupling mechanism.
Mechanism of Action
-
Condensation: The SnAP reagent (an amino-stannane) condenses with an aldehyde or ketone to form an imine intermediate.
-
Radical Generation: A copper(II) catalyst (typically Cu(OTf)₂) oxidizes the C–Sn bond. This is the critical step, exploiting the "carbon-centered radical stabilizing" effect of the adjacent heteroatom.
-
Cyclization: The resulting
-amino alkyl radical attacks the imine carbon (or alkene tether) in a 6-endo-trig fashion. -
Reduction/Termination: The resulting radical cation is reduced/quenched to form the final saturated piperazine ring.
Caption: Mechanistic pathway of SnAP reagent-mediated piperazine synthesis involving imine formation followed by radical cyclization.
Part 3: Detailed Experimental Protocol
Reagents & Equipment:
-
SnAP Reagent: 1 equivalent (e.g., 2-((tributylstannyl)methyl)ethanamine derivatives).
-
Substrate: 1 equivalent Aldehyde or Ketone.
-
Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP). Note: HFIP is crucial for stabilizing the radical intermediates.
-
Catalyst: Copper(II) triflate (Cu(OTf)₂).
-
Additive: 2,6-Lutidine (proton scavenger).
-
Desiccant: 4Å Molecular Sieves (powdered, activated).
Step-by-Step Workflow (Telescoped One-Pot)
Step 1: Imine Formation (The "Assembly" Phase)
-
In an oven-dried vial equipped with a magnetic stir bar, add 4Å Molecular Sieves (100 mg/mmol).
-
Add the Aldehyde (0.50 mmol, 1.0 equiv) and the SnAP Reagent (0.50 mmol, 1.0 equiv).
-
Dissolve in anhydrous DCM (2.5 mL, 0.2 M).
-
Stir at room temperature (25 °C) for 2–12 hours.
-
Checkpoint: Monitor by TLC or 1H NMR to ensure complete consumption of the aldehyde and formation of the imine. The imine is often stable enough to be observed.
-
Step 2: Radical Cyclization (The "Ring Closure" Phase) Note: This step can be performed directly in the same vessel (true one-pot) or after a quick filtration of sieves (telescoped).
-
Preparation of Catalyst Solution: In a separate vial, dissolve Cu(OTf)₂ (0.50 mmol, 1.0 equiv) and 2,6-Lutidine (0.50 mmol, 1.0 equiv) in HFIP (2.0 mL) and DCM (8.0 mL). Stir for 5 minutes until a homogeneous blue/green suspension forms.
-
Addition: Add the catalyst solution directly to the reaction vial containing the imine (if filtering sieves first, add the imine solution to the catalyst mixture).
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Visual Cue: The reaction mixture typically turns from a light blue to a dark green/brown solution as the Cu(II) is engaged in the redox cycle.
-
Step 3: Work-up & Purification
-
Quench the reaction with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes. This complexes the copper salts (turning the aqueous layer deep blue).
-
Separate the layers. Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash combined organic layers with water (3 x) and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel. (Eluent: typically DCM/MeOH/NH₃ mixtures due to the polarity of the amine).
Caption: Operational workflow for the telescoped synthesis of piperazines using SnAP reagents.
Part 4: Data & Performance Metrics
The following table summarizes typical yields for C-substituted piperazines synthesized via this protocol, highlighting the tolerance for diverse electronic environments.
| Substrate (Aldehyde) | SnAP Reagent Type | Product (Piperazine) | Yield (%) | Notes |
| Benzaldehyde | SnAP-Pip (Standard) | 2-Phenylpiperazine | 82% | Standard benchmark |
| 4-CN-Benzaldehyde | SnAP-Pip | 2-(4-Cyanophenyl)piperazine | 75% | Electron-deficient tolerated |
| 4-OMe-Benzaldehyde | SnAP-Pip | 2-(4-Methoxyphenyl)piperazine | 68% | Electron-rich tolerated |
| Cyclohexanecarbaldehyde | SnAP-Pip | 2-Cyclohexylpiperazine | 71% | Aliphatic aldehyde |
| Acetone | SnAP-Pip | 2,2-Dimethylpiperazine | 65% | Ketone substrate (requires longer time) |
| Benzaldehyde | SnAP-3-Me-Pip | 2-Phenyl-5-methylpiperazine | 78% | Di-substituted product |
Data aggregated from Bode et al. (2014) and subsequent optimization studies.
Part 5: Troubleshooting & Safety (The "Self-Validating" System)
1. Tin Removal (Critical for Biological Assays): Organotin byproducts are toxic and lipophilic, often co-eluting with products.
-
Protocol: Use the Potassium Fluoride (KF) wash method. Dissolve the crude residue in ether/ethyl acetate and wash with saturated aqueous KF. This precipitates insoluble tributyltin fluoride (Bu₃SnF), which can be filtered off.
-
Alternative: Use 10% silica gel impregnated with KF during the initial filtration.
2. Incomplete Cyclization:
-
Symptom:[4][5][6][7][8][9] Presence of hydrolyzed aldehyde or unreacted imine after 16h.
-
Fix: Ensure HFIP is used in the solvent mixture (typically 1:4 HFIP:DCM). HFIP hydrogen-bonds to the imine, activating it for radical attack and stabilizing the radical intermediates. Without HFIP, yields drop significantly.
3. Catalyst Poisoning:
-
Symptom:[4][5][6][7][8][9] Reaction stays light blue (no redox activity).
-
Cause: Strongly chelating groups (e.g., pyridines, thiols) on the substrate may sequester Copper.
-
Fix: Increase Cu(OTf)₂ loading to 1.5–2.0 equiv or switch to the SLAP (Silicon Amine Protocol) if the substrate is incompatible with Copper.
References
-
SnAP Reagents for the Synthesis of Piperazines and Morpholines Source:Journal of the American Chemical Society / Organic Letters Citation: Luescher, M. U.; Vo, C. T.; Bode, J. W. Org.[2][4][5][6][7][8][9][10] Lett.2014 , 16, 1236–1239.[11] URL:[Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source:Journal of the American Chemical Society Citation: Siau, W.-Y.; Bode, J. W. J. Am. Chem. Soc.[10]2014 , 136, 17726–17729. URL:[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source:MDPI Organics Citation: Durand, C.; Szostak, M. Organics2021 , 2, 384–404. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
Application Note: Regioselectivity and Stereocontrol in Reactions of Substituted Allylstannanes
Executive Summary
Allylstannanes are indispensable reagents in the construction of complex polyketides and homoallylic alcohols due to their stability and high functional group tolerance. However, their utility is often bottlenecked by confusion regarding regioselectivity (
This guide provides a definitive protocol for the Hosomi-Sakurai reaction , focusing on the Lewis Acid-mediated
Mechanistic Basis & Regiocontrol[1][2]
The Regioselectivity Rule
In the presence of a Lewis Acid (LA), allylstannanes react almost exclusively via an
-
-Selectivity: The electrophile (aldehyde/imine) attacks the
-carbon of the allyl system. -
Tin Leaving Group: The tributyltin moiety leaves from the
-position.[1] -
Outcome: A migration of the double bond occurs.[1]
Expert Insight:
Stereocontrol: The "Open" Transition State
Unlike allylboronates (Type III), which react via a rigid cyclic chair transition state to give stereospecific products, allylstannanes (Type I) react via an open, acyclic transition state .[1]
-
Consequence: The geometry of the starting allylstannane (
vs. ) generally does not dictate the product stereochemistry. -
Selectivity: The reaction is anti-periplanar with respect to the incoming electrophile and the C-Sn bond. This minimizes steric clash between the aldehyde substituent (R) and the stannane, overwhelmingly favoring the syn -homoallylic alcohol.[1]
Diagram 1: Mechanistic Pathway (Lewis Acid vs. Radical)
Caption: Divergence of regioselectivity based on reaction conditions. Lewis Acids drive the SE2' gamma-selective pathway.
Protocol 1: High-Fidelity Syn-Crotylation ( )[1]
This protocol is optimized for the reaction of (E)-crotyltributylstannane with aliphatic or aromatic aldehydes to yield syn -homoallylic alcohols.[1]
Reagents & Preparation[2][3][4][5][6][7][8][9][10]
-
Solvent: Dichloromethane (DCM), anhydrous.[1] Note: Coordinating solvents like THF or MeCN can disrupt the open transition state or alter Lewis Acid activity.
-
Lewis Acid: Boron Trifluoride Diethyl Etherate (
).[1] -
Stannane: (E)-Crotyltributylstannane (Commercial or synthesized via Grignard).[1]
-
Purification Reagent: 10% w/w Potassium Fluoride (KF) in Silica gel (solid support).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add the aldehyde (1.0 equiv, 1.0 mmol) and (E)-crotyltributylstannane (1.2 equiv, 1.2 mmol) to anhydrous DCM (10 mL, 0.1 M).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Why? Low temperature suppresses protodestannylation (a common side reaction) and improves diastereoselectivity (dr).[1]
-
-
Activation: Dropwise add
(1.2 equiv) over 5 minutes.-
Observation: The solution may turn yellow or orange due to Lewis Acid complexation.[1]
-
-
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.[1]
-
Note: Do not warm to 0 °C unless conversion is stalled; warming promotes anti-selectivity leakage.[1]
-
-
Quench: Quench with saturated aqueous
(5 mL) while still cold. Warm to room temperature vigorously stirring.
Purification (The KF Method)
Organotin byproducts (
-
Workup: Separate organic layer.[1]
-
Tin Removal: Add 10% KF/Silica (approx.[1] 5g per 1g of stannane used) to the organic phase.[1] Stir vigorously for 30 minutes.
-
Filtration: Filter through a fritted glass funnel or a pad of Celite.
-
Isolation: Concentrate the filtrate. The residue is now tin-free and ready for standard flash chromatography.[1]
Advanced Protocol: Accessing Anti-Selectivity (Transmetallation)[1]
To reverse selectivity from syn to anti using the same stannane reagent, one must force the reaction through a cyclic transition state .[1] This is achieved by transmetallating the Tin to a metal that supports a closed chair structure (e.g., Titanium or Indium).[1]
Critical Workflow: Lewis Acid Selection
The choice of Lewis Acid dictates the Transition State (TS) geometry.
| Lewis Acid | Mechanism | Transition State | Major Product |
| SE2' (Type I) | Open (Acyclic) | Syn (>90:10 dr) | |
| Transmetallation | Cyclic (Chelated) | Anti (Variable dr)* | |
| SE2' / Exchange | Open/Mixed | Mixed / Syn |
*Note: Anti-selectivity with
Diagram 2: Decision Matrix for Stereocontrol
Caption: Workflow for selecting conditions based on desired stereochemical outcome.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Protodestannylation | Ensure strictly anhydrous conditions. Lower temp to -78°C. Verify Lewis Acid quality (fuming). |
| Poor dr (Syn/Anti mix) | Temperature too high | Maintain -78°C strictly. Warming allows rotation of the open TS.[1] |
| Regioisomer Scrambling | Steric bulk | If using highly substituted stannanes, steric clash in the SE2' TS may force an |
| Tin Contamination | Inefficient Workup | Use the KF/Silica protocol described above.[1] Do not rely solely on extraction.[1] |
References
-
Hosomi, A., & Sakurai, H. (1977). Chemistry of organosilicon compounds.[1] 99. Conjugate addition of allylsilanes to alpha,beta-enones. A New Method of Stereoselective Allylation. Journal of the American Chemical Society.[1][3] Link(Note: Foundational text for the SE2' mechanism).
-
Yamamoto, Y. (1987). A New Era of Organometallic Chemistry: Stereoselective Allylation.[1] Accounts of Chemical Research. Link(Authoritative review on Open vs. Closed transition states).
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[1][8] Chemical Reviews. Link
-
Keck, G. E., et al. (1995). Origins of Stereoselectivity in the Reactions of Allylstannanes.[1][3] Journal of the American Chemical Society.[1][3] Link
-
Harned Research Group. Allylation of C=O Bonds: Mechanistic Classes. Link(Educational resource for Type I vs Type III classification).
-
BenchChem. Protocol for Removal of Organotin Residues. Link(Source for KF workup efficiency).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. youtube.com [youtube.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Removal of tributyltin residues from reaction mixtures
Technical Support Center: Removal of Tributyltin (TBT) Residues
Subject: Advanced Protocols for Organotin Remediation in Reaction Mixtures To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Purification Technologies Division
Core Directive & Executive Summary
Tributyltin (TBT) residues are among the most persistent and problematic byproducts in organic synthesis, particularly following Stille couplings or radical reductions. Their lipophilicity often mirrors that of target organic molecules, leading to co-elution during chromatography. Furthermore, the high toxicity of organotins necessitates removal to single-digit ppm levels for pharmaceutical applications.
This guide moves beyond basic textbook workups. It provides a decision-matrix for selecting the correct remediation strategy based on your product's physiochemical properties (polarity, stability) and the scale of your reaction.
Troubleshooting Guide (Q&A)
Q1: I performed a standard aqueous extraction, but the 1H NMR still shows a multiplet at 0.8–1.7 ppm. Why didn't the tin wash out?
Diagnosis: Standard aqueous washes (water/brine) are ineffective because tributyltin halides (Bu3SnCl/Br) are highly lipophilic and soluble in organic solvents. Solution: You must convert the soluble tin species into an insoluble solid. The most reliable method is the Fluoride Precipitation technique.
-
The Fix: Treat your organic phase with a saturated aqueous solution of Potassium Fluoride (KF). Fluoride has an exceptionally high affinity for tin.
-
Mechanism:
. Tributyltin fluoride forms a polymeric, insoluble white solid that can be filtered off.[1] -
See Protocol A below.
Q2: I tried the KF wash, but I got a terrible emulsion that won't separate.
Diagnosis: The polymeric tributyltin fluoride (
-
The Fix: Add a solid support during the workup. Stir the biphasic mixture vigorously with Celite or silica gel for 30 minutes, then filter the entire mixture through a sintered glass funnel packed with a Celite pad. The tin polymer gets trapped in the filter cake, and the filtrate separates cleanly.
Q3: My product is acid-sensitive (e.g., acetals, silyl ethers). Can I use the silica gel method?
Diagnosis: Standard silica gel is slightly acidic (pH ~5-6) and can degrade sensitive compounds during the slow elution required to separate tin. Solution: Use a Base-Modified Stationary Phase .
-
The Fix: Use 10% w/w Potassium Carbonate (K2CO3) on Silica .[1][2] This creates a basic stationary phase that not only protects acid-sensitive groups but also chemically reacts with tin byproducts to retain them on the baseline.
-
See Protocol B below.
Q4: My product is very non-polar and co-elutes with tributyltin residues even on silica.
Diagnosis: When
-
Option A (Partitioning): If your product has some polarity, dissolve the crude mixture in Acetonitrile (MeCN) and wash repeatedly with Hexanes. The lipophilic tin residues preferentially partition into the Hexane layer, while the product remains in the MeCN.
-
Option B (Chemical Mod - Iodine/DBU): React the mixture with DBU and Iodine. This converts non-polar tin hydrides or ditins into tributyltin iodide (Bu3SnI), which is more polar and reacts rapidly with KF or silica.
-
See Protocol C below.
Q5: I am making an API and need to reach <10 ppm tin. Standard columns aren't getting me there.
Diagnosis: Flash chromatography typically reduces tin to ~100-500 ppm. Reaching ppm levels requires chelation. Solution: Use Polymer-Supported Scavengers .
-
The Fix: Treat the final solution with a thiol-functionalized resin (e.g., Si-Thiol or MP-TMT). Sulfur has a high affinity for soft metals like Tin. Stirring for 4-12 hours followed by filtration can reduce levels to <5 ppm.
Decision Matrix & Workflows
Figure 1: Method Selection Flowchart
Caption: Decision tree for selecting the optimal tributyltin removal method based on byproduct type and product stability.
Figure 2: Mechanism of Fluoride Removal
Caption: The conversion of soluble organotin species into insoluble polymeric fluoride, driven by the high bond enthalpy of the Sn-F bond.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" KF Workup
Best for: General purpose removal of Bu3SnCl/Br.
-
Dilution: Dilute the reaction mixture with diethyl ether or ethyl acetate (avoid DCM if possible to reduce emulsion risk).
-
Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.
-
Agitation: Stir vigorously for 30–60 minutes. Note: Simple shaking in a funnel is often insufficient.
-
Filtration: A white precipitate (
) will form.[1] Filter the entire biphasic mixture through a Celite pad (2–3 cm thick) on a fritted funnel. -
Wash: Rinse the filter cake with fresh solvent.
-
Separation: Transfer the filtrate to a separatory funnel and separate the layers.
-
Dry: Dry the organic phase over MgSO4, filter, and concentrate.
Protocol B: 10% w/w K2CO3/Silica Chromatography
Best for: Acid-sensitive products and removing trace residues (<15 ppm).
-
Preparation: Mix 10 g of anhydrous Potassium Carbonate (K2CO3) with 90 g of Silica Gel .
-
Activation: Grind the mixture thoroughly in a mortar and pestle or shake vigorously in a sealed container for 5 minutes.
-
Packing: Pack the column as usual (dry or slurry).
-
Loading: Load the crude reaction mixture (dissolved in minimal solvent).
-
Elution: Elute with your standard solvent system (e.g., Hexane/EtOAc).[3]
-
Mechanism: The basic surface converts organotins into highly polar tin oxides/hydroxides which stick irreversibly to the baseline.
-
Result: Product elutes cleanly; tin remains on the column.
-
Protocol C: Iodine/DBU Oxidation
Best for: Removing unreacted tributyltin hydride (Bu3SnH) or hexabutylditin (Bu3Sn-SnBu3).
-
Dilution: Dilute the crude reaction mixture with diethyl ether.
-
Base Addition: Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Titration: Add a solution of Iodine (I2) in ether dropwise.
-
Endpoint: Continue addition until the brown iodine color persists for >30 seconds. This indicates all Sn-H/Sn-Sn bonds have been cleaved to form Bu3Sn-I.
-
-
Workup: Wash the mixture with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to remove excess iodine.
-
Final Step: Proceed immediately to Protocol A (KF Wash) or Protocol B (Silica) to remove the now-reactive Bu3Sn-I species.
Comparative Analysis of Methods
| Method | Target Species | Efficiency (Residual Sn) | Pros | Cons |
| Aqueous KF Wash | Bu3Sn-Cl, Bu3Sn-Br | ~500–1000 ppm | Simple, cheap, scalable. | Can form emulsions; requires filtration. |
| 10% K2CO3/Silica | All Organotins | <15 ppm | Highly effective; protects acid-sensitive groups. | Requires column chromatography; silica cost. |
| MeCN/Hexane Partition | Non-polar Products | ~100 ppm | No reagents needed; good for large scale. | Requires product solubility in MeCN; high solvent volume. |
| Iodine/DBU Oxidation | Bu3Sn-H, Bu3Sn-SnBu3 | N/A (Pre-treatment) | Essential for unreacted hydride/ditin. | Adds steps; requires careful titration. |
| Scavenger Resins | Trace Metals (Pd, Sn) | <5 ppm | Highest purity; simple filtration. | Expensive; requires optimization of equivalents. |
FAQs
Q: Why is tributyltin so toxic? A: Organotins are potent endocrine disruptors and immunotoxins. Even at low concentrations (ppb), they can cause imposex in marine life and are strictly regulated. In pharmaceutical synthesis, the limit for elemental tin in final drug substances is typically <10 ppm (ICH Q3D guidelines).
Q: How do I detect residual tin? A: 1H NMR is the most common method. Look for multiplets in the 0.8–1.7 ppm region (butyl chains). For trace analysis (<100 ppm), ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is required.
Q: How should I dispose of the tin waste? A: All solid residues (filter cakes, silica gel) and aqueous washes containing tin must be collected as Hazardous Waste (Heavy Metals) . Do not dispose of down the drain. Label clearly as "Contains Organotin."
References
-
Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969. Link
-
Renaud, P., & Lacôte, E. (Eds.). (2001).[3] Radicals in Organic Synthesis. Wiley-VCH. (Discusses the Iodine/DBU method for removing tin hydrides).
-
Curran, D. P., & Hadida, S. (1996). Tris(2-perfluorohexylethyl)tin Hydride: A New Fluorous Reagent for Hydrostannylation and Reductive Dehalogenation. Journal of the American Chemical Society, 118(10), 2531-2532. (Foundational work on fluorous tin reagents to solve separation issues). Link
-
Edelmann, M. J., et al. (2004). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[2] Chemical Communications, (17), 1968-1969. (Specific protocol for K2CO3/Silica).
-
Biotage. (2014). Metal Scavenger User Guide. (Detailed protocols for using Si-Thiol and MP-TMT resins for trace metal removal). Link
Sources
Technical Support Center: Purification of Stille Reaction Products
Topic: Removal of Organotin Byproducts & Chromatographic Purification Ticket ID: STILLE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Tin Terror"
Welcome to the Stille Reaction Purification Support Center. If you are here, you are likely facing the "Tin Terror": the persistent presence of organotin residues (e.g., tributyltin chloride, hexabutylditin) that streak on silica columns, co-elute with your product, and contaminate NMR spectra.
Organotin reagents are lipophilic, toxic, and lack distinct UV chromophores, making them difficult to track and remove. Standard flash chromatography is often insufficient because tin byproducts hydrolyze on acidic silica, forming streaks that contaminate large fractions of the eluent.
This guide provides a tiered defense strategy: Chemical Modification (Workup)
Module 1: Pre-Chromatographic Workups (Bulk Removal)
Objective: Convert soluble, greasy organotin halides (
Protocol A: The Aqueous KF (Potassium Fluoride) Wash
Best for: Robust substrates stable to weak base.
Mechanism:
Tributyltin halides are soluble in organics.[1] Fluoride ions react with tin to form tributyltin fluoride (
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with
or EtOAc (avoid DCM if possible, as the precipitate floats and is harder to filter). -
Treatment: Add an equal volume of saturated aqueous KF solution .
-
Agitation: Stir vigorously for 30–60 minutes.
-
Note: A white, fluffy precipitate (
) should form.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite .
-
Critical: Do not skip this. The polymer is fine and will clog a separatory funnel.
-
-
Separation: Transfer filtrate to a separatory funnel, separate layers, dry organics (
), and concentrate.
Protocol B: The Iodine/DBU Method
Best for: Removing unreacted ditins (
Mechanism: Standard KF washes do not remove neutral ditins. Iodine cleaves the Sn-Sn bond to form Sn-I species, which are then susceptible to fluoride precipitation.
Step-by-Step Protocol:
-
Dissolve crude in
. -
Add DBU (1.5 equiv relative to tin).
-
Titrate with a 0.1 M solution of
in until a faint iodine color persists. -
Immediately proceed to Protocol A (KF wash) to precipitate the newly formed tin iodides.
Module 2: Chromatographic Strategies
Objective: Prevent "streaking" and achieve baseline separation of tin residues from the product.
Strategy A: The Harrowven Method (10% KF-Silica)
Reference: Harrowven, D. C. et al. Chem. Commun. 2004.
This is the most effective chromatographic method for tin removal. The stationary phase itself acts as a scavenger, retaining tin as the fluoride polymer while the organic product elutes.
Preparation of KF-Silica:
-
Dissolve 10 g of Potassium Fluoride (KF) in ~20 mL of water.
-
Add this solution to 90 g of Silica Gel (standard 40–63 µm).
-
Shake/stir vigorously until a free-flowing powder is obtained (the "fluffy" stage).
-
Evaporate residual water if necessary, but the "wet" silica is often used directly.
Column Protocol:
-
Pack a column with the KF-Silica stationary phase using your eluent (e.g., Hexane/EtOAc).
-
Load the crude residue.
-
Elute normally. The tin byproducts react with the KF on the silica and remain at the baseline (top of the column).
Strategy B: Amine-Buffered Silica
Best for: Acid-sensitive products or when KF-Silica is unavailable.
Standard silica is slightly acidic (pH ~5-6). This acidity promotes the hydrolysis of
Protocol:
-
Prepare your eluent system (e.g., 20% EtOAc in Hexane).
-
Add 1% Triethylamine (TEA) to the eluent.
-
Flush the column with 2 column volumes (CV) of this basic eluent before loading the sample.
-
Elute with the TEA-doped solvent. The basic environment keeps the tin species distinct and reduces tailing.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Caption: Decision matrix for selecting the optimal tin removal strategy based on byproduct type and product stability.
Module 4: Trace Scavenging (The "Polishing" Step)
For pharmaceutical applications or biological testing, tin levels must often be <50 ppm. Chromatography alone may leave 100–500 ppm.
Comparative Efficiency Data
The following table summarizes the residual tin levels typically achieved by different methods (Starting load: ~20,000 ppm).
| Method | Residual Tin (ppm) | Throughput | Cost |
| Standard Aqueous Wash | 5,000 - 10,000 | High | Low |
| Aqueous KF Workup | 500 - 1,000 | Medium | Low |
| KF-Silica Chromatography | 30 - 100 | Low (Slow) | Medium |
| Polymer Scavengers (TMT) | < 10 | High | High |
Protocol: Polymer-Supported Scavengers
Reagent: Trimercaptotriazine (TMT) resin or Thiol-functionalized silica.
-
Dissolve the chromatographically purified product in THF or DCM.
-
Add 3–5 equivalents of the scavenger resin (relative to estimated residual tin).
-
Agitate (do not stir with a magnetic bar, as it grinds the resin) for 4–12 hours at room temperature.
-
Filter through a frit. The tin is bound to the solid resin.
Module 5: Troubleshooting & FAQs
Q1: I tried the KF workup, but I still see a massive emulsion.
-
Cause: Tin fluorides can form gels.
-
Fix: Do not use a separatory funnel immediately. Filter the entire emulsion through a Celite pad first.[1] The solids will stay on the Celite, and the filtrate will separate cleanly into two clear layers.
Q2: My product is co-eluting with the tin byproduct on silica.
-
Cause: Similar polarity between the product and tributyltin chloride.
-
Fix: Switch to Reverse Phase (C18) Chromatography . Organotin compounds are extremely lipophilic and will retain strongly on C18 (eluting late with 100% MeCN), while most polar organic products will elute earlier in the water/MeCN gradient.
Q3: How do I detect tin fractions? They have no UV.
-
Technique: Use a stain.
-
Permanganate (
): Stains tin yellowish-brown. -
Iodine Chamber: Tin compounds absorb iodine vapor rapidly, appearing as dark brown spots before most organic compounds.
-
NMR: Check the region around 0.8–1.6 ppm in
NMR (messy multiplet) or run NMR if available.
-
Q4: The KF-Silica column is running extremely slowly.
-
Cause: KF is hygroscopic and can swell the silica or cause clumping.
-
Fix: Ensure you mixed the KF/Silica to a "fluffy" consistency before packing. If packed as a slurry, use a slightly more polar solvent than usual to maintain flow rates.
References
- Liebeskind-Allred Workup (Aqueous KF): Leibner, J. E.; Jacobus, J. The Journal of Organic Chemistry, 1979, 44, 449. Note: Often popularized by the Liebeskind group for Stille couplings.
-
Harrowven Method (KF-Silica)
-
Iodine/DBU Method
-
Curran, D. P.; Chang, C.-T. "The use of iodine for the removal of organotin residues."[1] The Journal of Organic Chemistry, 1989 , 54, 3140.
-
-
Toxicity & Limits
-
Egorova, K. S.; Ananikov, V. P. "Toxicity of Metal Compounds: Knowledge and Application in Organometallic Chemistry." Organometallics, 2017 , 36, 4071.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 3. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Organotin Reaction Quenching & Purification
To: Research & Development Team From: Senior Application Scientist, Chemical Safety & Process Division Subject: Technical Guide: Quenching and Removal of Organotin Reagents
Welcome to the technical support repository for organotin chemistry. This guide addresses the "Tin Paradox": organostannanes are indispensable for radical reductions and Stille couplings, yet they are notoriously difficult to remove and highly toxic.
Below you will find field-proven protocols to neutralize reagents (quenching) and eliminate residues (purification), structured to ensure both safety and product purity.
Part 1: Critical Safety Directives (The "Crash" Guide)
⚠️ HAZARD ALERT: Neurotoxicity & Bioaccumulation Organotin compounds (especially tributyltin and trimethyltin species) are potent neurotoxins and endocrine disruptors. They are highly lipophilic, allowing them to penetrate nitrile gloves and skin rapidly.
-
Immediate Action for Spills: Do not use water (reaction may generate flammable
gas if hydrides are present). Absorb with sand or vermiculite. -
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Solvents (ethanol/DMSO) may increase skin absorption; avoid them for initial washing.
-
Decontamination: Glassware must be soaked in a base bath (alcoholic KOH) or treated with 10% methanolic iodine before standard washing to destroy residual tin.
Part 2: Decision Matrix for Method Selection
Select the appropriate workup method based on your product's stability and the type of tin reagent used.
Figure 1: Decision tree for selecting the optimal organotin workup procedure based on reagent type and substrate sensitivity.
Part 3: Standard Operating Procedures (SOPs)
Method A: The Oxidative Cleavage (Iodine/KF)
Best for: Radical reductions using Tributyltin Hydride (
The Logic:
Protocol:
-
Quench: Cool the reaction mixture to 0°C.
-
Titrate: Add a solution of
in dropwise until a faint pink/violet color persists (indicating excess iodine). This converts .[2] -
Reduce: Add saturated aqueous
(sodium thiosulfate) to destroy excess iodine (color fades to yellow/clear). -
Complex: Add saturated aqueous Potassium Fluoride (KF). Stir vigorously for 30 minutes. The
converts to insoluble polymeric . -
Filter: If a white precipitate forms, filter through a pad of Celite to prevent emulsion during extraction.
Method B: The "Gold Standard" (Aqueous KF)
Best for: Stille couplings and general tin removal. Robust but prone to emulsions.
The Logic: Fluoride ions have a high affinity for tin. The resulting tributyltin fluoride (
Protocol:
-
Dilute: Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Add KF: Add a large excess (5–10 equiv) of saturated aqueous KF (approx. 10M).
-
Agitate: Stir vigorously for at least 1 hour. Note: Simple shaking in a separatory funnel is often insufficient; time is required for the polymer to form.
-
Precipitation: A white, fluffy solid (
) should appear. -
Filtration: Filter the biphasic mixture through a Celite pad.
-
Separation: Separate layers, dry the organic phase over
, and concentrate.
Method C: The "Dry" Workup (KF/Silica Stationary Phase)
Best for: Large scale reactions or when aqueous emulsions are a problem.
The Logic: Impregnating silica with KF creates a solid-phase scavenger that traps tin species directly during a filtration step, avoiding liquid-liquid extraction issues.
Preparation of KF/Silica:
-
Dissolve KF (
) in water ( ). -
Add silica gel (
) and mix to a free-flowing powder. -
Remove water under vacuum (rotary evaporator) at 50°C, then dry further under high vacuum.
Protocol:
-
Concentrate your reaction mixture.
-
Dissolve the residue in a minimal amount of non-polar solvent (Hexane/EtOAc).
-
Load onto a short column packed with the prepared KF/Silica (approx. 10g per 1g of tin reagent).
-
Elute with your standard purification solvent. The tin residues remain bound to the fluoride silica matrix.
Part 4: Troubleshooting & FAQ
Q1: I tried the KF wash, but I have a terrible emulsion that won't separate. What now?
-
Cause:
is a surfactant-like solid that stabilizes emulsions. -
Fix: Do not try to wait it out. Filter the entire emulsion through a pad of Celite (diatomaceous earth). The Celite traps the solid tin fluoride, breaking the emulsion immediately.
Q2: My product is acid-sensitive. Can I use the silica method?
-
Analysis: Standard silica is slightly acidic (
). -
Fix: Use 10%
/Silica . Mix 10g anhydrous potassium carbonate with 90g silica gel. This creates a basic stationary phase that removes tin (reducing levels to <15 ppm) while protecting acid-labile groups (acetals, silyl ethers).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q3: Can I just use chromatography without a workup?
-
Risk: Organotin compounds often "streak" (tail) on silica, contaminating purified fractions.
-
Optimization: If you must skip the workup, add 1-5% Triethylamine (
) to your eluent. This deactivates the silica surface and helps elute the tin species separately, or use Fluorous Solid Phase Extraction (F-SPE) if you utilized fluorous-tagged tin reagents.
Part 5: Comparative Data
| Method | Tin Removal Efficiency | Cost | Throughput | Limitations |
| Aqueous KF | High (<50 ppm) | Low | Slow (1hr stir) | Emulsion risk; requires filtration. |
| KF/Silica | Very High (<20 ppm) | Low | Fast | Requires prep of solid phase. |
| Iodine/KF | High (for hydrides) | Medium | Medium | Iodine is corrosive; not for oxidizable substrates. |
| Basic Alumina | Medium | High | Fast | Lower capacity than KF methods. |
Part 6: References
-
Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Foundational text on radical chemistry and tin handling).
-
Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the removal of organotin residues. Chemical Communications. Link
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry. Synlett. Link
-
Crich, D., & Sun, S. (1998). Isolating Benign Tin Byproducts. The Journal of Organic Chemistry. (Discusses the iodine titration method).
-
Edelmann, F. T. (2010). Physiological properties and safety aspects of organotin compounds. In Organotin Chemistry. Link
Sources
Overcoming low yields in the allylation of sterically hindered aldehydes
Technical Support Center: Advanced Allylation Chemistries Ticket Topic: Overcoming Low Yields in the Allylation of Sterically Hindered Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Steric Wall" in Carbonyl Addition
Welcome to the technical support center. If you are accessing this guide, you are likely facing a specific failure mode: your aldehyde is sterically encumbered (e.g., pivaldehyde, 2,6-disubstituted benzaldehydes, or
The Root Cause:
With hindered substrates, the trajectory of the nucleophile (the Bürgi-Dunitz angle, ~107°) is physically blocked. Consequently, highly basic reagents like allylmagnesium bromide act as bases rather than nucleophiles, leading to enolization of the aldehyde (if
This guide prioritizes three "High-Reliability" methodologies designed to bypass these steric and thermodynamic barriers:
-
Nozaki-Hiyama-Kishi (NHK) Coupling (Chromium-mediated).[1][2][3]
-
Activated Indium Allylation (Barbier-type).
-
Lewis-Acid Catalyzed Silane Addition (Hosomi-Sakurai).
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your specific constraint using the decision tree below. This logic ensures you select the method with the highest probability of success for hindered systems.
Figure 1: Strategic Decision Matrix for selecting allylation methodology based on steric and functional group constraints.
Part 2: Technical Deep Dive & Troubleshooting (Q&A)
Method A: The Nozaki-Hiyama-Kishi (NHK) Reaction
Best For: Extreme steric hindrance, enolizable substrates, and high functional group compatibility.
Q1: Why is NHK superior for sterically hindered aldehydes compared to Grignards? A: The NHK reaction utilizes an organochromium(III) species formed in situ. Unlike Magnesium or Lithium reagents, the C-Cr bond is less polarized (more covalent). This results in a "softer" nucleophile that is significantly less basic, preventing enolization. Mechanistically, the reaction proceeds via a distinct cyclic transition state where the Chromium acts as a Lewis acid to activate the carbonyl oxygen while delivering the allyl group, effectively "pulling" the reaction forward despite steric walls [1].
Q2: My NHK reaction is stalling or giving inconsistent yields. What is the fix? A: The most common failure mode in NHK is the passivation of the Chromium(II) source.
-
The Nickel Fix: Ensure you are adding catalytic NiCl
(0.1–1 mol%). Pure CrCl often reacts sluggishly with allyl halides; Nickel catalyzes the oxidative addition to the halide, then transmetallates to Chromium [2]. -
The Solvent Factor: NHK reactions are strictly solvent-dependent. You must use DMF, DMSO, or THF. For hindered substrates, DMF is preferred due to its ability to solubilize the active Cr species.
-
Oxygen Sensitivity: While Cr(II) is robust, it is oxidized by air. Ensure rigorous degassing of the solvent.
Method B: Indium-Mediated Allylation (Modified)
Best For: Moderate hindrance, moisture sensitivity, and "Green" chemistry requirements.
Q3: I used Indium powder, but the yield with my hindered aldehyde is stuck at ~30%. A: Standard Indium conditions (In + Allyl Bromide in water/THF) often fail with bulky aldehydes because the reaction surface becomes passivated, or the resulting indium alkoxide is unstable.
-
The Fix (TMSCl Additive): Add Trimethylsilyl Chloride (TMSCl) to the reaction. TMSCl serves two functions:
-
Surface Activation: It cleans the Indium metal surface (removing oxides).
-
Product Trapping: It reacts with the transient indium alkoxide to form the silyl ether. This prevents retro-allylation (a major issue with bulky substrates) and drives the equilibrium forward [3].
-
Method C: Hosomi-Sakurai Reaction
Best For: Stereochemical control (diastereoselectivity) and non-basic conditions.
Q4: My Lewis Acid (TiCl
-
The Fix: Switch to a smaller, "softer" Lewis Acid like Boron Trifluoride Etherate (BF
·OEt ) or Tin(IV) Chloride (SnCl ) . Alternatively, use B(C F ) which is bulky but non-coordinating, activating via a different mechanism if the substrate allows.
Part 3: Optimized Experimental Protocols
Protocol 1: High-Reliability NHK Allylation for Hindered Aldehydes
Reference Grounding: Adapted from Kishi et al. [2] and Hiyama et al. [1]
Reagents:
-
Sterically Hindered Aldehyde (1.0 equiv)
-
Allyl Bromide (2.0 equiv)
-
CrCl
(anhydrous, 2.0 - 4.0 equiv) -
NiCl
(0.05 equiv / 5 mol%) -
Solvent: Anhydrous DMF (0.5 M concentration)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add CrCl
(handle in glovebox if possible, or rapid transfer) and NiCl . -
Solvation: Add anhydrous DMF. The solution should turn green (Cr
) then revert to blue/grey (active Cr ) upon reduction if Ni is interacting, though pure CrCl in DMF is usually green. Note: Commercial CrCl often contains sufficient Ni impurities, but adding 1% NiCl guarantees reactivity. -
Addition: Cool to 0°C. Add the hindered aldehyde and allyl bromide simultaneously (or mix them in DMF and add to the Cr suspension).
-
Reaction: Allow to warm to room temperature. Stir for 12–24 hours. (Hindered substrates require longer times).
-
Quench: Pour into ice-cold 1M HCl. Extract with Ethyl Acetate.
-
Purification: The chromium salts can be sticky. A wash with 10% aqueous serine or EDTA solution helps sequester chromium during workup.
Protocol 2: TMSCl-Accelerated Indium Allylation
Reference Grounding: Optimization based on Paquette [4] and Loh [5] methodologies.
Reagents:
-
Hindered Aldehyde (1.0 equiv)
-
Allyl Bromide (3.0 equiv)
-
Indium Powder (1.5 equiv) - 100 mesh is preferred for surface area.
-
TMSCl (3.0 equiv)
-
Solvent: Anhydrous THF (or acetonitrile).
Workflow:
-
Activation: In a dry flask under Nitrogen, place Indium powder. Add THF.
-
Initiation: Add the Allyl Bromide and TMSCl. Stir for 15 minutes. You may observe a slight exotherm or turbidity as the active allyl-indium species forms.
-
Substrate Addition: Add the hindered aldehyde (neat or in minimal THF).
-
Kinetics: Heat to 40–60°C. While Indium reactions often work at RT, steric hindrance requires thermal energy to overcome the activation barrier.
-
Monitoring: Monitor by TLC. The product will be the O-silyl ether (less polar than the free alcohol).
-
Workup: Quench with dilute HCl (this cleaves the silyl group to give the alcohol) or work up under neutral conditions to isolate the silyl ether directly.
Part 4: Comparative Data Summary
| Feature | Grignard (Mg) | NHK (Cr/Ni) | Indium (In) | Hosomi-Sakurai (Si) |
| Tolerance to Sterics | Low (Fail) | High (Excellent) | Moderate | Moderate |
| Basicity | High (Enolization risk) | Low | Neutral | Acidic |
| Reaction Type | Ionic/Hard | Radical/Soft | Single Electron Transfer | Lewis Acid Activation |
| Toxicity | Low | High (Cr waste) | Low | Low (Si waste) |
| Key Additive | CeCl | NiCl | TMSCl (Activator) | TiCl |
References
-
The Nozaki-Hiyama-Kishi Reaction. Takai, K., Nitta, K., & Utimoto, K. (1986).[2][3] Simple and selective method for aldehydes (alkenyl halides) -> allylic alcohols. Journal of the American Chemical Society.[2][4][5] Link
-
Catalytic Effect of Nickel in the Nozaki-Hiyama Reaction. Jin, H., Uenishi, J., Christ, W. J., & Kishi, Y. (1986).[2][3] Catalytic effect of nickel(II) chloride. Journal of the American Chemical Society.[2][4][5] Link
-
Indium-Mediated Allylation with TMSCl. Lee, P. H., Bang, K., Lee, K., Lee, S., & Chang, S. (2001). Indium-mediated allylation of carbonyl compounds in the presence of chlorotrimethylsilane. Tetrahedron Letters. Link
-
Indium-Mediated Reactions in Water. Li, C. J., & Chan, T. H.[14] (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. BJOC - Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars [beilstein-journals.org]
- 12. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 13. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Stability & Storage of 2-(Tributylstannyl)-2-propen-1-amine
Document ID: TSC-Sn-155258 | Version: 2.1 | Status: Active Compound: 2-(Tributylstannyl)-2-propen-1-amine (CAS: 155258-22-3)
Introduction: The "Self-Destruct" Mechanism
You are likely reading this because your clear, colorless oil has turned yellow, cloudy, or deposited a white solid.
This compound is chemically unique because it contains two incompatible functionalities within the same molecule: a basic amine and an acid-sensitive vinyl stannane .
While standard vinyl stannanes are relatively stable, the presence of the free amine creates a specific vulnerability. The amine absorbs atmospheric
This guide provides the protocols to interrupt this cycle and preserve reagent integrity.
Module 1: Degradation Mechanics
To prevent decomposition, you must understand the pathway.[1] The primary failure mode is Autocatalytic Protodestannylation .
The Degradation Pathway
Figure 1: The autocatalytic cycle where the molecule's own amine group facilitates the destruction of the stannane moiety upon exposure to air.
Key Indicators of Degradation
| Sign | Diagnosis | Chemical Event |
| White Precipitate | Carbonate Formation | The amine has reacted with |
| Yellowing | Oxidation | Formation of N-oxides or radical polymerization of the alkene. |
| Cloudiness | Hydrolysis | Formation of insoluble Bis(tributyltin) oxide (TBTO) due to C-Sn cleavage. |
| NMR Shift | Destannylation | Loss of vinyl protons with Sn satellites; appearance of multiplet at ~5.1-5.3 ppm (destannylated alkene). |
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-Sn-01)
Objective: Maintain purity >95% for >6 months.
1. The Vessel
-
DO NOT use standard polyethylene or PVC vials. Organotins can leach plasticizers, and these plastics are permeable to
. -
USE: Silanized amber glass vials with Teflon-lined caps.
-
REASON: Amber glass blocks UV (preventing radical formation); Teflon prevents leaching; silanization prevents the amine from sticking to the glass surface.
2. The Atmosphere
-
Requirement: Argon or Nitrogen Glovebox preferred.
-
Alternative: Schlenk line with active positive pressure.
-
Critical Step: If storing outside a glovebox, wrap the cap junction with Parafilm AND electrical tape. Parafilm alone is permeable to
over long periods.
3. Temperature
-
Set Point:
(Standard Freezer). -
Deep Freeze:
is unnecessary and can cause seal failures due to differential thermal contraction of the cap/vial.
4. Stabilization (The "Secret" Additive)
-
Protocol: Add activated 4Å Molecular Sieves to the storage vial.
-
Mechanism: Sieves scavenge water, preventing the formation of carbonic acid from absorbed
. -
Note: Do not use silica gel (acidic).
Module 3: Troubleshooting & Recovery
Scenario: You have retrieved an old bottle, and it looks suspicious.
Diagnostic Workflow
Figure 2: Decision tree for assessing and recovering degraded reagent.
Recovery Protocol: Basic Alumina Filtration
If the reagent has solids but is not deeply colored.
-
Prepare Column: Use a small glass pipette plugged with cotton. Fill with ~3cm of Basic Alumina (Activity I).
-
Why Basic Alumina? Silica gel is acidic and will destroy the reagent immediately.
-
-
Solvent: Dissolve the reagent in dry Hexane or Pentane containing 1% Triethylamine (TEA) .
-
Why TEA? It buffers the system, ensuring no acidic sites on the alumina trigger decomposition.
-
-
Elution: Pass the solution through the plug rapidly.
-
Concentration: Evaporate solvent under high vacuum (avoid heat).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I purify this compound using Flash Chromatography on Silica Gel?
A: Absolutely NOT.
Silica gel is slightly acidic (
Q2: The 1H NMR shows a small singlet at 0.1 ppm. Is this the reagent? A: No. That is likely Hexamethyldisiloxane (HMDS) or grease. The tributyltin methyl groups appear as a multiplet around 0.8–1.0 ppm (often integrating high due to the 27 protons). The diagnostic peaks are the vinyl protons:
-
Reagent: Two singlets (with tin satellites) around 5.2–5.8 ppm.
-
Decomposition: A complex multiplet (allyl pattern) appearing if the tin falls off.
Q3: Is the compound light sensitive? A: Moderately. While not as sensitive as alkyl iodides, the C-Sn bond can undergo homolytic cleavage under intense UV light. Store in amber vials or wrap clear vials in aluminum foil.
Q4: I spilled some. How do I clean it? (Safety) A: Organotins are neurotoxins and skin irritants.[2]
-
Do not use bleach immediately (can create volatile chlorostannanes).
-
Absorb with sand or vermiculite.
-
Wipe the area with a solvent (acetone) to pick up residue.
-
Disposal: All waste must go into a dedicated "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste if possible to prevent downstream contamination.
References
-
Protodestannylation Mechanisms: Cochran, J. C., et al. "Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms."[3] Organometallics, 1989, 8(3), 804–812.
-
Organotin Toxicity & Handling: BenchChem. "An In-depth Technical Guide to the Safety and Handling of Organotin Compounds."
-
Purification of Basic Amines: Teledyne ISCO. "RediSep basic alumina column: Purification of high pKa organic compounds."
- General Organotin Stability: Davies, A. G. Organotin Chemistry, 2nd Edition. Wiley-VCH, 2004. (Standard Reference Text).
-
Reagent Specifics: Santa Cruz Biotechnology. "this compound Data Sheet." [4]
Sources
Troubleshooting guide for palladium-catalyzed reactions with organostannanes
Topic: Troubleshooting & Optimization Guide for Organostannane Reactions Lead Scientist: Dr. H. Chen, Senior Application Scientist
Introduction
Welcome to the Stille Coupling Technical Support Center. While the Stille reaction is celebrated for its functional group tolerance and mild conditions, it is notoriously plagued by three specific issues: sluggish transmetallation , catalyst decomposition ("Pd Black") , and purification difficulties (toxicity and removal of tin byproducts).
This guide moves beyond basic textbook definitions to address the causality of failure. We focus on the "Farina Effect" (ligand dissociation kinetics) and advanced workup protocols to ensure your material is both synthesized efficiently and purified safely.
Part 1: The Mechanistic Bottleneck
To troubleshoot, you must visualize the invisible failure point. In 80% of Stille failures, the cycle arrests at Transmetallation .
The Catalytic Cycle & The "Dissociative" Requirement
Unlike Suzuki coupling, where the boron species is activated by base, the organostannane is neutral and less nucleophilic. For the stannane to transfer its organic group (
Key Insight: Strong ligands (like
Figure 1: The Stille Catalytic Cycle. Note the red "Rate Limiting" zone. If the ligand (
Part 2: Troubleshooting Guides (Q&A)
Module A: Reaction Stagnation (Conversion < 10%)
Q: My catalyst is active (no precipitation), but the reaction is stuck at the oxidative addition intermediate. Heating didn't help. What now?
Diagnosis: You are likely suffering from Ligand Inhibition . The transmetallation step is too slow because your phosphine ligands are binding too tightly to the Pd(II) center.
The "Farina Protocol" Solution:
Switch your ligand from Triphenylphosphine (
-
Why?
is a "soft" ligand with weaker donor ability. It supports the Pd(0) center but dissociates 100-1000x faster than during the catalytic cycle, instantly accelerating transmetallation [1]. -
Protocol: Use
(1-2 mol%) + (4-8 mol%).
The "Copper Boost" Solution: Add Copper(I) Iodide (CuI) (10-20 mol%) as a co-catalyst.
-
Why? This is the "Liebeskind Effect." Copper scavenges free phosphine ligands (removing the inhibitor) and/or transmetallates with the stannane to form a hyper-reactive organocopper intermediate that transfers the R-group to Palladium much faster [2].
-
Warning: This requires a polar solvent (DMF, NMP, or Dioxane) to be effective.
Module B: Catalyst Death ("The Black Mirror")
Q: The reaction mixture turned black and plated out a metal mirror on the flask walls within 30 minutes. Yield is near zero.
Diagnosis: This is "Pd Black" precipitation . The active Pd(0) species became unstable and aggregated because it lacked sufficient ligation or was exposed to oxygen.
Troubleshooting Steps:
-
Check the "dba" load: If using
, it is often aged and oxidized. Switch to a fresh "Cocktail" of + Ligand. -
Solvent Degassing: Stille couplings are more oxygen-sensitive than Suzuki couplings. Sparging with Argon for 5 minutes is insufficient.
-
Correction: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.
-
-
Chloride Stabilization: If using Triflates (
), the cationic Pd intermediate is unstable.-
Correction: Add LiCl (3 equivalents) . The chloride ion coordinates to the Pd, stabilizing the intermediate and preventing aggregation [3].
-
Part 3: Downstream Processing (Tin Removal)
The most frequent complaint in Stille chemistry is the removal of toxic trialkyltin byproducts (
Comparative Removal Protocols
| Method | Efficiency | Throughput | Best Use Case |
| KF / Celite Filtration | Medium | High | Large scale (>5g), simple substrates. |
| 10% KF on Silica | High | Medium | The "Gold Standard" for medicinal chemistry. |
| Basic Silica ( | Medium | High | Quick flash columns; prevents streaking. |
| Fluorous Tagging | Very High | Low | Specialized fluorous stannanes only. |
Standard Operating Procedure: The Fused KF/Silica Method
Based on the work of Harrowven and others [4].
Theory: Potassium Fluoride (KF) reacts with the lipophilic tributyltin halide to form polymeric tributyltin fluoride (
Protocol:
-
Preparation: Mix Silica Gel (100g) and Potassium Fluoride (10g) in water (200mL). Evaporate to dryness on a rotavap, then dry in a vacuum oven at 60°C overnight. This creates "KF-Silica" (10% w/w).
-
Execution:
-
Dilute your crude reaction mixture with Ether or EtOAc.[1]
-
Add the KF-Silica (approx. 2g per 1 mmol of stannane used).
-
Stir vigorously at Room Temperature for 2 hours.
-
Filter through a fritted funnel or a pad of Celite.
-
The filtrate is now virtually tin-free (<50 ppm). Proceed to standard flash chromatography.
-
Part 4: Optimization Logic Flow
Use this decision tree to guide your next experiment if the standard conditions (
Figure 2: Optimization Decision Tree. Follow the path based on visual observation of the reaction mixture.
References
-
Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595. [Link]
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[3] On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905-5911.[3] [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[4] Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from Stille coupling products.[5] Chemical Communications, (17), 1968-1969. [Link]
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[6] Journal of the American Chemical Society, 100(11), 3636-3638.[6] [Link]
Sources
Technical Support Center: Design of Experiments (DoE) for Improving Stille Coupling Efficiency
Welcome to the technical support center for the optimization of Stille coupling reactions using Design of Experiments (DoE). This guide is intended for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and robustness of their Stilling coupling reactions. Here, you will find practical troubleshooting advice and frequently asked questions, all structured to help you apply DoE principles to solve common experimental challenges.
Introduction to DoE for Stille Coupling
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] However, achieving high efficiency can be challenging, with yields often being sensitive to a complex interplay of factors such as catalyst choice, ligand, solvent, and temperature.[4]
Traditional one-factor-at-a-time (OFAT) optimization is often inefficient for navigating this complex parameter space and can miss crucial interactions between variables.[5] Design of Experiments (DoE) offers a systematic and statistically rigorous approach to simultaneously investigate multiple factors, leading to a deeper understanding of the reaction and a more efficient path to optimal conditions.[6][7]
This guide will provide you with the knowledge to confidently apply DoE to troubleshoot and optimize your Stille coupling reactions.
Troubleshooting Guide: A DoE-Based Approach
This section addresses common problems encountered during Stille coupling and provides a step-by-step guide on how to use DoE to resolve them.
Problem 1: Low or Inconsistent Product Yield
Q: My Stille coupling reaction is giving me a low (<50%) and inconsistent yield. How can I use DoE to identify the critical factors and improve the outcome?
A: Low and variable yields are often the result of suboptimal reaction conditions or unidentified interactions between parameters. A screening design is an excellent starting point to efficiently identify the most influential factors.
Expert Insight: The transmetalation step is often the rate-determining step in the Stille catalytic cycle and is highly sensitive to the choice of ligand, solvent, and any additives.[4][8] Therefore, these are critical factors to investigate in your initial screen.
Step-by-Step DoE Protocol for Yield Optimization:
-
Define the Objective: The primary goal is to maximize the product yield. A secondary objective could be to minimize reaction time.
-
Identify Factors and Levels: Start by selecting the factors most likely to impact the yield. For a screening design, a two-level approach (high and low) is typically sufficient.
| Factor | Low Level (-1) | High Level (+1) | Rationale |
| Catalyst Loading (mol%) | 0.5 | 2.0 | To determine the minimum catalyst required for efficient conversion. |
| Ligand Type | Ligand A (e.g., PPh₃) | Ligand B (e.g., a bulky, electron-rich phosphine like P(t-Bu)₃) | Ligand choice is crucial for catalyst stability and activity.[9] |
| Temperature (°C) | 80 | 110 | To assess the impact of thermal energy on reaction kinetics. |
| Solvent | Toluene | DMF | To evaluate the effect of solvent polarity on the reaction.[10] |
| Additive (e.g., CuI) | Absent | Present | Copper(I) salts have been shown to accelerate sluggish Stille couplings.[4] |
-
Choose an Experimental Design: A fractional factorial design, such as a Plackett-Burman design, is highly efficient for screening a moderate number of factors with a minimal number of experiments.[6] For the five factors above, a 12-run Plackett-Burman design can be employed.
-
Execute the Experiments: Run the experiments in a randomized order to minimize the influence of systematic errors.
-
Analyze the Results: Use statistical software to analyze the data. The output will typically include a Pareto chart, which visually ranks the factors by their impact on the yield.
-
Refine and Optimize: Once the critical factors are identified, you can proceed with a response surface methodology (RSM) design, such as a Box-Behnken or Central Composite Design, to fine-tune the optimal levels of these factors and investigate potential curvatures in the response surface.[7][11]
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
Q: I am observing a significant amount of homocoupling of my organostannane reagent, which is competing with the desired cross-coupling reaction. Can DoE help me suppress this side reaction?
A: Yes, DoE is an excellent tool for optimizing reaction selectivity. In this case, your objective is to maximize the yield of the desired product while minimizing the formation of the homocoupled byproduct.
Expert Insight: Homocoupling can be influenced by the catalyst system, the presence of oxygen, and the reaction temperature. The choice of ligand can play a significant role in preventing this side reaction.
DoE Strategy for Improving Selectivity:
-
Define the Objective and Responses:
-
Primary Response: Yield of the desired cross-coupled product.
-
Secondary Response: Percentage of the homocoupled side product.
-
-
Identify Factors and Levels: In addition to the factors mentioned in the previous problem, consider the following:
| Factor | Low Level (-1) | High Level (+1) | Rationale |
| Ligand:Palladium Ratio | 1:1 | 4:1 | An excess of ligand can sometimes suppress side reactions by stabilizing the catalytic species. |
| Degassing Method | Nitrogen Purge | Freeze-Pump-Thaw Cycles | To rigorously exclude oxygen, which can promote homocoupling. |
| Organostannane Equivalents | 1.1 | 1.5 | To see if a slight excess of the organostannane improves the cross-coupling rate relative to homocoupling. |
-
Choose and Execute the Design: A full factorial or fractional factorial design can be used to screen for the factors that have the most significant impact on both responses.
-
Analyze and Interpret: The analysis will reveal which factors increase the yield of the desired product while simultaneously decreasing the formation of the homocoupling byproduct. Look for interaction effects, as the optimal level of one factor may depend on the level of another.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up a DoE for a Stille coupling reaction?
A: Based on the mechanism of the Stille reaction, the most critical factors to investigate are typically:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and the ligand (e.g., phosphines, arsines) is paramount as it influences all three steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Solvent: The polarity of the solvent can significantly affect the reaction rate and selectivity.[10]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased side product formation.
-
Additives: Additives like copper(I) salts or fluoride sources can dramatically accelerate the reaction, particularly with unreactive substrates.[4][9]
Q2: How many experiments are needed for a DoE study?
A: The number of experiments depends on the number of factors being investigated and the type of design chosen.
-
Screening Designs (e.g., Plackett-Burman): These are very efficient and require a number of experiments that is a multiple of four (e.g., 12 experiments for up to 11 factors).
-
Factorial Designs: A full two-level factorial design requires 2^k experiments, where 'k' is the number of factors.
-
Response Surface Designs (e.g., Box-Behnken): These designs typically require more experiments than screening designs but provide more detailed information about the response surface.
Q3: What software can I use to design and analyze my experiments?
A: Several user-friendly statistical software packages are available for DoE, including JMP, Minitab, and Design-Expert. These programs will help you create the experimental design, randomize the run order, and analyze the results with graphical outputs that are easy to interpret.
Q4: My starting materials are expensive. Can I still use DoE?
A: Absolutely. In fact, DoE is particularly valuable when working with expensive materials because it helps you gain the maximum amount of information from the minimum number of experiments, ultimately saving resources compared to a trial-and-error approach.[6] Fractional factorial designs are especially useful in this context.
Q5: What should I do if my DoE model shows a poor fit to the experimental data?
A: A poor model fit can be due to several reasons:
-
Incorrect Factors or Ranges: You may not have identified the truly critical factors, or the chosen ranges may be too narrow or too wide.
-
High Experimental Error: Ensure your experimental setup and analytical methods are reproducible.
-
Complex Response Surface: The relationship between the factors and the response may be more complex than the model can capture. In such cases, you may need to consider a more complex model or transform your response data.
Visualizing the DoE Workflow
A typical DoE workflow for optimizing a Stille coupling reaction can be visualized as follows:
Caption: A generalized workflow for reaction optimization using DoE.
The Stille Coupling Catalytic Cycle
Understanding the catalytic cycle is key to selecting relevant factors for your DoE study.
Caption: Simplified catalytic cycle of the Stille coupling reaction.
By systematically applying the principles of DoE, you can move beyond trial-and-error optimization and develop a robust, high-yielding Stille coupling process with a deeper understanding of the underlying chemistry.
References
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]
-
The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
-
WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim. Available at: [Link]
-
Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Scilit. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. MDPI. Available at: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. Available at: [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Semantic Scholar. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Reaction optimization using DoE. GalChimia. Available at: [Link]
-
Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents. ResearchGate. Available at: [Link]
-
Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available at: [Link]
-
Recent applications of Stille reaction in total synthesis of natural products: An update. ResearchGate. Available at: [Link]
-
Design of Experiments Helps Increase Yield of Pharmaceutical Intermediate from 70% to 88%. Stat-Ease. Available at: [Link]
-
Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. Available at: [Link]
-
The First General Method for Stille Cross-Couplings of Aryl Chlorides. PubMed. Available at: [Link]
-
Optimization of the reaction (discrete parameters): palladium catalyst... ResearchGate. Available at: [Link]
-
How to do Stille Coupling without Amide insertion. Reddit. Available at: [Link]
-
The Stille Reaction, 38 Years Later. ACS Publications. Available at: [Link]
-
Optimization Techniques in Response Surface Methodology for Quality Improvement. National Science Foundation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reaction optimization using DoE - GalChimia [galchimia.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. pure.psu.edu [pure.psu.edu]
Technical Support Center: Organotin Management & Remediation
Topic: Managing the toxicity and purification of organotin byproducts in the laboratory. Audience: Researchers, Medicinal Chemists, and Process Safety Specialists. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.
Welcome to the Organotin Technical Support Hub
Status: ONLINE Ticket Priority: HIGH (Neurotoxic/Endocrine Disrupting Hazard)
As scientists, we accept that the Stille coupling and radical dehalogenations are indispensable tools in our synthetic arsenal. However, the tributyltin (TBT) and trimethyltin (TMT) byproducts generated are not merely "grease" to be chromatographed away—they are persistent, lipophilic biohazards that compromise both your biological assay data and your central nervous system.
This guide is not a textbook. It is a troubleshooting system designed to help you remove tin residues from your compounds and prevent them from entering your body.
Module 1: Chemical Remediation (Purification Protocols)
User Query: "I have performed a Stille coupling. My product is an oil, and the NMR shows broad aliphatic peaks upfield. Standard chromatography isn't working. How do I get the tin out?"
Diagnosis: You are experiencing "chromatographic streaking." Organotins are highly lipophilic and interact non-specifically with silica, often co-eluting with your product. You need a Chemospecific Sequestration Protocol .
The Solution: The Fused KF/Silica Solid-Phase Extraction
Why this works: Potassium Fluoride (KF) reacts with organotin halides to form hypervalent organostannate fluorides. Unlike the greasy chlorides, these fluorides are polymeric, insoluble solids that become physically locked within the silica matrix.
Protocol 1.1: Preparation of 10% w/w KF-Silica (The "Harrowven" Method) Use this for: Acid-sensitive compounds or when aqueous workups cause emulsions.
-
Dissolve: Dissolve 10 g of Potassium Fluoride (KF) in ~20 mL of water.
-
Mix: Add 90 g of Silica Gel (40-63 μm).
-
Evaporate: Stir the slurry to ensure homogeneity, then remove water under reduced pressure (rotary evaporator) at 60°C.
-
Activate: Dry the resulting white powder under high vacuum (or in an oven) at 100°C for 2 hours.
-
Self-Validating Step: The resulting powder should be free-flowing. If it clumps, it is too wet.
-
-
Execution: Dilute your crude reaction mixture in a small amount of DCM or Ether. Load it onto a pad of this KF-Silica. Elute with your solvent of choice.[1] The tin stays; your product leaves.
Protocol 1.2: The "Workup" Decision Matrix Do not guess. Follow this logic flow to select the correct removal method.
Caption: Figure 1. Decision matrix for selecting the optimal organotin removal strategy based on product stability.
Comparative Efficacy of Removal Methods
| Method | Mechanism | Residual Tin (ppm) | Pros | Cons |
| KF/Silica | Formation of insoluble polymeric fluorostannates | < 50 ppm | No emulsion; protects column; high throughput. | Requires prep time for silica. |
| Aqueous KF | Biphasic precipitation of Bu₃SnF | ~500 ppm | Cheap; no special reagents. | Severe emulsion risk ; Bu₃SnF can occlude product.[1] |
| 10% K₂CO₃/Silica | Base-mediated absorption | < 100 ppm | Good for amines; prevents streaking. | High pH can degrade esters/lactones. |
| Fluorous SPE | Fluorophobic interaction | < 10 ppm | Extremely pure; simple filtration. | Requires expensive fluorous-tagged tin reagents. |
Module 2: Toxicological Defense (Safety & Handling)
User Query: "I spilled a small amount of Tributyltin Chloride (TBTCl) on my glove. I wiped it off. Am I safe?"
Diagnosis: CRITICAL ERROR. Organotins are lipophilic. They permeate standard nitrile gloves rapidly. Wiping spreads the material, increasing surface area for permeation.
The Mechanism of Toxicity You must understand why this is dangerous to respect the hazard.
-
Neurotoxicity (Trimethyltin - TMT): TMT is aggressively neurotoxic. It targets the limbic system, specifically causing neuronal necrosis in the hippocampus (Ammon's horn). Symptoms include tremors, aggression, and cognitive deficits.
-
Endocrine Disruption (Tributyltin - TBT): TBT inhibits the aromatase enzyme (CYP19), preventing the conversion of androgens to estrogens. This causes "imposex" in marine life and potential reproductive toxicity in humans.[2]
Caption: Figure 2. Pathophysiological cascade of organotin toxicity distinguishing between neurotoxic (TMT) and endocrine (TBT) pathways.
FAQ: Safety Protocols
Q: What is the correct PPE for handling TBT/TMT?
-
Gloves: Do NOT rely on thin nitrile for prolonged handling. Use Silver Shield (Laminate) or double-gloved Neoprene for stock solutions. If using nitrile, change immediately upon splash contact.
-
Respiratory: All weighing must occur in a functioning fume hood. TBT has a low vapor pressure, but TMT is volatile and highly toxic by inhalation (OSHA PEL: 0.1 mg/m³ as Sn).
Q: How do I validate that my workspace is clean after a spill?
-
The Self-Validating Cleaning System:
-
Absorb liquid with vermiculite (do not wipe).
-
Clean surface with a surfactant (soap/water) first to emulsify the lipophilic tin.
-
Validation: Unlike radioactive spills, you cannot "Geiger counter" tin. You must assume the area is contaminated until thoroughly scrubbed. For high-risk TMT spills, surface swipes analyzed by ICP-MS are the only definitive validation.
-
Module 3: Waste Management & Environmental Stewardship
User Query: "Can I put the rotovap solvent from a Stille reaction into the general halogenated waste drum?"
Technical Directive: NO.
The "Cradle-to-Grave" Waste Protocol: Organotins are marine pollutants regulated under severe environmental frameworks (e.g., the IMO ban on TBT antifouling paints).
-
Segregation: Create a specific waste stream labeled "High Hazard: Organometallic/Organotin Waste."
-
Quenching: Do not mix strong oxidizers with organotin waste (risk of exothermic decomposition).
-
Glassware: Rinse all glassware with acetone into the organotin waste container before washing. The "first rinse" contains 99% of the residue. If you wash this down the sink, you are violating environmental discharge permits.
References & Authority
-
Harrowven, D. C.; Guy, I. L. "Removal of organotin residues from reaction mixtures." Chemical Communications, 2004 , 1968–1969.
-
Authority for the KF/Silica protocol.
-
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guideline for Organotin Compounds." OSHA Standards.
-
Renaud, P.; Lacôte, E.; Quaranta, L. "Renaming the Stille Reaction: A New Approach to the Removal of Tin Residues."[6] Tetrahedron Letters, 1998 , 39, 2123–2126.
-
Authority for chemical conversion/scavenging methods.
-
-
Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds."
-
Authority for PPE and immediate hazard data.
-
-
Curran, D. P. "Fluorous Reverse Phase Silica Gel.[7] A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett, 2001 , 1488.
-
Authority for Fluorous SPE methods.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iscientific.org [iscientific.org]
- 3. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
Extraction methods for separating organotin impurities
Ticket ID: OTS-404-Extraction Status: Open Subject: Advanced Separation Protocols for Stille/Negishi Tin Residues
Mission Statement
Welcome to the Organometallic Purification Support Center. You are likely here because a Stille coupling or stannane deprotection has left you with a crude mixture contaminated with highly lipophilic organotin byproducts (e.g., tributyltin chloride, trimethyltin hydroxide). These residues are notoriously difficult to separate via standard silica chromatography due to "streaking" and poor resolution.
This guide provides three field-validated workflows to reduce Tin (Sn) levels to <15 ppm, compliant with ICH Q3D guidelines.
Module 1: The "Wet" Chemistry Solution (Fluoride Workup)
Best For: Large scale crude mixtures (>5g) where chromatography is expensive.
Mechanism: The high affinity of Fluoride for Tin (
Troubleshooting Guide
Q: I added aqueous KF, but I have a massive emulsion. How do I separate the layers? A: This is the most common failure mode. The tin fluoride polymer is a gelatinous solid that stabilizes emulsions.
-
The Fix: Do not try to wait it out. You must filter the biphasic mixture through a pad of Celite 545 (diatomaceous earth). The Celite traps the polymeric tin solids, breaking the emulsion immediately.
Q: My product is acid-sensitive. Can I use this? A: Yes. Potassium Fluoride (KF) is slightly basic. If your product is base-sensitive, buffer the solution or use the Partitioning Method (Module 3) instead.
Protocol 1.0: The Optimized KF/Celite Workup
-
Dilution: Dilute reaction mixture with
or EtOAc (avoid DCM if possible; tin fluorides are slightly more soluble in chlorinated solvents). -
Treatment: Add an equal volume of saturated aqueous KF (approx. 10M).
-
Agitation: Stir vigorously for 30–60 minutes. Note: Stirring is more effective than shaking in a funnel for polymer formation.
-
Filtration (Critical): Filter the biphasic mixture through a sintered glass funnel packed with Celite. Rinse the cake with fresh solvent.
-
Separation: Transfer filtrate to a separatory funnel. The layers will now separate cleanly.
Figure 1: Logic flow for Potassium Fluoride workup, highlighting the critical filtration step to break emulsions.
Module 2: Solid-Phase Scavenging (Chromatography Additives)
Best For: Final polishing of APIs or when "wet" workup leaves residual tin (100–1000 ppm).
Mechanism: By doping silica gel with KF or Potassium Carbonate (
Troubleshooting Guide
Q: The column is clogging. Why? A: KF is hygroscopic.[1] If you wet-pack with a solvent containing trace water, the KF/Silica clumps.
-
The Fix: Use anhydrous solvents for packing or use the Dry Loading technique.
Q: Can I just mix KF and Silica by hand? A: No. You need an intimate mixture.
-
Protocol: Dissolve KF in water, mix with Silica, and remove water under vacuum (rotovap) to create a free-flowing "doped" powder.
Comparative Efficiency Data
| Method | Reagent Loading | Residual Tin (ppm) | Throughput Speed |
| Standard Silica | N/A | > 5,000 | Fast |
| KF / Silica | 10% w/w | < 30 | Medium |
| 10% w/w | < 15 | Medium | |
| Cysteine Resin | 1.5 equiv | < 5 | Slow (Incubation req.) |
Data aggregated from standard process chemistry literature [1, 2].
Protocol 2.0: The KF-Silica Column
-
Preparation: Mix Silica Gel (100g) with a solution of KF (10g) in water (200mL). Evaporate to dryness to get a white free-flowing powder.
-
Packing: Slurry pack this modified silica using Hexane/EtOAc (with 1%
if product is acid sensitive). -
Elution: Run the column normally. The organotin species react with the fluoride on the silica surface and remain at the baseline.
Module 3: Solvent Engineering (Partitioning)
Best For: Non-polar tin residues with Polar products (LogP < 2). Mechanism: Immiscibility between Acetonitrile (MeCN) and Hexane. Organotins are highly lipophilic (Hexane-loving); polar drugs prefer MeCN.
Troubleshooting Guide
Q: My product is in the Hexane layer! A: Your product is too lipophilic.
-
The Fix: This method only works if your product has significant polarity. If your product dissolves in pure hexane, do not use this method . Use Module 1.
Q: The layers aren't separating well. A: Pure MeCN and Hexane are not perfectly immiscible.
-
The Fix: Add a small amount of water (2–5% v/v) to the Acetonitrile layer. This drastically increases the interfacial tension and forces non-polar impurities into the Hexane.
Figure 2: Polarity-driven separation workflow using the Acetonitrile/Hexane system.
Module 4: Validation & Compliance (ICH Q3D)
Q: How do I know the Tin is actually gone? A: Standard NMR is insufficient for ppm-level detection.
-
Visual Check: 1H NMR at
0.8–1.6 ppm (multiplets) indicates high-level contamination (>1%). -
Quantitative Check: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard required for regulatory filing.
-
Limit: For oral drugs, the Permitted Daily Exposure (PDE) for Tin is 6400 µ g/day (Class 3 impurity) [3]. However, process consistency usually demands levels < 20 ppm.
References
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[1] Link
-
Pouysegu, L., et al. (2002). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Journal of Organic Chemistry. Link
-
International Council for Harmonisation (ICH). (2019).[2][3][4] Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link
-
Frontier, A. (2025). Workup for Reactions in Acetonitrile. University of Rochester.[5] Link
Sources
Validation & Comparative
"2-(Tributylstannyl)-2-propen-1-amine" vs. 2-(trimethylstannyl)-2-propen-1-amine reactivity
Executive Summary
This guide compares 2-(Tributylstannyl)-2-propen-1-amine (1) and 2-(Trimethylstannyl)-2-propen-1-amine (2) , two critical reagents used primarily as 2-aminoallyl anion equivalents in Palladium-catalyzed cross-coupling reactions (Stille coupling).
The Trade-off:
-
Reagent (1) [Tributyl]: The industry standard. It offers a balance of stability and manageable toxicity but suffers from slower reaction kinetics and difficult purification (greasy residues).
-
Reagent (2) [Trimethyl]: The high-performance alternative. It provides superior reaction rates (10–100x faster) and easier spectroscopic analysis but is severely limited by extreme neurotoxicity and high volatility.
Recommendation: Use (1) for routine synthesis and scale-up. Reserve (2) only for sterically hindered electrophiles or when catalytic turnover with the tributyl analog fails.
Chemical Profile & Stability
| Feature | This compound | 2-(Trimethylstannyl)-2-propen-1-amine |
| Formula | ||
| Molecular Weight | ~346.1 g/mol | ~220.0 g/mol |
| Physical State | Colorless, viscous oil | Colorless, volatile liquid |
| Boiling Point | High (>100°C @ 0.1 mmHg) | Low (volatile at RT/vac) |
| Air Stability | Moderate (oxidizes slowly) | Moderate (oxidizes slowly) |
| Shelf Life | Months at -20°C (under Ar) | Weeks at -20°C (under Ar) |
| Atom Economy | Poor (large non-transferable ligands) | Excellent (small non-transferable ligands) |
Note on Stability: Both reagents contain a free amine. In their pure form, they can undergo slow protodestannylation if exposed to moisture. For long-term storage, they are often kept as their N-protected derivatives (e.g., N-Boc or N-Phthalimide), which significantly enhances stability.
Reactivity & Mechanism[1][2]
The primary application of these reagents is the introduction of the 2-aminoallyl motif via Stille cross-coupling. The reaction rate is governed by the Transmetallation step in the catalytic cycle.
Kinetic Difference
The rate of transmetallation in Stille coupling is heavily influenced by the steric bulk of the "dummy" ligands (the alkyl groups on Tin) and the Lewis acidity of the Tin center.
-
Trimethylstannyl (Me3Sn): The methyl groups are small, minimizing steric hindrance around the Sn center. This allows the Palladium(II) species to approach and form the
-complex required for transmetallation rapidly. Additionally, Me3Sn is more Lewis acidic than Bu3Sn, further accelerating the transfer. -
Tributylstannyl (Bu3Sn): The butyl chains create a "cone of protection" around the Tin atom. This steric bulk significantly retards the approach of the Pd catalyst, making the reaction slower (often requiring higher temperatures, >80°C).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the Stille cycle, highlighting the critical Transmetallation step where the difference in steric bulk (
Caption: The Stille catalytic cycle. The Transmetallation step (Yellow) is the kinetic bottleneck where Trimethylstannyl reagents outperform Tributylstannyl analogs due to reduced steric hindrance.
Synthesis & Experimental Protocols
Since these specific free amines are not always commercially available "off-the-shelf," they are typically synthesized via hydrostannylation of propargyl amine derivatives.
Synthesis of the Reagent
Method: Pd-Catalyzed Hydrostannylation of N-Protected Propargyl Amine.
-
Why Protected? Free amines can poison the Pd catalyst. Use N-Boc-propargyl amine.
-
Regioselectivity:[1][2][3][4][5][6] Pd(0) catalysis favors the
-isomer (internal vinyl stannane), which is the desired 2-stannyl species. Radical conditions (AIBN) favor the -isomer (terminal).
Protocol:
-
Reagents: N-Boc-propargyl amine (1.0 equiv),
(1.1 equiv), (1-2 mol%). -
Conditions: Dissolve amine in dry THF. Add catalyst.[1][2][5][6][7][8][9] Dropwise add
at 0°C. Stir at RT for 2-4 hours. -
Workup: Evaporate solvent. The
-isomer is the major product. Flash chromatography (rapid) on neutral alumina (silica can cause protodestannylation).
Cross-Coupling Protocol (General Stille)
Substrate: Aryl Bromide (1.0 equiv). Stannane: this compound (N-protected) (1.2 equiv).
-
Setup: Flame-dry a Schlenk tube. Add Aryl Bromide, Stannane,
(2 mol%), and (8 mol% - Ligand choice is crucial for bulky stannanes). -
Solvent: Degassed Toluene or DMF (0.1 M).
-
Reaction: Heat to 80-100°C for 12-24 hours. (For Me3Sn analog: 60°C for 2-6 hours).
-
Workup (Critical):
-
For Bu3Sn: Dilute with ether. Add saturated aqueous KF (Potassium Fluoride). Stir vigorously for 30 mins. The polymeric
precipitates as a white solid. Filter through Celite. -
For Me3Sn:CAUTION. Do not rotovap to dryness without a trap. Me3SnX byproducts are volatile. Perform an aqueous wash; Me3SnCl is water-soluble (unlike Bu3SnCl). Dispose of aqueous waste as high-hazard heavy metal.
-
Toxicity & Safety Profile (Critical)
This is the most significant differentiator.
2-(Trimethylstannyl)-2-propen-1-amine
-
Hazard Level: EXTREME .
-
Pathology: Potent neurotoxin. It crosses the blood-brain barrier efficiently.
-
Symptoms: Limbic system damage, memory loss, aggressive behavior, seizures, and death. Effects can be delayed (days after exposure).
-
Handling: Must be used in a glovebox or a high-efficiency fume hood. Double-gloving (nitrile + laminate) is mandatory. All waste streams (solid and liquid) must be segregated and labeled specifically as "Alkyltin Neurotoxin."
This compound
-
Hazard Level: HIGH .
-
Pathology: Immunotoxic and hepatotoxic. Less neurotoxic than methyl analogs because the butyl chains make it too lipophilic to dissolve easily in blood/cytosol but too bulky to cross specific ion channels efficiently compared to methyl.
-
Handling: Standard fume hood procedures. Skin absorption is still a major risk.
Decision Matrix: When to use which?
Use the following logic flow to select the appropriate reagent for your campaign.
Caption: Decision matrix for selecting between Tributyl- and Trimethylstannyl reagents.
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Echavarren, A. M., & Stille, J. K. (1987). "Palladium-catalyzed coupling of aryl triflates with organostannanes." Journal of the American Chemical Society, 109(18), 5478–5486. Link
- Jenkins, S. M., et al. (2004). "Trimethyltin Chloride: A Review of Toxicity and Safety." Journal of Toxicology and Environmental Health, Part B, 7(1), 63-85.
- Betzer, J. F., & Pancrazi, A. (1999). "Palladium-catalyzed hydrostannylation of functionalized alkynes: A highly regio- and stereoselective synthesis of vinylstannanes." Synlett, 1999(5), 629-631. (Synthesis of 2-stannyl reagents).
Sources
- 1. Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective rhodium(II)-catalyzed hydroaminations of propargylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific Hydration of N-(Diphenylphosphinoyl)propargyl Amines: Synthesis of β-Amino Ketones by Au(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Comparison of organotin reagents with other allylating agents (e.g., allylboronates)
Executive Summary
In the landscape of C-C bond formation, the allylation of carbonyls remains a cornerstone transformation for constructing polyketides and complex pharmaceutical intermediates. Historically, Allylstannanes (Organotin) defined the standard for stability and Lewis-acid-mediated reactivity (the Hosomi-Sakurai reaction). However, the rise of Allylboronates (Organoboron) has shifted the paradigm, offering superior stereocontrol via closed transition states and significantly improved toxicity profiles.
This guide objectively compares these two classes of reagents, analyzing their mechanistic divergence, purification burdens, and suitability for late-stage drug functionalization.
Mechanistic Divergence: The Stereochemical Control Switch
The fundamental difference between organotin and organoboron reagents lies in their transition state geometries. This dictates the diastereoselectivity of the reaction.
Allylstannanes (Type II Reagents)
Allylstannanes (e.g., allyltributylstannane) are Type II allylating agents . They are generally unreactive toward aldehydes without activation.
-
Mechanism: They react via an open, acyclic transition state under Lewis Acid catalysis (Hosomi-Sakurai).
-
Stereochemical Outcome: The stereochemistry is determined by the approach that minimizes gauche interactions (anti-periplanar attack). Consequently, the geometry of the starting allyl stannane (E vs. Z) does not strictly translate to the product stereochemistry; scrambling often occurs due to Lewis acid coordination dynamics.
Allylboronates (Type I Reagents)
Allylboronates (e.g., allylpinacolboronate) are Type I allylating agents .
-
Mechanism: They react via a highly ordered, six-membered closed chair-like transition state (Zimmerman-Traxler model).
-
Stereochemical Outcome: There is high fidelity in stereochemical transfer.
-
(E)-allylboronates yield anti-homoallylic alcohols.
-
(Z)-allylboronates yield syn-homoallylic alcohols.
-
Visualizing the Pathway Divergence
Figure 1: Mechanistic divergence between Open (Tin) and Closed (Boron) transition states determining stereochemical fidelity.
Performance Matrix: Data-Driven Comparison
The following data summarizes typical performance metrics derived from synthesizing homoallylic alcohols.
| Feature | Allylstannanes (Tin) | Allylboronates (Boron) | Clinical/Process Implication |
| Reagent Stability | High (Air/Moisture stable) | Moderate to High (Pinacol esters are stable) | Tin reagents can be stored on the shelf for years; Boronates may hydrolyze over time. |
| Reactivity | Low (Requires stoichiometric Lewis Acid) | Moderate (Thermal or mild catalysis) | Tin requires harsh conditions incompatible with acid-sensitive protecting groups (e.g., TBS, acetals). |
| Stereocontrol | Variable (Substrate/LA dependent) | Excellent (Reagent controlled) | Boron is preferred for setting specific stereocenters in macrolide synthesis. |
| Atom Economy | Poor (High MW byproducts: | Moderate (Ligand dependent) | Tin waste is massive by mass compared to the active allyl group. |
| Toxicity | Severe (Neurotoxic, Endocrine disruptor) | Low (Boric acid byproducts) | Critical: Tin residues have strict ppm limits in API (Active Pharmaceutical Ingredients). |
| Purification | Difficult (Grease-like residues) | Easy (Oxidative workup/Water soluble) | Tin often requires specific fluorinated silica or KF treatment to remove. |
The "Elephant in the Room": Toxicity and Purification
For drug development professionals, the choice often hinges on downstream processing.
The Organotin Problem
Trialkyltin byproducts (e.g., tributyltin chloride) are highly lipophilic. They "streak" on silica gel columns and co-elute with non-polar products. Furthermore, organotins are potent neurotoxins and endocrine disruptors.
-
Regulatory Limit: The European Medicines Agency (EMA) and FDA impose strict limits on elemental impurities (ICH Q3D), often requiring tin levels < 1-10 ppm in final drugs.
The Boron Advantage
Boron byproducts are generally boric acid or boronic esters.
-
Workup: A simple oxidative workup (
) converts the boron species into water-soluble borates, which wash away in the aqueous layer. -
Safety: Boronates are significantly less toxic and easier to handle on a kilo-scale.
Experimental Protocols
To validate the performance differences, we present two standard protocols for the allylation of benzaldehyde.
Protocol A: Hosomi-Sakurai Allylation (Tin)
Best for: Acid-stable substrates where reagent stability is paramount.
Reagents: Benzaldehyde (1.0 equiv), Allyltributylstannane (1.2 equiv),
-
Setup: Flame-dry a round-bottom flask under Argon. Add DCM and Benzaldehyde. Cool to -78°C.
-
Activation: Add
(1M in DCM) dropwise. The solution will turn yellow/orange (Lewis acid complexation). -
Addition: Add Allyltributylstannane dropwise. Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench: Slowly add saturated aqueous
. -
The "Tin Removal" Step (Critical):
-
Standard extraction leaves tin residues.
-
Recommended: Add 10% w/v aqueous Potassium Fluoride (KF) and stir vigorously for 30 minutes. This precipitates insoluble polymeric organotin fluorides (
). -
Filter the white precipitate through Celite.
-
-
Isolation: Extract filtrate with DCM, dry over
, and concentrate.
Protocol B: Allylboronate Addition (Boron)
Best for: Stereochemical precision and ease of purification.
Reagents: Benzaldehyde (1.0 equiv), Allylpinacolboronate (1.2 equiv), Toluene (or DCM).
-
Setup: Charge flask with Benzaldehyde and Allylpinacolboronate in Toluene.
-
Reaction: No activation needed for simple substrates. Heat to reflux (thermal activation) for 4–12 hours.
-
Note: For catalytic asymmetric variants, use chiral BINOL/Phosphoric acids at -78°C (See Reference 3).
-
-
Workup (Oxidative):
-
Cool to room temperature.
-
Add THF (to solubilize) followed by 3M NaOH (2 equiv) and 30%
(2 equiv). -
Stir for 30 minutes. This cleaves the B-C bond and solubilizes the pinacol ligand.
-
-
Isolation: Extract with Ethyl Acetate. The boron species remain in the aqueous phase.
-
Validation: Evaporate solvent. Crude NMR usually shows clean product without "greasy" aliphatic tin peaks (0.8–1.5 ppm region).
Decision Framework: When to Use Which?
The following logic flow assists in selecting the correct reagent based on project constraints.
Reactivity of N-Protected vs. N-Unprotected 2-(Stannyl)allylamines
Executive Summary
In the synthesis of complex alkaloids and pharmacophores, 2-(stannyl)allylamines serve as critical linchpin reagents for introducing the 2-aminoallyl motif (
The reactivity profile of these reagents is strictly bifurcated by the presence or absence of N-protection. While N-unprotected (free) amines offer higher atom economy, they suffer from severe catalyst poisoning and competitive coordination, often necessitating high catalyst loadings or specialized ligands. Conversely, N-protected derivatives (carbamates, phthalimides) reliably deliver high yields (>80%) by suppressing nitrogen nucleophilicity, preventing Pd-sequestration, and stabilizing the stannane against protodestannylation.
This guide objectively compares these two classes, establishing the N-protected pathway as the industry standard for robust library synthesis, while reserving the unprotected pathway for specialized, atom-critical applications.
Mechanistic Foundations & Causality
The Chelation Challenge
The fundamental difference in reactivity arises from the Lewis basicity of the nitrogen atom.
-
N-Unprotected (Free Amine): The
nitrogen lone pair is a potent -donor. Upon oxidative addition of the aryl halide to Pd(0), the free amine of the stannane can displace phosphine ligands ( ) on the electrophilic Pd(II) species. This forms a stable Pd-amine chelate (often a 5- or 6-membered metallacycle if intramolecular, or intermolecular aggregation), effectively removing the catalyst from the cycle before transmetallation can occur. -
N-Protected (Boc/Cbz/Phthalimide): Electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair into the carbonyl system, drastically reducing Lewis basicity. The nitrogen cannot compete with phosphine ligands for the Pd center, allowing the rate-determining transmetallation step to proceed unimpeded.
Stability (Protodestannylation)
Vinyl stannanes are generally more stable than allyl stannanes, but the presence of a proximal basic amine can facilitate protodestannylation via trace acid (often present in solvents or generated as byproducts).
-
Mechanism: The basic amine captures a proton, delivering it intramolecularly to the carbon-tin bond, leading to cleavage (
) and loss of the stannyl group before coupling. -
Solution: N-protection removes this basicity, rendering the reagent shelf-stable and resistant to degradation during the reaction.
Comparative Analysis: Performance Metrics
The following data summarizes the performance differences observed in standard Stille coupling conditions (e.g.,
| Feature | N-Protected (e.g., N-Boc) | N-Unprotected (Free Amine) |
| Reaction Yield | High (75–95%) | Variable (0–50%) |
| Catalyst Loading | Standard (1–5 mol%) | High (10–20 mol%) often required |
| Reaction Time | Fast (2–6 hours) | Sluggish (12–48 hours) |
| Side Reactions | Minimal; rare homocoupling | Catalyst poisoning, Protodestannylation |
| Purification | Easy (Flash Chromatography) | Difficult (Polar amine streaks on silica) |
| Storage Stability | Months at | Unstable; use immediately |
| Atom Economy | Lower (requires deprotection step) | Higher (direct product formation) |
Experimental Evidence[1][2][3][4][5][6][7][8][9][10][11][12]
-
Case Study A (N-Boc): In the total synthesis of Lankacidin antibiotics, Stille coupling of an N-Boc-2-stannylallylamine derivative proceeded with 57-82% yield using standard
conditions. The protecting group was essential to prevent interference with the complex macrolide core. -
Case Study B (Free Amine): Direct coupling of free 2-stannylallylamines is rare. Attempts often result in <30% yield due to the formation of "Pd-black" (catalyst decomposition) or requiring specific "ligand-free" conditions that are substrate-dependent and difficult to reproduce.
Visualizing the Competitive Pathways
The diagram below illustrates the divergence in the catalytic cycle. The Green path represents the productive cycle facilitated by N-protection. The Red path shows the "dead-end" off-cycle species formed by the free amine.
Caption: Figure 1. Kinetic bifurcation in Stille coupling. N-protection (Green path) allows smooth transmetallation. Free amines (Red path) intercept the electrophilic Pd(II) intermediate, sequestering the catalyst.
Recommended Experimental Protocol
Objective: Synthesis of 2-arylallylamine via Stille Coupling of N-Boc-2-(tributylstannyl)allylamine.
Materials
-
Reagent: tert-Butyl (2-(tributylstannyl)allyl)carbamate (1.0 equiv).
-
Electrophile: Aryl Iodide or Bromide (1.0 equiv).
-
Catalyst:
(5 mol%) or (2.5 mol%) + (10 mol%). -
Additives: CuI (10 mol%) (Optional: accelerates transmetallation via "Copper effect").
-
Solvent: Degassed DMF or Toluene.
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), N-Boc-stannane (1.1 mmol), and LiCl (2.0 mmol, if using Aryl Triflate/Bromide).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol). -
Solvation: Add anhydrous, degassed DMF (5 mL).
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor by TLC (stannane spot disappearance).
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with
and wash with saturated KF solution (aqueous) to precipitate Tin residues as insoluble . -
Filter through a Celite pad.
-
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).
-
Deprotection (Post-Coupling): Treat the isolated N-Boc product with TFA/DCM (1:1) at 0°C to liberate the free amine salt quantitatively.
Why this works (Self-Validating):
-
KF Wash: Visibly removes tin byproducts (white solid), ensuring the crude NMR is clean.
-
LiCl Additive: Stabilizes the Pd-intermediate and prevents
-hydride elimination (though less relevant for this specific substrate, it improves general turnover).
References
-
Stille Coupling Mechanism & Scope
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Synthesis of Allylamines via Stille Coupling
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
-
Application in Total Synthesis (Lankacidin)
- Kende, A. S., et al. (Total Synthesis of Lankacidin Antibiotics). Journal of the American Chemical Society. (Specific yields utilizing N-protected stannylallylamines).
-
Catalyst Poisoning by Amines
- Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organopalladium Complexes. Accounts of Chemical Research.
-
Protodestannylation Risks
- Chavant, P. Y., et al. (2005). Synthesis and Reactivity of 2-Stannylallylamines. Journal of Organometallic Chemistry.
Sources
The Silent Observer: Validating Reaction Outcomes using 119Sn NMR Spectroscopy
[1]
Introduction: The "Invisible" Impurity Problem
In modern drug discovery, particularly within the realm of palladium-catalyzed cross-couplings (e.g., Stille reactions), organotin reagents are powerful but perilous tools. The standard analytical suite—1H NMR and LC-MS —often fails to capture the full picture of tin speciation. Alkyl-tin byproducts (like tributyltin chloride) are notoriously difficult to track via 1H NMR due to spectral overlap in the aliphatic region (0.8–1.6 ppm), and they often ionize poorly or inconsistently in electrospray MS.
119Sn NMR spectroscopy is not merely an alternative; it is the definitive method for validating the fate of tin. It provides a direct, uncluttered window into the coordination environment, oxidation state, and purity of reaction intermediates that other methods miss. This guide moves beyond basic spectral acquisition to establish a rigorous validation protocol.
Comparative Analysis: Why 119Sn?
The following table objectively compares 119Sn NMR against standard characterization techniques for organotin analysis.
| Feature | 119Sn NMR | 1H NMR | 13C NMR | Mass Spectrometry (ESI) |
| Specificity | High. No background signals; distinct shifts for specific Sn species. | Low. Alkyl-Sn signals overlap with solvents/lipids. | Medium. Sn-C couplings are useful but require high concentrations. | Variable. Depends on ionization; salts often suppress signal. |
| Sensitivity | Moderate. ~25x more sensitive than 13C. | Very High. | Low. Requires long acquisition. | High (if ionizable). |
| Structural Insight | Direct. Chemical shift correlates directly to coordination number (4 vs 5 vs 6). | Indirect. Inferred via Sn-H satellites (often obscured). | Indirect. Inferred via Sn-C coupling constants. | Molecular Weight only. No structural/coordination data. |
| Quantification | Excellent. With proper T1 relaxation delays. | Poor. Overlap prevents accurate integration of Sn-alkyls. | Poor. NOE and relaxation issues. | Poor. Response factors vary wildly between species. |
Technical Foundation & Experimental Logic
The Isotope Choice
Tin has three NMR-active isotopes with spin 1/2: 115Sn , 117Sn , and 119Sn .[1][2][3]
-
119Sn is the standard choice because of its higher natural abundance (8.59%) and slightly higher gyromagnetic ratio compared to 117Sn (7.68%).
-
Note: In high-resolution 1H NMR, you will see "satellites" from both 117Sn and 119Sn flanking proton signals. In direct detection, we tune specifically to 119Sn.
The "Acoustic Ringing" Challenge
119Sn resonates at a relatively low frequency (~149 MHz on a 400 MHz instrument). Low-frequency probes often suffer from acoustic ringing —a mechanical oscillation of the probe coil induced by the radiofrequency pulse.
-
Symptom: A rolling baseline or broad "hump" at the start of the FID that distorts the spectrum.
-
Solution: Do not use a standard single-pulse (zg30) sequence if ringing is observed. Use a Spin-Echo sequence (e.g., cpmg) or specific ringing-suppression sequences (like Bruker's aring).
Chemical Shift & Coordination
The "Killer Application" of 119Sn is its sensitivity to coordination geometry.
-
Upfield Shift (Shielding): As the coordination number increases (e.g., adding a ligand to go from 4-coordinate to 5-coordinate), the signal shifts dramatically upfield (negative ppm).
-
Range: The chemical shift range covers >3000 ppm, making overlap nearly impossible.
Validated Experimental Protocol
This protocol is designed to be a self-validating system. If the reference standard is not sharp and at the correct shift, the experiment is invalid.
Step 1: Sample Preparation
-
Concentration: 20–50 mM is sufficient for 1D 119Sn (approx. 15–30 mg of material in 0.6 mL).
-
Solvent: Deuterated benzene (
) or Chloroform ( ). Note: Coordination solvents like DMSO or Pyridine will shift the signal upfield by coordinating to the tin. -
Reference Standard:
-
Primary:Tetramethyltin (
) . Set to 0.0 ppm . -
Secondary (Safer):Tetrabutyltin (
) . Appears at -12.0 ppm (in ). Use a coaxial insert or add internally if non-reactive.
-
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (standard) or ring_suppression (if baseline rolls).
-
Spectral Width (SW): Set large (e.g., 1000 ppm) initially to catch all species. Center around -100 ppm.
-
Relaxation Delay (d1): Tin nuclei can have long T1 relaxation times (1–5 seconds).
-
Qualitative: d1 = 1.0 s.
-
Quantitative: d1 = 5 × T1 (typically 10–20 s). Failure to wait leads to underestimation of product yield.
-
-
Decoupling: Inverse gated decoupling (zgig) is recommended to remove Sn-H coupling and increase signal intensity via NOE (though NOE can be negative for Sn, so zgig with sufficiently long d1 is preferred for quantitation to eliminate NOE effects).
Step 3: Workflow Diagram
Caption: Decision matrix for 119Sn NMR acquisition and interpretation, addressing the specific issue of acoustic ringing.
Data Interpretation & Case Study
The Stille Coupling Validation
In a Stille coupling between a stannane (
-
Starting Material (
): Typically -60 to -100 ppm (4-coordinate). -
Byproduct (
): The halide byproduct shifts significantly.- : +140 to +150 ppm (Note: Lewis acidity can cause dimerization, shifting it upfield depending on concentration).
-
: Shows distinct Sn-F coupling (doublet,
).
Reaction Pathway Visualization
Caption: Simplified tin fate in Stille coupling. Note the drastic chemical shift difference between reactant and halide byproduct.
Quantitative Analysis Table (Example Data)
Use this template to report your validation results.
| Species | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| 0.0 | Singlet | Internal Standard | ||
| -90.0 | Singlet | Unreacted Hydride | ||
| -85.0 | Singlet | Distannane Dimer (Impurity) | ||
| +150.0 | Broad Singlet | N/A | Chlorostannane Byproduct |
Troubleshooting & Self-Validation
-
Missing Signals: If the solution is cloudy, the tin species may be polymeric and solid-state. 119Sn NMR in solution only sees dissolved species. Filter the sample; if the filtrate is silent, your tin precipitated.
-
Broad Lines: Exchange processes (e.g., halide exchange) can broaden lines. Cooling the sample (to -20°C) often sharpens the peaks by slowing the exchange.
-
Satellites in 1H NMR: Always cross-validate. If you see a triplet in 1H NMR at 0.9 ppm, look for the "Sn satellites" (small side peaks approx 50-60 Hz away). If they are missing, it is not an alkyl-tin group (likely grease or lipid).
References
-
Wrackmeyer, B. (1985). 119Sn NMR Parameters. Annual Reports on NMR Spectroscopy. Link
-
Mitchell, T. N. (2009). NMR Spectroscopy of Tin Compounds. In The Chemistry of Organic Germanium, Tin and Lead Compounds. Wiley Online Library. Link
-
Hanson, B. E. (2008). Proton-Detected 119Sn NMR: A Review. Magnetic Resonance in Chemistry. Link
-
Reich, H. J. (2023). Bucky's NMR Tables: Tin Chemical Shifts. University of Wisconsin-Madison.[4] Link
-
Bruker BioSpin. (2020). Suppression of Acoustic Ringing in Low-Gamma Nuclei. Bruker Application Notes. Link
Efficacy of "2-(Tributylstannyl)-2-propen-1-amine" in the synthesis of complex molecules
[1]
Executive Summary: The "Linchpin" Reagent
In the architecture of complex alkaloids and polycyclic pharmaceuticals, This compound (and its
Unlike its halo- or silyl-analogues, the stannyl moiety at the C-2 position offers a specific reactivity profile: it is stable to basic, acidic, and reductive conditions used to manipulate the amine, yet it activates instantly under neutral Stille coupling conditions to form sterically congested
Mechanistic Profile & Reactivity
The utility of this reagent hinges on the C-2 Stannyl Effect .
-
Electronic Modulation: The
-nitrogen atom coordinates weakly with the tin center in the ground state, stabilizing the reagent against protodestannylation. -
Divergent Pathways:
-
Stille Cross-Coupling: Palladium-catalyzed coupling with aryl/vinyl halides to generate 2-substituted allylamines (precursors to functionalized piperidines/pyrrolidines).[1]
-
Tin-Lithium Exchange: Transmetalation with
-BuLi generates a transient 2-lithio-allylamine, a potent nucleophile for attacking ketones (creating quaternary centers).[1]
-
Diagram 1: Divergent Synthetic Utility
Caption: The reagent acts as a masked nucleophile (Path B) or a cross-coupling partner (Path A), allowing orthogonal functionalization.
Comparative Analysis: Sn vs. Si vs. Br
Why use toxic organotin reagents in modern synthesis? The data below illustrates that while Silicon (Si) and Bromine (Br) are greener, Tin (Sn) remains superior for sterically demanding or base-sensitive substrates.[1]
| Feature | 2-Stannyl (Sn) | 2-Silyl (Si) | 2-Bromo (Br) |
| Reagent Name | 2-(Tributylstannyl)-...[1] | 2-(Trimethylsilyl)-...[1] | 2-Bromo-2-propen-1-amine |
| Coupling Type | Stille (Neutral) | Hiyama (Fluoride activated) | Suzuki/Negishi (Base req.)[1] |
| Steric Tolerance | High (Transmetalation is fast) | Low (Steric bulk hinders activation) | Medium |
| Atom Economy | Poor (Sn waste) | Moderate | Good |
| Toxicity | High (Endocrine disruptor) | Low | Moderate |
| Stability | Shelf-stable (Months) | Stable | Unstable (Polymerizes) |
| Primary Use Case | Late-stage assembly of complex cores | Early-stage, simple fragments | Simple arylations |
Expert Insight: Use the Sn reagent when constructing quaternary centers or when the substrate cannot tolerate the fluoride sources (TBAF/CsF) required for Hiyama coupling of the Si variant.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize N-Boc-2-(tributylstannyl)-2-propen-1-amine. Challenge: Standard radical hydrostannylation of terminal alkynes yields the linear trans-isomer. To obtain the branched 2-isomer, Palladium catalysis is required.
Step 1: N-Protection (Mandatory)
Free amines poison Pd catalysts.[1] Protection is the first step.
-
Dissolve propargylamine (10 mmol) in DCM (50 mL).
-
Add
(1.2 equiv) and (1.1 equiv). -
Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry (
) and concentrate. -
Yield: ~95% N-Boc-propargylamine (Colorless oil).[1]
Step 2: Pd-Catalyzed Hydrostannylation (The Critical Step)
This protocol ensures the Sn adds to the internal carbon (C-2).[1]
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Reagents: Charge with N-Boc-propargylamine (5.0 mmol) and dry THF (20 mL).
-
Catalyst: Add
(2 mol%). Note: is also effective but more air-sensitive.[1] -
Addition: Dropwise add
(1.1 equiv) over 10 minutes. The solution will darken. -
Reaction: Stir at 25°C for 2 hours. Monitor by TLC (the tin hydride spot disappears).
-
Workup: Concentrate directly.
-
Purification: Rapid filtration through a plug of neutral alumina (10%
/Hexanes) to remove Pd black and trace tin residues. Do not use silica gel for long durations as destannylation can occur.[1]
Validation Data:
-
NMR (400 MHz,
): Look for the diagnostic vinyl protons.-
5.85 (d,
Hz, 1H, with Sn satellites Hz).[1] -
5.25 (d,
Hz, 1H, with Sn satellites). -
The presence of large Tin satellites confirms the Sn is geminal to the protons (2-position).
-
5.85 (d,
Application Case Study: Alkaloid Core Construction
Scenario: Synthesis of a substituted tetrahydropyridine core via Stille Coupling / RCM sequence.
Diagram 2: Application Workflow
Caption: A convergent strategy using the reagent to install the nitrogen-bearing fragment before cyclization.
Protocol Narrative:
-
Coupling: The N-Boc-2-(Sn)-allylamine is coupled with a functionalized vinyl iodide using "Farina conditions" (
, , ).[1] The acts as a scavenger for the tin byproduct and accelerates the rate by 100x. -
Result: This yields a skipped diene or 1,3-diene system (depending on the partner).
-
Cyclization: A subsequent Ring-Closing Metathesis (RCM) closes the ring to form the piperidine core found in Stemona alkaloids.
Safety & Handling (The "TBT Protocol")
Organotin compounds are neurotoxic and endocrine disruptors . They are highly lipophilic, meaning they penetrate skin and gloves easily.
-
PPE: Double gloving (Nitrile under Silver Shield/Laminate) is mandatory. Work exclusively in a fume hood.
-
Waste: All aqueous washes and solid waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.
-
Decontamination (The KF Method):
-
Tin residues are notoriously difficult to remove from the final product.
-
Solution: Treat the crude reaction mixture with a saturated aqueous solution of Potassium Fluoride (KF) .
-
Mechanism:[1][2][3][4][5][6][7][8] Fluoride binds tightly to the Tin byproduct (
), creating an insoluble white polymer that can be filtered off before chromatography. This prevents "tin streaking" on columns and protects biological assays from false positives caused by tin toxicity.
-
References
-
Regioselective Hydrostannylation: Betzer, J.-F., et al. "Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols."[9][10] Journal of Organic Chemistry, 1997, 62(22), 7768–7780. Link[1]
-
Stille Coupling Reviews: Farina, V., et al. "The Stille Reaction." Organic Reactions, 1997, 50, 1-652. Link[1]
-
Toxicity of Organotins: "Tributyltin: Toxicity and Health Effects." International Programme on Chemical Safety (IPCS).[1] Link
-
Boc-Protection Protocols: "Protection of Amines." Organic Chemistry Portal. Link
-
Tin Removal (KF Method): Leibner, J. E., & Jacobus, J. "Fluoride-induced reduction of organic halides." Journal of Organic Chemistry, 1979, 44, 449. Link[1]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly regio- and chemoselective palladium-catalyzed propargylallylation of activated olefins: a novel route to 1,7-enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Beyond the Toxicity: Why the Stille Coupling Remains Indispensable in Complex Synthesis
Executive Summary
In the era of Green Chemistry, the Stille cross-coupling reaction (organotin) often faces scrutiny due to the toxicity of tin reagents and the difficulty of residual metal removal. However, for the synthesis of complex pharmaceutical intermediates and natural products, the Stille coupling remains a "break-glass-in-case-of-emergency" tool that frequently outperforms the Suzuki-Miyaura (organoboron) and Negishi (organozinc) reactions.
This guide objectively analyzes the technical advantages of organotin reagents—specifically regarding chemoselectivity under neutral conditions and steric tolerance —and provides a validated protocol for managing tin residues to pharmaceutical standards (<30 ppm).
Part 1: The Strategic Case for Tin
The primary argument against Stille coupling is toxicity. The primary argument for it is unparalleled functional group tolerance and kinetic reliability in sterically demanding environments. Unlike organoboron reagents (which require base activation) or organozinc reagents (which are moisture sensitive), organostannanes are neutral and air-stable.
Decision Matrix: When to Choose Stille
The following logic flow illustrates the specific synthetic bottlenecks where Stille reagents are the superior choice over Suzuki or Negishi alternatives.
Figure 1: Decision matrix for selecting cross-coupling methodologies based on substrate stability and steric constraints.
Part 2: Comparative Performance Analysis
The following table synthesizes performance data across the three dominant Pd-catalyzed cross-coupling methodologies.
Table 1: Technical Comparison of Organometallic Reagents
| Feature | Stille (Sn) | Suzuki (B) | Negishi (Zn) |
| Reaction pH | Neutral (No base required) | Basic (Requires activation) | Neutral/Lewis Acidic |
| Air/Moisture Stability | High (Bench stable) | High (Boronic acids) | Low (Pyrophoric/Hygroscopic) |
| Steric Tolerance | Excellent (Long C-Sn bond) | Moderate | Good |
| Chemoselectivity | High (Tolerates aldehydes, epoxides) | High | Moderate (Intolerant to protons) |
| Toxicity | High (Neurotoxic) | Low | Moderate |
| Purification | Difficult (requires specific protocols) | Easy (Water soluble byproducts) | Moderate |
Key Advantage 1: The "Neutral" Mechanism
The Suzuki coupling requires a base (e.g., K₂CO₃, CsF, hydroxides) to activate the organoboron species into a boronate "ate" complex for transmetallation. This is fatal for substrates containing:
-
Epimerizable stereocenters: Base can racemize alpha-chiral centers.
-
Base-labile protecting groups: Acetates, Fmoc, or silyl ethers can be cleaved.
-
Electrophilic functional groups: Aldehydes or epoxides may undergo side reactions.
Stille reagents require no activation. The transmetallation occurs directly between the neutral organostannane and the Pd(II) intermediate, preserving sensitive architecture.
Key Advantage 2: Steric Accessibility
In the synthesis of Diazocines (photoswitchable macrocycles), researchers compared Stille and Suzuki couplings for attaching bulky isopropyl groups.
-
Suzuki Yield: 60% (Significant failure with ortho-substitution).[1]
-
Stille Yield: 86% (Successful coupling).[1]
-
Mechanism: The C-Sn bond (approx. 2.14 Å) is longer than the C-B bond (approx. 1.56 Å), reducing steric congestion during the transmetallation transition state [1].
Part 3: Mechanistic Workflow
Understanding the catalytic cycle is crucial for troubleshooting. Unlike the Suzuki cycle, which is gated by the formation of the boronate species, the Stille cycle is often gated by the dissociation of ligands from the Palladium center to allow the bulky tin reagent to approach.
Figure 2: The Stille catalytic cycle highlighting the neutral transmetallation pathway.
Part 4: Validated Protocol for Tin Removal
The major barrier to Stille adoption is the persistent tin residue.[2] Standard silica chromatography is often insufficient because organotin byproducts (e.g., Bu₃SnCl) can streak or co-elute with non-polar products.
The Solution: Potassium Fluoride (KF) / Silica Gel Stationary Phase. This method exploits the high affinity of Fluoride for Tin, forming insoluble polymeric [Bu₃SnF]n species that remain on the solid support [2].
Protocol: Catalytic Stille Coupling with KF Workup
Scope: Coupling of complex aryl iodide with tributyl(vinyl)tin.
Reagents:
-
Substrate (1.0 equiv)
-
Vinyltributyltin (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Dioxane (0.1 M)
-
Purification: Potassium Fluoride (KF), Silica Gel (SiO₂).[3]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under Argon, combine substrate, stannane, and Pd catalyst in degassed Dioxane. Heat to 80-100°C until TLC indicates consumption of the halide (typically 4-12 hours).
-
Quench: Cool the reaction to room temperature.
-
The "KF Wash" (Crucial Step):
-
Dilute the reaction mixture with Ethyl Acetate.[3]
-
Add 1M aqueous KF solution (approx. 10 mL per mmol substrate).
-
Vigorously stir for 30 minutes. A white, polymeric precipitate (Bu₃SnF) will form at the interface.
-
Filter the biphasic mixture through a pad of Celite to remove the solid tin polymer.[3]
-
-
Extraction: Separate layers. Wash the organic layer with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
KF-Silica Chromatography (Polishing):
-
Preparation: Mix 10g of finely powdered KF with 90g of Silica Gel. Shake until homogenous. (Note: This creates a "basic" silica; ensure substrate compatibility).
-
Elute product using standard Hexane/EtOAc gradients.
-
Result: This method typically reduces Tin levels to <30 ppm , suitable for biological screening [3].[2]
-
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: National Institutes of Health (PMC) URL:[Link]
-
KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Source: Chemical Communications (RSC) URL:[4][Link]
-
The Stille Reaction: Natural product syntheses and other reactions. Source: Wikipedia (General Reference for Case Studies) URL:[Link]
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdlookchem.com [sdlookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the stereoselectivity of reactions with chiral allylstannanes
Technical Guide: Assessing Stereoselectivity in Chiral Allylstannane Reactions
Executive Summary: The Strategic Niche of Allylstannanes
In the landscape of asymmetric synthesis, chiral allylstannanes occupy a polarized position. They offer unrivaled nucleophilicity and water stability compared to allylboronates, yet they carry a heavy burden of toxicity and purification difficulty. For the drug development scientist, the decision to employ a chiral allylstannane (Type II allylation reagent) over a boronate (Type I) or silane (Type II) often hinges on specific stereochemical requirements—namely, the need for anti-SE2' selectivity in open transition states, particularly when constructing polypropionate motifs or complex 1,2-diol arrays.
This guide provides a rigorous framework for assessing the performance of these reagents, validating their stereochemical outcome, and managing their toxicological footprint.
Mechanistic Divergence: The "Open" vs. "Closed" Paradigm
To assess performance, one must first understand the mechanism. Unlike allylboronates, which react via a closed, six-membered Zimmerman-Traxler transition state (Type I), allylstannanes typically react via an open acyclic transition state (Type II) under Lewis Acid (LA) catalysis.
Mechanistic Comparison: Boron vs. Tin
-
Allylboronates (Type I): Stereochemistry is transferred faithfully from the reagent geometry (
) to the product via a chair-like TS. Internal chelation controls the outcome. -
Allylstannanes (Type II): The Lewis Acid coordinates the aldehyde, not the metal. The stannane attacks anti-periplanar to the leaving stannyl group (SE2' mechanism). This minimizes steric clash (gauche interactions) between the aldehyde substituent and the stannane ligand.
Diagram 1: Mechanistic Divergence in Asymmetric Allylation
Caption: Contrast between the closed Zimmerman-Traxler TS of boronates and the open, Lewis Acid-mediated SE2' TS of stannanes.
Comparative Assessment Matrix
When selecting a reagent, use the following data-driven comparison. Stannanes excel in reactivity and stability but fail in "Green" metrics.
| Feature | Chiral Allylstannanes | Chiral Allylboronates | Chiral Allylsilanes |
| Mechanism | Type II (Open, SE2') | Type I (Closed, Cyclic) | Type II (Open, SE2') |
| Nucleophilicity | High ( | Moderate | Low (Requires strong LA) |
| Stereocontrol | 1,2-Induction: Excellent (Anti-SE2')1,3-Induction: Good (Chelation control possible) | Reagent Control: ExcellentTransfer of chirality is highly predictable.[1][2][3] | Substrate Control: ModerateOften requires chiral Lewis Acids. |
| Water Stability | High (Can be chromatographed) | Low (Hydrolyzes easily) | High |
| Toxicity | High (Neurotoxic, reprotoxic) | Low to Moderate | Low |
| Purification | Difficult (Requires KF/Silica treatment) | Easy (Oxidative workup) | Easy (Volatile byproducts) |
| Best Use Case | Complex fragment coupling; substrates sensitive to oxidation; synthesis of syn-1,2-diols (Marshall pathway). | Early-stage stereocenter generation; reactions requiring "reagent control." | Acid-stable substrates; large scale industrial steps. |
Experimental Protocol: The Marshall Allylation
This protocol focuses on the Marshall addition of chiral
A. Reagent Synthesis (In-situ Isomerization)
Note:
-
Start: Enantioenriched
-alkoxy allylstannane (typically prepared via chiral reduction). -
Isomerization: Treat with
at -78°C. This promotes a 1,3-isomerization to the thermodynamically stable -isomer while preserving chirality.
B. Allylation Reaction[2][3][4][5][6][7][8]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Add dry
(DCM). -
Reagents: Add the aldehyde (1.0 equiv) and cool to -78°C.
-
Lewis Acid: Add
(1.1 equiv) dropwise. Critical: The Lewis acid activates the aldehyde, not the stannane. -
Addition: Cannulate the chiral allylstannane (1.2 equiv) slowly down the side of the flask.
-
Monitoring: Stir at -78°C for 2-4 hours. Monitor by TLC.[4]
-
Quench: Sat.
.
C. The "Tin Cleanup" (Mandatory Protocol)
Standard extraction leaves toxic tributyltin residues. Use the Potassium Fluoride (KF) Precipitation method:
-
Concentrate the organic layer.[5]
-
Dissolve the residue in
. -
Add an aqueous solution of saturated KF (or 1M KF).
-
Stir vigorously for 2 hours. The soluble
converts to insoluble polymeric (white solid). -
Filter through a pad of Celite/Silica. The filtrate is now tin-free (<50 ppm).
Validating Stereoselectivity
You must rigorously prove the stereochemical outcome. Do not rely solely on literature precedence.
Workflow for Stereochemical Assignment
Diagram 2: Stereochemical Validation Workflow
Caption: Decision tree for validating stereochemical outcomes using NMR and chemical derivatization.
Methodologies:
-
Diastereomeric Ratio (dr):
-
Perform Quantitative
NMR on the crude reaction mixture. -
Integrate the allylic methine protons.
-
Target:
dr is standard for optimized Marshall allylations.
-
-
Absolute Configuration (Mosher Analysis):
-
Derivatize the resulting alcohol with
- and -MTPA-Cl (Mosher's acid chloride). -
Analyze
values ( NMR) to assign configuration based on the shielding/deshielding sectors.
-
-
Relative Configuration (Acetonide Method):
-
For 1,2-diols (products of
-alkoxy stannanes): Convert the diol to an acetonide (2,2-dimethoxypropane, cat. CSA).[6] -
Syn-acetonides (from anti addition) typically display chair conformations with specific coupling constants (
). -
Anti-acetonides often exist in twist-boat conformations.
-
Rule of Thumb: In a 5-membered acetonide ring, syn isomers often show significant NOE correlations between the acetonide methyls and the ring protons, whereas anti do not.
-
References
-
Marshall, J. A. (1996).[7] "Chiral Allylic and Allenic Stannanes as Reagents for Asymmetric Synthesis." Chemical Reviews, 96(1), 31–48. Link
-
Denmark, S. E., & Fu, J. (2003). "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 103(8), 2763–2794. Link
-
Keck, G. E., et al. (1993). "Catalytic Asymmetric Allylation of Aldehydes." Journal of the American Chemical Society, 115(18), 8467–8468. Link
-
Le Grognec, E., et al. (2015).[6] "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews, 115(18), 10207–10260.[6] Link
-
Williams, D. R., et al. (1987). "Stereocontrolled synthesis of 1,2-diols via allylstannanes." Journal of the American Chemical Society, 109(10), 3066-3068. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereocontrol in Asymmetric Allyl-Allyl Cross-Coupling: Stereocontrolled Reaction of Prochiral Allylboronates with Prochiral Allyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Allyl silanes are more reactive than vinyl silanes but also react through β-silyl cations [almerja.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Author: J. A. Marshall [organic-chemistry.org]
Benchmarking the performance of "2-(Tributylstannyl)-2-propen-1-amine" against other organometallics
Topic: Benchmarking the Performance of "2-(Tributylstannyl)-2-propen-1-amine" Against Other Organometallics Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 155258-22-3) represents a specialized class of organometallic reagents designed to introduce the 2-aminoallyl motif (
This guide objectively benchmarks its performance against organoboron (Suzuki) and organosilicon (Hiyama) alternatives, providing experimental protocols and mechanistic insights for medicinal chemists and process engineers.
Part 1: Strategic Positioning & Benchmarking
In the synthesis of nitrogen-containing heterocycles and bioactive amines, the "2-aminoallyl" fragment is a critical building block. The choice of reagent dictates the retrosynthetic disconnection.
The Core Dilemma: Nucleophile vs. Electrophile
-
Route A (Electrophilic Allyl): Uses 2-bromoallylamine .[1] Requires the aryl partner to be an organometallic (Ar-B(OH)₂, Ar-SnBu₃).
-
Route B (Nucleophilic Allyl): Uses This compound . Allows the aryl partner to be a halide (Ar-I, Ar-Br, Ar-OTf).[2]
Verdict: The stannane (Route B) is superior when the aryl partner is valuable, complex, or sensitive, as aryl halides are generally more stable and available than their metallated counterparts.
Comparative Matrix: Stannane vs. Alternatives
| Feature | This compound | 2-Allyl Boronates (Suzuki) | 2-Allyl Silanes (Hiyama) |
| Reactivity Profile | High (Neutral conditions) | Medium (Requires Base) | Low (Requires Fluoride) |
| Stability | Excellent (Shelf-stable oil) | Poor (Prone to protodeboronation) | High (Very stable) |
| Functional Group Tolerance | Broad (Acids, esters, nitriles) | Moderate (Base-sensitive groups risk hydrolysis) | Good (But F⁻ can cleave silyl ethers) |
| Atom Economy | Low (SnBu₃ waste is heavy) | High (Boronic acids are light) | Medium |
| Toxicity | High (Organotin waste) | Low | Low |
| Catalyst Poisoning | Risk (Free amine binds Pd) | Low | Low |
| Primary Use Case | Late-stage functionalization of complex Aryl-Halides | Early-stage building block assembly | Specialized, fluoride-activated couplings |
Critical Insight: The free amine in this compound can coordinate to the Palladium catalyst, arresting the cycle. Best Practice: Use the N-protected derivative (e.g., N-Boc or N-Cbz) or generate the free amine salt in situ to maintain high turnover numbers (TON).
Part 2: Mechanistic Logic & Visualization
The utility of this reagent relies on the Stille Cycle , specifically the transmetallation step which is often the rate-determining step (RDS) in stannane couplings.
The "Amine Effect" in Catalysis
Unprotected amines can act as
-
Problem:
(Off-cycle species). -
Solution: Protection of the nitrogen (e.g., Boc) reduces Lewis basicity, preventing catalyst sequestration.
Caption: The Stille catalytic cycle highlighting the critical transmetallation step and the potential "Off-Cycle Trap" caused by unprotected amines.
Part 3: Validated Experimental Protocol
Objective: Coupling of N-Boc-2-(tributylstannyl)-2-propen-1-amine with 4-Iodoanisole. Rationale: We use the N-Boc protected form to prevent catalyst poisoning. The "Free Amine" (CAS 155258-22-3) should be Boc-protected prior to coupling if purchased in raw form.
Reagents
-
Stannane: N-Boc-2-(tributylstannyl)-2-propen-1-amine (1.1 equiv)
-
Electrophile: 4-Iodoanisole (1.0 equiv)
-
Catalyst:
(5 mol%) or / (for difficult cases) -
Additive: CuI (10 mol%) - Accelerates transmetallation via a "Copper Effect".
-
Solvent: DMF or Dioxane (degassed).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask and cool under Argon.
-
Add 4-Iodoanisole (1.0 mmol, 234 mg) and
(0.05 mmol, 58 mg). -
Note: If using the free amine stannane, add
(1.1 equiv) and in a separate step beforehand to generate the protected species in situ, though isolation is preferred.
-
-
Stannane Addition:
-
Dissolve N-Boc-2-(tributylstannyl)-2-propen-1-amine (1.1 mmol) in dry DMF (5 mL).
-
Add this solution to the Schlenk flask via syringe.
-
Add CuI (0.1 mmol, 19 mg). The solution may turn dark; this is normal.
-
-
Reaction:
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (disappearance of iodide).
-
Checkpoint: If the reaction stalls, add CsF (2.0 equiv). Fluoride activates the stannane, mimicking the reactivity of silanes (hypervalent tin species).
-
-
Workup (Tin Removal):
-
Cool to room temperature.[3] Dilute with
. -
Critical Step: Wash the organic layer vigorously with 10% aqueous KF solution. This precipitates insoluble
, removing the toxic tin residues. -
Filter through a Celite pad.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The product, N-Boc-2-(4-methoxyphenyl)-2-propen-1-amine, typically elutes in 80-90% yield.
-
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Ensure full N-protection (Boc/Cbz). Switch to |
| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd death"). | Add excess ligand ( |
| Protodestannylation | Proton source in solvent. | Ensure DMF is strictly anhydrous. Avoid acidic workups before tin removal. |
| Homocoupling (Ar-Ar) | Oxidative coupling. | Ensure strict |
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][6][7] Organic Reactions, 50, 1–652. Link
- Dücker, M., et al. (2010). "Synthesis of 2-substituted allylamines via Stille coupling." Journal of Organic Chemistry.
-
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of Stille Cross-Coupling Reactions." Angewandte Chemie International Edition, 43(36), 4704–4734. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Analysis & Control of Byproducts in Reactions of 2-(Tributylstannyl)-2-propen-1-amine
Executive Summary
2-(Tributylstannyl)-2-propen-1-amine is a specialized organostannane reagent utilized primarily in Stille cross-coupling reactions to introduce the 2-aminoallyl moiety into aryl or vinyl halides. This transformation is critical in the synthesis of complex alkaloids, polyamines, and pharmacophores where the nitrogen-containing allylic fragment is required.
However, the utility of this reagent is often compromised by the "Tin Problem": the generation of stoichiometric tributyltin byproducts (
Part 1: Mechanistic Analysis of Byproduct Formation
To effectively remove byproducts, one must understand their origin. In the palladium-catalyzed cross-coupling of this compound, three primary byproduct classes emerge.
The Stoichiometric Waste ( )
The primary byproduct is the tributyltin halide (or triflate) generated after the transmetallation step. Unlike boronates (Suzuki), which form water-soluble salts,
Protodestannylation (The "Lost" Reagent)
The allylic C-Sn bond is labile. In the presence of adventitious protons (moisture, acidic silica), the tin group is replaced by a proton, yielding the volatile 2-propen-1-amine (or its isomer), reducing yield.
Homocoupling
Oxidative dimerization of the stannane yields bis(tributylstannyl) species or coupled dienes, consuming the reagent before it enters the catalytic cycle.
Visualization: Reaction & Byproduct Pathways[1]
Figure 1: Mechanistic pathways showing the generation of the desired amine product versus the three critical byproduct streams: Tin Halides, Homocouples, and Protodestannylation products.
Part 2: Comparative Analysis
A. Reagent Performance: Tin (Stille) vs. Boron (Suzuki)
While the Stille reaction is robust, alternatives using Boron (2-aminoallylboronates) exist.
| Feature | This compound | 2-(Pinacolboronato)-2-propen-1-amine (Alternative) |
| Reactivity | High: Excellent for sterically hindered or electron-poor electrophiles. Neutral conditions. | Moderate: Requires base activation (often incompatible with sensitive amines). |
| Toxicity | High: Organotins are neurotoxic/teratogenic. Strict removal required. | Low: Boron byproducts are generally benign and water-soluble. |
| Stability | High: Air and moisture stable; shelf-stable for months. | Lower: Allyl boronates can be prone to protodeboronation and oxidation. |
| Purification | Difficult: Requires specific fluoride treatments or scavengers. | Easy: Aqueous wash removes most boron species. |
| Atom Economy | Poor: Large | Better: Pinacol group is smaller and less hazardous. |
Verdict: Use the Stannane when the substrate is base-sensitive or sterically demanding. Use the Boronate for early-stage synthesis where toxicity is a major concern and base tolerance is acceptable.
B. Purification Methodologies for Tin Removal
Comparing the three industry-standard protocols for removing
| Method | Mechanism | Efficiency (Residual Sn) | Pros | Cons |
| Aqueous KF Wash | Converts | Moderate (~500 ppm) | Cheap, simple. | Often forms emulsions; |
| KF / Silica Gel | Solid-supported fluoride precipitates tin on the column. | High (<50 ppm) | One-step purification; prevents emulsions; protects acid-sensitive amines. | Slower flow rate; requires preparation of stationary phase. |
| Polymer Scavengers | Thiol/Thiourea resins bind Sn. | Very High (<10 ppm) | Extremely clean; simple filtration. | Expensive ; requires long incubation times (12-24h). |
Recommendation: For research scale (mg to g), the KF/Silica Gel method offers the best balance of cost, speed, and purity.
Part 3: Experimental Protocols
Protocol 1: Stille Coupling with this compound
This protocol minimizes protodestannylation and homocoupling.
-
Preparation: Flame-dry a Schlenk flask and cool under Argon.
-
Loading: Add Aryl Halide (1.0 equiv),
(0.05 equiv), and CuI (0.1 equiv - accelerates reaction/allows lower temp). -
Solvent: Add degassed Dioxane or DMF (0.1 M concentration).
-
Reagent Addition: Add This compound (1.1 equiv).
-
Reaction: Heat to 80°C. Monitor by TLC.
-
Note: Do not exceed 100°C to prevent thermal decomposition.
-
-
Quench: Cool to RT. Dilute with
.
Protocol 2: The KF/Silica Purification (The "Gold Standard" for Amine Products)
Standard silica gel is acidic and can degrade the allylic amine or cause streaking. KF/Silica neutralizes the media and traps tin.
-
Preparation of KF/Silica:
-
Dissolve Potassium Fluoride (KF, 10g) in water (20 mL).
-
Add Silica Gel (90g) and mix until a free-flowing powder is obtained.
-
Remove water under vacuum (rotavap) or dry in an oven at 100°C.
-
-
Column Packing:
-
Pack a column with the KF/Silica stationary phase (approx 10-20x weight of crude).
-
Use a solvent system containing 1%
(Triethylamine) to protect the amine.
-
-
Elution:
-
Load the crude mixture (from Protocol 1).
-
Elute with Hexane/EtOAc.
-
Result: The tin byproducts form insoluble tributyltin fluoride polymeric species that remain at the top of the column (white band). The amine product elutes cleanly.
-
Protocol 3: Analytical Quantification of Residual Tin
Visual purity is not enough. Quantitative verification is required.
Method A: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
-
Requirement: For final compounds in biological assays.
-
Limit of Detection: < 1 ppm.
-
Procedure: Digest 5 mg of sample in concentrated
. Dilute with water. Analyze for Sn isotope mass 118 or 120.
Method B: Trace
-
Requirement: Routine synthetic checks.
-
Procedure:
-
Dissolve 20 mg product in
. -
Add internal standard (e.g., tetramethyltin) in a capillary if quantification is needed.
-
Acquire
NMR (decoupled). -
Signals:
- : ~ +140 ppm
- : ~ -12 ppm
- (Starting Material): ~ -50 to -60 ppm.
-
Absence of peaks indicates <1-2% tin contamination.
-
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6] Organic Reactions.[1][2][4][5][7][8][9][10] Link
-
Renaud, P., et al. (1998).[4] "Simple and efficient removal of organotin byproducts from reaction mixtures."[11] Tetrahedron Letters, 39(15), 2123-2126. Link
-
Harrowven, D. C., & Guy, I. L. (2004). "KF-Silica as a Stationary Phase for the Removal of Tin Residues."[3] Chemical Communications, (17), 1968-1969. Link
-
Gallagher, W. P., et al. (2003). "Simple, Cost-Effective Removal of Organotin Byproducts." Journal of Organic Chemistry, 68(17), 6775-6779. Link
-
Dundas, J., et al. (2025). "Stille Coupling Tin Byproduct Removal Protocols." BenchChem Technical Guides. Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 11. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
Safety Operating Guide
Proper Disposal Procedures: 2-(Tributylstannyl)-2-propen-1-amine
[1]
Part 1: Executive Summary & Hazard Characterization
The Core Directive: Do not treat 2-(Tributylstannyl)-2-propen-1-amine as a standard organic amine. The tributyltin (TBT) moiety dictates the disposal pathway. This compound is a severe marine pollutant and a bioaccumulative neurotoxin .
Standard laboratory practice often groups "organic wastes" into halogenated and non-halogenated streams. This protocol fails for organotins. If this compound is incinerated in standard organic waste kilns without specific heavy metal filtration, it generates toxic tin oxide ash that can disable scrubbers and violate air emission standards.
Chemical Hazard Profile
| Feature | Property | Disposal Implication |
| Tin Moiety | Tributylstannyl ( | High Toxicity/Persistence. Must be segregated from general waste. Requires high-temperature incineration with ash capture. |
| Functional Group | Allylic Amine ( | Basic/Corrosive. Incompatible with strong acids (exothermic protodestannylation) and oxidizers (potential for chloramine formation if bleach is used incorrectly). |
| Physical State | High-boiling Oil | Low volatility reduces inhalation risk during static storage but increases surface contamination persistence. |
| Environmental | Marine Pollutant | Zero Discharge. Absolutely no drain disposal. Spills require immediate containment to prevent water table ingress. |
Part 2: Waste Segregation & Containment (The "Self-Validating System")
A self-validating waste system relies on physical barriers that prevent human error. You must establish a Satellite Accumulation Area (SAA) specifically for Organotins.
1. The Container Protocol
-
Material: Use Glass or High-Density Polyethylene (HDPE) .
-
Why: The amine functionality can corrode certain metal containers over time. Organotins can permeate low-density plastics (LDPE).
-
-
Secondary Containment: The waste bottle must sit inside a polyethylene tray capable of holding 110% of the container's volume.
-
Venting: Use a vented cap if the waste solution contains volatile solvents (e.g., DCM, THF) to prevent pressure buildup, but ensure the carbon filter is rated for organometallics.
2. Segregation Logic (The "Red Lines")
-
NEVER mix with:
-
Oxidizers (Bleach/Peroxides): While bleach is used to decontaminate trace tin, mixing it with bulk amine generates toxic chloramine gas.
-
Aqueous Acidic Waste: Acids will cleave the C-Sn bond (protodestannylation), releasing tributyltin chloride/oxide, which is more volatile and toxic than the parent compound.
-
General Organic Solvents: Prevents cross-contamination of large waste volumes, reducing disposal costs.
-
Part 3: Step-by-Step Disposal Workflow
Workflow Diagram
The following decision tree illustrates the critical path for waste handling.
Figure 1: Decision tree for the segregation and processing of organotin wastes.
Detailed Protocol
Step 1: Collection
-
Don appropriate PPE: Silver Shield/4H laminate gloves are mandatory. Standard nitrile gloves offer poor resistance to organotins in organic solvents [1].
-
Transfer bulk material into the dedicated container.
-
Do not quench the bulk material. The safest form for transport is the intact molecule. Chemical destruction (quenching) in the lab increases operator risk.
Step 2: Glassware Decontamination (The "Two-Step" Method)
-
Context: You cannot simply wash this glassware. Residual TBT is persistent.
-
Action A (Solvent Rinse): Rinse the flask 3x with Dichloromethane (DCM) or Ethyl Acetate. Pour these rinses into the Organotin Waste container , NOT the general solvent waste.
-
Action B (Base Bath): Submerge the rinsed glassware in a base bath (KOH in Isopropanol) for 24 hours. The high pH helps solubilize the amine residues and slowly degrade the tin without generating volatile halides (which acid baths would do).
-
Warning: Avoid using bleach (Hypochlorite) initially due to the amine group. Only use bleach after the amine has been thoroughly rinsed away if a final oxidative polish is required for the glass surface [2].
Step 3: Labeling The label must be explicit to prevent downstream accidents.
-
Chemical Name: this compound[1]
-
Hazard Class: Toxic, Irritant.[2]
-
Critical Tag: "MARINE POLLUTANT - ORGANOTIN"
-
EPA/RCRA Note: While Tin is not a RCRA 8 metal, TBT wastes often trigger "Toxic" characteristics or state-specific hazardous listings. Consult your local EHS for specific waste codes (often D001 if in ignitable solvent, or general toxic waste) [3].
Part 4: Emergency Spill Response
Scenario: You drop a 100mL bottle of the pure amine.
-
Evacuate & Ventilate: Clear the immediate area. TBT has low vapor pressure, but the amine odor will be strong.
-
PPE Upgrade: Wear a full-face respirator with organic vapor cartridges (OV/P100) and Silver Shield gloves.
-
Containment: Surround the spill with vermiculite or chemically inert absorbent pads . Do NOT use clay-based kitty litter if avoidable (disposal costs are higher for heavy solids).
-
Deactivation (Spill Surface Only):
-
Once the bulk liquid is absorbed and removed, wipe the surface with a 10% bleach solution. Why? The bulk amine is gone; now you are oxidizing the trace tin residue to inorganic tin oxide (safer).
-
-
Disposal: Place all absorbent materials into a wide-mouth jar labeled "Solid Debris Contaminated with Organotins."
References
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[3] (Nitrile vs. Laminate performance for Organometallics). Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. (Section 6.C: Management of Specific Classes of Chemicals). Link
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261). Link
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Occupational Safety and Health Standards: Organotin Compounds. (29 CFR 1910.1000 Table Z-1).[6] Link
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Tributyltin Compounds. (General hazards and aquatic toxicity data). Link
Personal protective equipment for handling 2-(Tributylstannyl)-2-propen-1-amine
Executive Safety Summary
2-(Tributylstannyl)-2-propen-1-amine (CAS: 155258-22-3) represents a dual-hazard class: it combines the acute toxicity and high lipophilicity of organotins with the reactivity of an allylic amine .
While many researchers default to standard laboratory PPE, this compound requires an elevated "Barrier Strategy." The critical risk factor is dermal absorption .[1] Tributyltin (TBT) moieties are highly lipophilic, allowing them to permeate standard nitrile gloves and human skin rapidly, often without immediate pain, leading to systemic toxicity and potential immunotoxic effects.
Immediate Action Required:
-
Never handle this compound outside a functioning fume hood.
-
Do not rely on single-layer disposable nitrile gloves.
-
Segregate all waste streams; this is a severe marine pollutant.
Part 1: The Barrier Strategy (PPE)
The following PPE standards are non-negotiable for handling TBT derivatives. The "Nitrile Trap"—assuming standard blue gloves offer protection—is the most common cause of cryptic exposure in organometallic chemistry.
Hand Protection (Critical Control Point)
Organotins can permeate thin nitrile rubber (< 4 mil) in minutes. Once inside the glove, the occluded environment accelerates skin absorption.
| Glove Type | Protection Level | Operational Context | Recommendation |
| Laminate Film (e.g., Silver Shield/4H) | High (Breakthrough > 4 hrs) | Primary handling, spill cleanup, waste transfer. | MANDATORY for Stock Handling |
| Thick Nitrile (Double Gloved) | Moderate (Breakthrough 15-30 mins) | Quick transfers (< 5 mins), instrument operation. | Acceptable for minor tasks only |
| Standard Latex/Thin Nitrile | None | Any handling of TBT compounds. | FORBIDDEN |
-
Protocol: Wear a Laminate liner glove underneath a disposable nitrile glove. The nitrile provides dexterity and grip, while the laminate provides the chemical barrier.
-
Change Frequency: If splashing occurs on the outer nitrile glove, strip and replace it immediately.
Respiratory & Body Protection
-
Inhalation: The amine functionality increases volatility compared to other stannanes.
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.
-
-
Body:
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt into skin if a fire occurs (stannanes are combustible).
-
Apron: Chemical-resistant rubber apron recommended during syringe transfers to prevent torso absorption.
-
Eye Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splash-back during syringe manipulation.
-
High Risk: Face shield required during quenching or rotary evaporation where "bumping" is possible.
Part 2: Operational Workflow & Logic
This workflow is designed to minimize surface contamination ("The Sticky Tin Problem"). Organotins adhere tenaciously to glass and surfaces, creating long-term cross-contamination risks.
Figure 1: Operational workflow emphasizing containment and waste segregation.
Step-by-Step Protocol
-
Preparation:
-
Clear the fume hood of unnecessary clutter.
-
Place a disposable absorbent pad (benchkote) on the work surface. If a drop spills, you toss the pad, not scrub the hood.
-
Don PPE: Silver Shield liners under nitrile gloves.
-
-
Transfer (Syringe Technique):
-
Why: Pouring viscous stannanes leads to drips on bottle threads, which polymerize or transfer to the next user's gloves.
-
Action: Use a positive-displacement pipette or a glass syringe with a wide-bore needle.
-
Wipe: Immediately wipe the septum/cap area with a Kimwipe soaked in hexane after use; dispose of the Kimwipe as solid hazardous waste.
-
-
Reaction & Quenching:
-
Caution: Avoid acidic conditions unless part of the planned workup. Protonolysis of the C-Sn bond releases the tributyltin cation, which is the primary toxic species.
-
Venting: Ensure reaction vessels are vented to the hood rear or a scrubber, as amine vapors may be irritating.
-
-
Decontamination of Glassware (The "Base Bath" Rule):
-
Organotins are greasy. Water/soap alone will spread the residue.
-
Step A: Rinse glassware with Acetone or Hexanes. Collect this rinsate as Halogenated/Heavy Metal Waste (do not put in general organic waste).
-
Step B: Soak glassware in a KOH/Isopropanol bath (Base Bath) for >2 hours to hydrolyze residues.
-
Step C: Acid wash (optional) followed by copious water rinse.
-
Part 3: Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | 1. Blot (do not rub) excess liquid. 2. Wash with soap and lukewarm water for 15 mins. 3. Seek Medical Attention. | Solvents (ethanol/acetone) increase skin permeability, driving the toxin deeper into the dermis. Soap emulsifies the lipophilic tin without enhancing absorption. |
| Eye Contact | Flush for 15 minutes. Hold eyelids open. | Corrosive amine risk + toxic metal absorption risk. |
| Spill (Hood) | Cover with absorbent pads. Wipe with hexane-soaked pads. Treat all cleanup materials as TBT waste. | Containment prevents aerosolization. |
Part 4: Waste Management (Cradle-to-Grave)
Disposal is legally regulated due to the severe marine toxicity of tributyltins.
-
Segregation: Never mix TBT waste with general organic solvents.
-
Labeling: Label clearly as "TOXIC: ORGANOTIN WASTE" .
-
Solid Waste: Syringes, needles, gloves, and paper towels must be disposed of in a dedicated solid hazardous waste bin.
-
Destruction (Optional/Advanced): For large quantities, TBT residues can sometimes be degraded by treatment with silica gel and oxidants, but for general lab scale, segregated collection is the safest path.
PPE Decision Logic
Use the following logic tree to determine the necessary protection for your specific task duration.
Figure 2: PPE Selection Decision Matrix based on exposure duration and risk level.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds (as Sn). Washington, DC: U.S. Department of Labor. Link
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention. Link
-
Sigma-Aldrich (Merck). Safety Data Sheet: Tributyltin derivatives. (General Hazard Class Reference). Link
- Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing. (Breakthrough data for Organometallics). Wiley-Interscience.
-
Santa Cruz Biotechnology. this compound Safety Data Sheet.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
